Xanthyletin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,2-dimethylpyrano[3,2-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBQNVNUBKJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203818 | |
| Record name | Xanthyletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-19-5 | |
| Record name | Xanthyletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthyletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthyletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHYLETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xanthyletin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthyletin, a pyranocoumarin found in a variety of plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. Quantitative data is summarized in structured tables for comparative analysis, and experimental workflows and signaling pathways are visually represented through detailed diagrams.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Rutaceae family, commonly known as the citrus family. Various species within the Citrus and Zanthoxylum genera are particularly rich sources of this compound. Other plant families, such as Umbelliferae, also contain this compound, albeit in smaller quantities.
Table 1: Principal Natural Sources of this compound
| Family | Genus | Species | Plant Part | Reference(s) |
| Rutaceae | Citrus | Citrus sinensis (Sweet Orange) | Roots | [1] |
| Citrus limonia (Lemon) | Roots | [1] | ||
| Zanthoxylum | Zanthoxylum bungeanum | Fruit | [2] | |
| Zanthoxylum schinifolium | Fruit, Pericarp | [3][4] | ||
| Zanthoxylum tingoassuiba | Roots | |||
| Umbelliferae | Peucedanum | Peucedanum decursivum | Roots |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The selection of a specific protocol is often dictated by the plant matrix and the desired purity of the final product.
Extraction
The initial step in isolating this compound involves its extraction from the plant material. This is commonly achieved using organic solvents of varying polarities.
2.1.1. Maceration
Maceration is a simple and widely used technique for extracting thermolabile compounds.
-
Protocol:
-
Air-dry and grind the plant material (e.g., roots, fruits) to a fine powder.
-
Submerge the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and methanol) in a sealed container.
-
Allow the mixture to stand at room temperature for a specified period (typically 24-72 hours), with occasional agitation.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2.1.2. Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration for certain plant materials.
-
Protocol:
-
Place the dried and powdered plant material in a thimble made of porous material.
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the extraction solvent (e.g., 70% ethanol).
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.
-
Once the liquid level in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated until the extraction is complete.
-
Concentrate the resulting extract using a rotary evaporator.
-
Table 2: Extraction Yields of this compound-Containing Extracts
| Plant Species | Plant Part | Extraction Method | Solvent | Yield (%) | Reference(s) |
| Zanthoxylum bungeanum | Fruit | Extractive Distillation | Absolute Ethanol | 11.84 | |
| Zanthoxylum schinifolium | Fruit | Maceration (3 days) | 70% Ethanol | 10.96 | |
| Zanthoxylum schinifolium | Pericarp | Maceration (3 days) | 70% Ethanol | 25.58 |
Chromatographic Purification
Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to chromatographic techniques to isolate and purify this compound.
2.2.1. Column Chromatography
Column chromatography is a fundamental technique for the preparative separation of compounds from a mixture.
-
Protocol:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry, ensuring a uniform and bubble-free bed.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (gradient elution). A common gradient starts with 100% hexanes and gradually introduces a more polar solvent like ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
2.2.2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample.
-
Protocol:
-
Select a suitable two-phase solvent system. For the isolation of coumarins, systems like n-butanol-methanol-0.5% acetic acid or light petroleum-ethyl acetate-methanol-water have been successfully employed.
-
Fill the multilayer coil separation column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a high speed.
-
Once hydrodynamic equilibrium is reached, inject the crude sample solution into the column.
-
Continuously monitor the effluent with a UV detector and collect fractions.
-
Analyze the collected fractions for purity using HPLC.
-
Table 3: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Coumarin Isolation
| Compound(s) | Plant Source | Two-Phase Solvent System (v/v) | Purity (%) | Reference(s) |
| Fraxin, Aesculin, Fraxetin, Aesculetin | Cortex fraxinus | n-Butanol-methanol-0.5% acetic acid (5:1.5:5) | 97.2 - 99.5 | |
| Nodakenetin, Pd-C-IV, Pd-D-V, Ostruthin, Decursidin, Decursitin C | Peucedanum decursivum | Light petroleum-ethyl acetate-methanol-water (5:5:7:4) | 88.3 - 99.4 |
2.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification and analytical quantification of this compound.
-
Protocol:
-
Prepare a standard solution of this compound in a suitable solvent like acetonitrile.
-
Use a reversed-phase column (e.g., C18) for separation.
-
Employ a mobile phase consisting of a mixture of acetonitrile and water, often in a gradient or isocratic elution mode. A common isocratic mobile phase is acetonitrile-water (60:40, v/v).
-
Set the flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 263 nm) on the HPLC system.
-
Inject the sample and record the chromatogram.
-
Quantify the amount of this compound by comparing the peak area with that of the standard.
-
Table 4: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
| Parameter | Specification | Reference(s) |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent | |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 263 nm | |
| Injection Volume | 5-20 µL | |
| Column Temperature | 37 °C |
Signaling Pathways Modulated by this compound and Related Coumarins
The pharmacological effects of this compound and other coumarins are attributed to their ability to modulate various intracellular signaling pathways. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.
Anti-inflammatory Action via NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Coumarins, including this compound, are thought to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity through MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The MAPK cascade consists of several tiers of protein kinases, including the ERK, JNK, and p38 pathways. Natural products, such as xanthones and other coumarins, have been shown to modulate MAPK signaling, leading to the inhibition of cancer cell growth and induction of apoptosis.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.
Antioxidant Response via Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells against oxidative damage. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.
References
- 1. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 2. tautobiotech.com [tautobiotech.com]
- 3. Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Xanthyletin: A Technical Overview for Researchers
An in-depth exploration of the pharmacological potential of Xanthyletin, a naturally occurring pyranocoumarin, this document details its significant anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. It serves as a technical guide for researchers and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Introduction
This compound, a member of the coumarin family of compounds, is a plant-derived natural product found in various species, including those of the Citrus and Zanthoxylum genera.[1] Structurally classified as a pyranocoumarin, it has garnered considerable scientific interest due to its diverse and potent biological activities.[2][3] This guide provides a detailed examination of the current understanding of this compound's pharmacological effects, with a focus on its underlying molecular mechanisms.
Anticancer Activity
This compound has demonstrated significant antiproliferative effects across a range of human cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in tumor progression.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 44 | [4] |
| Prostate Cancer Cells | Prostate Cancer | 46.8 | [4] |
| MCF-7 | Breast Cancer | >10 µg/mL | |
| Various Cancer Cell Lines | Various | >50 |
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Human cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells with 100 µL of various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
Signaling Pathways in Inflammation
This compound is believed to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound can interfere with this cascade, leading to reduced inflammation.
Neuroprotective Activity
Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering a therapeutic avenue for neurodegenerative diseases.
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to evaluate neuroprotection is to assess the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta (Aβ) for Alzheimer's disease models)
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and, if necessary, differentiate them into a more neuron-like phenotype (e.g., using retinoic acid).
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Neurotoxin Exposure: Induce neuronal damage by adding a neurotoxin (e.g., 6-OHDA or Aβ) to the culture medium.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for 24-48 hours.
-
Assessment of Cell Viability: Determine the percentage of viable cells using a suitable assay (e.g., MTT assay as described previously, or an LDH assay which measures membrane integrity).
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the neuroprotective effect.
Potential Neuroprotective Signaling Pathways
The neuroprotective effects of coumarins are often linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes. This compound may act as an Nrf2 activator, thereby enhancing the cellular defense against oxidative stress, a key factor in neurodegeneration.
The PI3K/Akt signaling pathway is another crucial pathway in cell survival and proliferation. Some coumarin derivatives have been shown to modulate this pathway, which could contribute to their anticancer and neuroprotective effects. Activation of this pathway generally promotes cell survival and inhibits apoptosis.
Antimicrobial Activity
This compound has demonstrated activity against a variety of pathogenic microorganisms, including fungi and bacteria.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against selected microorganisms.
| Microorganism | Activity | Concentration (mg/mL) | Reference |
| Pythium insidiosum | MFC | 0.003 | |
| Gram-positive & Gram-negative bacteria | MIC | 0.016 - 0.125 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Microorganism to be tested
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of this compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MFC Determination (for fungi): To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no growth on the subculture plate.
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its demonstrated anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, coupled with an increasing understanding of its molecular targets, position it as a strong candidate for further preclinical and clinical investigation. The methodologies and data presented in this guide are intended to facilitate future research into the therapeutic potential of this multifaceted molecule.
References
The Discovery and Scientific Journey of Xanthyletin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthyletin, a naturally occurring dimethylpyranocoumarin, has been a subject of scientific inquiry for decades. First isolated from the bark of the Northern Prickly Ash (Zanthoxylum americanum), its discovery paved the way for the exploration of its diverse biological activities. This technical guide provides an in-depth overview of the history of this compound, from its initial discovery and structural elucidation to its chemical synthesis and the experimental methodologies that have been pivotal in its study. Quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in natural product chemistry and drug development.
Discovery and Initial Isolation
Initial Isolation from Zanthoxylum americanum
The pioneering method for isolating this compound involved the extraction of the dried bark of Zanthoxylum americanum. While the detailed protocol from the original publication is not fully accessible, based on common practices of the era, the workflow would have likely involved the following steps:
-
Maceration and Extraction: The powdered bark was likely macerated with an organic solvent like ethanol or methanol to extract a wide range of secondary metabolites.
-
Solvent Partitioning: The crude extract would then be subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.
-
Column Chromatography: The fractions enriched with coumarins would be further purified using column chromatography over silica gel or alumina, eluting with a gradient of non-polar to polar solvents.
-
Crystallization: The final step would involve the crystallization of the isolated compound to obtain pure this compound.
Modern Isolation Techniques
More contemporary and efficient methods have since been developed for the isolation of this compound. One notable example is the use of high-speed counter-current chromatography (HSCCC) for its isolation from the roots of Citrus sinensis grafted on Citrus limonia.
Experimental Protocol: Isolation of this compound using HSCCC[1]
-
Plant Material: Roots of Citrus sinensis grafted on Citrus limonia.
-
Extraction: The dried and powdered roots are extracted with a solvent such as methanol. The methanol extract is then concentrated and partitioned between hexane and water.
-
HSCCC Separation:
-
Solvent System: A two-phase solvent system of hexane-ethyl acetate-methanol-water (in appropriate ratios) is used. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
-
Apparatus: A high-speed counter-current chromatograph is equilibrated with the stationary phase.
-
Procedure: The crude extract is dissolved in a mixture of the upper and lower phases and injected into the chromatograph. The mobile phase is then pumped through the column at a specific flow rate, and the effluent is monitored by UV detection. Fractions are collected, and those containing this compound are pooled and concentrated to yield the pure compound.
-
Structural Elucidation: From Classical Chemistry to Modern Spectroscopy
The determination of this compound's chemical structure has evolved significantly with advancements in analytical chemistry.
Historical Approach: Chemical Degradation and Synthesis
In the mid-20th century, the structural elucidation of natural products heavily relied on chemical methods. This would have involved:
-
Elemental Analysis: To determine the molecular formula (C₁₄H₁₂O₃).
-
Functional Group Analysis: Chemical tests to identify the presence of a lactone (characteristic of coumarins), a double bond, and the absence of hydroxyl or carboxyl groups.
-
Degradative Studies: The molecule would be broken down into smaller, identifiable fragments through reactions like ozonolysis, oxidation, and hydrolysis. The structures of these fragments would then be pieced together to deduce the original structure of this compound.
-
Derivatization: Formation of derivatives to confirm functional groups and aid in characterization.
Modern Approach: Spectroscopic Techniques
Today, the structure of this compound can be unequivocally determined using a combination of spectroscopic methods.
-
UV-Visible Spectroscopy: Provides information about the chromophore system of the molecule.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the lactone and C=C stretches of the aromatic and pyran rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Reveals the number and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the complete connectivity of the molecule.
-
-
Mass Spectrometry (MS): Determines the exact molecular weight and provides information about the fragmentation pattern, further confirming the structure.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem |
| Molecular Weight | 228.24 g/mol | PubChem |
| IUPAC Name | 8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one | PubChem |
| CAS Number | 553-19-5 | PubChem |
Chemical Synthesis of this compound
The total synthesis of this compound has been a subject of interest for organic chemists, providing a means to confirm its structure and to produce it and its analogs for further study.
Early Synthetic Approaches
An early synthesis of this compound was reported by Das Gupta and Das in 1969 in the Journal of the Chemical Society C: Organic. While the specifics of this particular synthesis require access to the original publication, early syntheses of coumarins often relied on established name reactions. The general strategies for constructing the coumarin core include:
-
Pechmann Condensation: The reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
-
Perkin Reaction: The condensation of an o-hydroxybenzaldehyde with an acid anhydride.
-
Knoevenagel Condensation: The reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group.
A Representative Synthetic Workflow
A plausible historical synthetic route to this compound could have started from 7-hydroxycoumarin (umbelliferone), a readily available starting material. The key challenge would be the construction of the dimethylpyran ring.
Caption: A conceptual diagram illustrating a potential historical synthetic pathway to this compound.
Known Biological Activities and Future Directions
This compound has been reported to exhibit a range of biological activities, including:
-
Antifungal activity: It has shown inhibitory effects against various fungi.
-
Antiplatelet aggregation activity: It can inhibit the aggregation of platelets.
-
Cytotoxic activity: It has demonstrated cytotoxicity against certain cancer cell lines.
The diverse pharmacological profile of this compound continues to make it a molecule of interest for further investigation. Future research may focus on:
-
Elucidating the mechanisms of action for its various biological effects.
-
Synthesizing and evaluating analogs of this compound with improved potency and selectivity.
-
Exploring its potential as a lead compound for the development of new therapeutic agents.
Conclusion
The journey of this compound, from its discovery in a traditional medicinal plant to its modern-day investigation for various pharmacological activities, highlights the importance of natural products in drug discovery. This technical guide has provided a comprehensive overview of the key historical and scientific milestones in the study of this fascinating molecule. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration of this compound and its potential applications.
An In-depth Technical Guide to Xanthyletin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthyletin is a naturally occurring pyranocoumarin found in various plant species, notably from the Rutaceae family, including Citrus species.[1] As a member of the coumarin class of compounds, this compound has garnered significant scientific interest due to its diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and an examination of its molecular mechanisms of action are also presented to support further research and development efforts.
Chemical Structure and Identification
This compound is characterized by a coumarin core fused with a dimethylpyran ring. Its systematic IUPAC name is 8,8-dimethyl-2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one.[3]
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 553-19-5[4] |
| Molecular Formula | C₁₄H₁₂O₃[4] |
| IUPAC Name | 8,8-dimethyl-2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one |
| Synonyms | 2,2-Dimethylchromenocoumarin |
| SMILES | CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
| InChI | InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 228.24 g/mol | |
| Melting Point | 128-130 °C | |
| Boiling Point | 140-145 °C at 0.1 Torr | |
| Solubility | Soluble in Methanol and DMSO | |
| Appearance | Solid |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of the key spectral data is presented below.
-
UV-Visible Spectroscopy: The UV spectrum of this compound in methanol shows absorption maxima at 221 and 323 nm.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carbonyl group (C=O) of the lactone ring at 1727 cm⁻¹ and aromatic C=C stretching vibrations at 1629 and 1570 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the coumarin and pyran rings, as well as a singlet for the two methyl groups.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbonyl carbon, aromatic carbons, and the quaternary and methyl carbons of the dimethylpyran ring.
-
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated a range of biological activities, highlighting its potential for development as a therapeutic agent.
Antifungal Activity
This compound exhibits significant antifungal properties. It is a known inhibitor of the symbiotic fungus Leucoagaricus gongylophorus, which is cultivated by leaf-cutting ants (Atta sexdens rubropilosa). Complete inhibition of this fungus has been observed at concentrations of 25 µg/mL.
Anticancer Activity
This compound has shown cytotoxic effects against various cancer cell lines. While direct studies on the signaling pathways of this compound are limited, research on structurally similar pyranocoumarins like xanthoxyletin provides strong evidence for its probable mechanism of action. Xanthoxyletin has been shown to inhibit the proliferation of human oral squamous carcinoma cells by inducing apoptosis, autophagy, and cell cycle arrest through the modulation of the MEK/ERK signaling pathway. It is plausible that this compound exerts its anticancer effects through a similar mechanism, involving the induction of programmed cell death and inhibition of cell proliferation. The proposed signaling pathway for the anticancer activity of this compound, based on related compounds, is depicted below.
Caption: Proposed mechanism of anticancer activity of this compound.
Experimental Protocols
Isolation of this compound from Citrus sinensis
A detailed protocol for the isolation of this compound from the roots of Citrus sinensis grafted on Citrus limonia has been established using high-speed counter-current chromatography (HSCCC).
Methodology:
-
Extraction: The dried and powdered root bark is extracted with a suitable organic solvent such as dichloromethane.
-
HSCCC Separation: The crude extract is subjected to HSCCC.
-
Solvent System: A two-phase solvent system composed of hexane/ethanol/acetonitrile/water (10:8:1:1, v/v) is used.
-
Operation: The lower phase is used as the mobile phase, and the upper phase is the stationary phase. The separation is performed at a specific flow rate and rotational speed.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and pool the fractions containing pure this compound.
-
Structure Elucidation: The purity and identity of the isolated this compound are confirmed by UV, IR, ¹H NMR, and ¹³C NMR spectroscopy.
Preparation of this compound-Loaded Nanoparticles
This compound can be encapsulated into polymeric nanoparticles to improve its stability and delivery.
Methodology (Interfacial Deposition of Preformed Polymer):
-
Organic Phase Preparation: Poly(ε-caprolactone) (PCL), this compound, and a surfactant (e.g., Span® 60) are dissolved in acetone.
-
Aqueous Phase Preparation: A hydrophilic surfactant (e.g., Tween® 80) is dissolved in water.
-
Nanoparticle Formation: The organic phase is slowly injected into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: The acetone is removed under reduced pressure to form an aqueous suspension of this compound-loaded nanoparticles.
-
Characterization: The nanoparticles are characterized for their size, zeta potential, encapsulation efficiency, and morphology using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and HPLC.
Caption: Workflow for this compound Nanoparticle Preparation.
In Vitro Antifungal Bioassay
The antifungal activity of this compound can be evaluated against Leucoagaricus gongylophorus.
Methodology:
-
Culture Medium Preparation: A suitable culture medium (e.g., potato dextrose agar) is prepared and autoclaved.
-
Incorporation of Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar at various concentrations. A solvent control is also prepared.
-
Inoculation: A mycelial plug of the fungus is placed in the center of each petri dish.
-
Incubation: The plates are incubated at an appropriate temperature in the dark.
-
Assessment of Inhibition: The radial growth of the fungal colony is measured at regular intervals and compared to the control to determine the percentage of inhibition.
Conclusion
This compound is a promising natural product with well-defined chemical and physical properties and significant biological activities, particularly in the realms of antifungal and anticancer research. The detailed protocols for its isolation and formulation into nanodelivery systems provide a solid foundation for further investigation. The proposed mechanism of action in cancer cells, through the modulation of key signaling pathways, warrants more direct experimental validation. This technical guide serves as a comprehensive resource to facilitate and inspire future research aimed at harnessing the therapeutic potential of this compound.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]
- 3. Xanthatin induces apoptosis through ROS-mediated c-FLIP inhibition in human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthyletin (CAS 553-19-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthyletin, a pyranocoumarin with the CAS number 553-19-5, is a naturally occurring bioactive compound predominantly found in plants of the Rutaceae family, such as Citrus species. It has garnered significant scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, biological activities with corresponding quantitative data, detailed experimental protocols for its study, and insights into its potential mechanisms of action, including its influence on key cellular signaling pathways.
Chemical and Physical Properties
This compound is a heterocyclic compound characterized by a fused pyran and coumarin ring system. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 553-19-5 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| IUPAC Name | 8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one | [1] |
| Melting Point | 128-130 °C | [2] |
| Boiling Point | 140-145 °C at 0.1 Torr | |
| Solubility | Soluble in organic solvents such as DMSO (25 mg/mL with heating) and methanol. Limited solubility in water. | |
| Appearance | Solid |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): Proton and carbon NMR are essential for confirming the chemical structure of this compound. While detailed spectra are proprietary to specific research, published data indicate characteristic peaks corresponding to the aromatic protons of the coumarin and pyran rings, the vinylic protons, and the gem-dimethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group of the lactone ring, as well as bands corresponding to C=C stretching of the aromatic and pyran rings, and C-O ether linkages.
-
Mass Spectrometry (MS): Mass spectral analysis of this compound typically shows a prominent molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, often involving the loss of methyl groups or cleavage of the pyran ring.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities in preclinical studies. The following tables summarize the key quantitative data associated with these activities.
Anticancer Activity
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference(s) |
| A549 | Lung Cancer | Proliferation Assay | 80.1 µg/mL | |
| MCF-7 | Breast Cancer | Proliferation Assay | 19.3 µg/mL | |
| PC3 | Prostate Cancer | Proliferation Assay | 97.2 µg/mL |
Anti-inflammatory Activity
| Cell Line/Model | Activity Measured | Assay | IC₅₀ Value | Reference(s) |
| BV-2 Microglial Cells | Nitric Oxide (NO) Production | LPS-induced NO production | 5.4 µM |
Antifungal Activity
| Fungal Species | Assay | IC₅₀/Inhibition | Reference(s) |
| Rhizoctonia solani | Fungal Growth Inhibition | IC₅₀ = 49.1 mg/L | |
| Fusarium graminearum | Fungal Growth Inhibition | IC₅₀ = 117.2 mg/L | |
| Pyricularia oryzae | Fungal Growth Inhibition | IC₅₀ = 31.6 mg/L | |
| Fusarium oxysporum | Fungal Growth Inhibition | Active at 50 mg/L | |
| Alternaria solani | Fungal Growth Inhibition | Active at 50 mg/L | |
| Sclerotinia sclerotiorum | Fungal Growth Inhibition | Active at 50 mg/L |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation of this compound from Plant Material
This protocol is a general guideline based on common phytochemical extraction techniques.
Objective: To extract and isolate this compound from a plant source (e.g., Citrus species).
Materials:
-
Dried and powdered plant material (e.g., root bark)
-
Solvents: Hexane, ethanol, acetonitrile, water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Rotary evaporator
-
Chromatography columns (for preliminary purification if needed)
-
TLC plates and developing chamber
-
Analytical HPLC system
Procedure:
-
Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. Repeat the extraction process multiple times to ensure complete extraction.
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning or column chromatography for preliminary purification and to enrich the coumarin fraction.
-
HSCCC Isolation:
-
Prepare a two-phase solvent system, for example, hexane/ethanol/acetonitrile/water (10:8:1:1, v/v).
-
Dissolve the enriched fraction in a suitable volume of the solvent mixture.
-
Perform the HSCCC separation according to the instrument's operating manual.
-
Collect fractions and monitor the separation using TLC or HPLC.
-
-
Purification and Identification:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and HPLC analysis.
-
Caption: Workflow for the extraction and purification of this compound.
Chemical Synthesis of this compound (Pechmann Condensation)
The Pechmann condensation is a common method for synthesizing coumarins.
Objective: To synthesize this compound from a phenol and a β-ketoester.
Materials:
-
A suitable phenol precursor (e.g., 7-hydroxy-2,2-dimethyl-2H-chromene)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)
-
Solvent (optional, e.g., toluene)
-
Reaction vessel with a condenser
-
Purification setup (e.g., column chromatography, recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the phenol precursor and the β-ketoester.
-
Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate of crude this compound should form.
-
Purification: Filter the crude product and wash it with water. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods (NMR, MS, IR).
Caption: General scheme of this compound synthesis via Pechmann condensation.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cells.
Objective: To determine the IC₅₀ value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the investigation of this compound's effect on the expression and phosphorylation of proteins in signaling pathways like NF-κB, PI3K/Akt, and MAPK.
Objective: To determine if this compound affects the activation of key signaling proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., BSA or non-fat milk)
-
Primary antibodies (e.g., against p-NF-κB, p-Akt, p-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins in response to this compound treatment.
Signaling Pathways
While direct and extensive studies on this compound's impact on specific signaling pathways are still emerging, the known biological activities of coumarins suggest potential interactions with key cellular signaling cascades that regulate inflammation and cell proliferation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given this compound's anti-inflammatory properties, it is plausible that it modulates NF-κB signaling.
Caption: Potential inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. The anticancer activity of this compound may involve the modulation of this pathway.
Caption: Potential modulation of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Targeting this pathway is a common strategy in cancer therapy.
References
Xanthyletin Solubility: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of xanthyletin in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and visualizes the experimental workflow.
Quantitative Solubility of this compound
The solubility of this compound, a naturally occurring coumarin, is a critical parameter for its application in research and drug development. The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents. It is important to note that comprehensive quantitative data across a wide range of solvents is limited in publicly available literature.
| Solvent/System | Temperature | Solubility | Method |
| Water | Not Specified | 0.037 g/L | Predicted (ALOGPS)[1] |
| Dimethyl Sulfoxide (DMSO) | 60°C (with ultrasonic and warming) | 25 mg/mL (109.53 mM) | Experimental[2] |
| Methanol | Not Specified | Soluble | Experimental[3] |
| 10% DMSO in 90% Corn Oil | Not Specified | ≥ 1.25 mg/mL (5.48 mM) | Experimental[2] |
| 10% DMSO in 90% Saline with 20% SBE-β-CD* | Not Specified | ≥ 1.25 mg/mL (5.48 mM) | Experimental[2] |
| Water | Not Specified | Practically Insoluble | Qualitative |
*SBE-β-CD: Sulfobutyl ether beta-cyclodextrin
General Solubility Profile of Coumarins
Given that this compound is a member of the coumarin class of compounds, understanding the solubility of coumarins in general can provide valuable insights. Coumarins are typically hydrophobic and thus exhibit poor solubility in water. However, their solubility is significantly better in organic solvents. For instance, the parent compound, coumarin, is slightly soluble in water, with increased solubility in hot water, and is highly soluble in ethanol, chloroform, and ether. Studies on coumarin solubility in binary aqueous-organic solvent mixtures have shown that solubility is highest in water-DMF (dimethylformamide) systems, followed by water-DMSO, and lowest in water-ACN (acetonitrile) systems.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for a variety of applications. The following are detailed methodologies for key experiments to determine the solubility of compounds like this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest. The amount should be sufficient to ensure that a saturated solution is formed and solid particles remain.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution. Filtration should be performed using a filter that does not adsorb the solute.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the specific solvent at the given temperature.
Kinetic Solubility Determination
Kinetic solubility measurements are higher-throughput and are often used in early drug discovery. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly soluble organic solvent, typically DMSO.
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a microtiter plate.
-
Precipitation Induction: The plate is incubated for a set period (e.g., 2-24 hours) to allow for precipitation to occur.
-
Turbidity Measurement: The precipitation is detected by measuring the turbidity of the solutions using a nephelometer or by UV-Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the concentration of this compound in solution samples obtained from solubility experiments.
Typical HPLC Parameters:
-
Column: A reverse-phase column, such as a Phenyl Hexyl or C18 column, is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is often employed.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 263 nm) provides good sensitivity.
-
Quantification: A calibration curve is constructed using standard solutions of known this compound concentrations to quantify the amount in the experimental samples.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
References
Spectroscopic Profile of Xanthyletin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthyletin, a pyranocoumarin found in various plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a crucial step in its identification, characterization, and quality control for drug development, a thorough understanding of its spectroscopic properties is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their studies.
Spectroscopic Data of this compound
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm (CDCl₃, 300 MHz) | Chemical Shift (δ) in ppm (CDCl₃, 400 MHz) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.25 | 6.24 | d | 9.5 |
| H-4 | 7.59 | 7.58 | d | 9.5 |
| H-5 | 7.39 | 7.18 | s | - |
| H-8 | 6.81 | 6.75 | s | - |
| H-3' | 5.65 | 5.64 | d | 10.0 |
| H-4' | 6.78 | 6.77 | d | 10.0 |
| 2'(CH₃)₂ | 1.48 | 1.47 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon | Chemical Shift (δ) in ppm |
| C-2 | 161.2 |
| C-3 | 112.9 |
| C-4 | 143.5 |
| C-4a | 112.5 |
| C-5 | 125.0 |
| C-6 | 118.8 |
| C-7 | 155.8 |
| C-8 | 104.4 |
| C-8a | 153.8 |
| C-2' | 77.8 |
| C-3' | 127.9 |
| C-4' | 115.5 |
| 2'(CH₃)₂ | 28.2 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Absorption Band (cm⁻¹) |
| C=O (Lactone) | 1727 |
| C=C (Aromatic) | 1629, 1570 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for this compound in methanol are provided.
Table 4: UV-Vis Spectroscopic Data for this compound (in MeOH)
| λmax (nm) |
| 221 |
| 266 |
| 323 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data of this compound. These can be adapted based on the specific instrumentation available.
NMR Spectroscopy
Instrumentation: A Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 300 MHz or 400 MHz.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
IR Spectroscopy
Instrumentation: A PerkinElmer Spectrum BX FT-IR spectrometer (or equivalent) equipped with a KBr pellet accessory.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing:
-
Perform a background subtraction.
-
Identify and label the significant absorption bands.
UV-Vis Spectroscopy
Instrumentation: A Shimadzu UV-2450 UV-Vis spectrophotometer (or equivalent).
Sample Preparation:
-
Prepare a stock solution of this compound in spectroscopic grade methanol (MeOH) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with methanol to a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax (typically in the range of 1-10 µg/mL).
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with methanol.
-
Record the UV-Vis spectrum of the this compound solution from 200 to 400 nm.
Data Processing:
-
Perform a baseline correction.
-
Determine the wavelengths of maximum absorbance (λmax).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the spectroscopic analysis of a natural product.
This guide provides a comprehensive summary of the spectroscopic data for this compound and general protocols for its analysis. Researchers are encouraged to adapt these methods to their specific laboratory conditions and instrumentation for optimal results.
The Biosynthesis of Xanthyletin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Biosynthetic Pathway, Key Enzymatic Steps, and Experimental Methodologies
Introduction
Xanthyletin, a pyranocoumarin found in various plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the coumarin family, its biosynthesis originates from the well-established phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the precursor molecules, key enzymatic transformations, and intermediate compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating current knowledge, presenting quantitative data, and outlining relevant experimental protocols.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a coumarin-specific branch, culminating in the formation of the characteristic pyran ring. The pathway can be broadly divided into three main stages:
-
Formation of the Coumarin Nucleus (Umbelliferone): The journey to this compound begins with the amino acid L-phenylalanine. Through the action of a series of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL), L-phenylalanine is converted to p-coumaroyl-CoA. This intermediate is then hydroxylated and undergoes lactonization to form the central coumarin scaffold, umbelliferone.
-
Prenylation of Umbelliferone to Demethylsuberosin: The commitment step towards the formation of linear pyranocoumarins like this compound is the prenylation of umbelliferone at the C6 position. This reaction is catalyzed by a prenyltransferase (PT) that transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the umbelliferone backbone, yielding 7-demethylsuberosin.[1]
-
Cyclization of Demethylsuberosin to form this compound: The final and crucial step in this compound biosynthesis is the intramolecular cyclization of the prenyl side chain of demethylsuberosin to form the pyran ring. Recent studies have identified a novel cytochrome P450 enzyme, a cyclase (specifically, a demethylsuberosin cyclase or PpDC in Peucedanum praeruptorum), that catalyzes this transformation.[2] This enzymatic reaction proceeds via an acid/base-assisted epoxide ring-opening mechanism to form the tetrahydropyran scaffold of this compound.[2]
Key Enzymes and Intermediates
The biosynthesis of this compound is orchestrated by a series of specific enzymes, each playing a critical role in the transformation of precursor molecules. The key enzymes and the intermediates they produce are summarized below.
| Intermediate Compound | Enzyme | Enzyme Class | Function |
| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Lyase | Deamination of L-phenylalanine to cinnamic acid |
| Cinnamic acid | Cinnamate 4-Hydroxylase (C4H) | Monooxygenase | Hydroxylation of cinnamic acid to p-coumaric acid |
| p-Coumaric acid | 4-Coumarate-CoA Ligase (4CL) | Ligase | Activation of p-coumaric acid to p-coumaroyl-CoA |
| p-Coumaroyl-CoA | p-Coumaroyl-CoA 2'-hydroxylase (C2'H) & COSY | Dioxygenase & Synthase | Hydroxylation and lactonization to form umbelliferone |
| Umbelliferone | Umbelliferone C6-Prenyltransferase | Prenyltransferase | Prenylation of umbelliferone to 7-demethylsuberosin |
| 7-Demethylsuberosin | Demethylsuberosin Cyclase (e.g., PpDC) | Cytochrome P450 Monooxygenase | Cyclization to form the pyran ring of this compound |
Quantitative Data on Enzymatic Reactions
Quantitative kinetic data for the enzymes involved in the this compound biosynthetic pathway are crucial for understanding the efficiency of each step and for potential metabolic engineering applications. While data for all enzymes are not yet available, some kinetic parameters for relevant prenyltransferases have been reported.
| Enzyme | Substrate(s) | Km (µM) | Vmax (relative units) | Source |
| PsPT1 | DMAPP | 5 ± 1 | - | [1] |
| Umbelliferone | 2.7 ± 0.6 | - | [1] | |
| Bergaptol 5-O-geranyltransferase | GPP | 9 | - | |
| Bergaptol | 140 | - |
Note: Kinetic data for the specific demethylsuberosin cyclase (PpDC) is not yet available in the literature.
Mandatory Visualizations
Biosynthesis Pathway of this compound
Caption: The biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for Enzyme Characterization
Caption: A generalized workflow for the characterization of biosynthetic enzymes.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research in the field. Below are methodologies for key experiments cited in the study of this compound biosynthesis.
In Vitro Prenyltransferase Assay
This protocol is adapted for the characterization of the prenyltransferase responsible for the conversion of umbelliferone to demethylsuberosin.
-
Enzyme Preparation: The prenyltransferase enzyme is heterologously expressed in a suitable host system (e.g., Saccharomyces cerevisiae or Escherichia coli) and purified. A crude microsomal fraction from plant tissue can also be used.
-
Reaction Mixture: A standard reaction mixture (200 µL) contains:
-
Crude or purified enzyme preparation
-
200 µM Dimethylallyl pyrophosphate (DMAPP)
-
200 µM Umbelliferone
-
10 mM MgCl2
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
-
Incubation: The reaction mixture is incubated at 28-30°C for a specified period (e.g., 2-20 hours).
-
Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and Mass Spectrometry (MS) for identification and quantification of demethylsuberosin.
Demethylsuberosin Cyclase (CYP450) Assay
This putative protocol is based on the characterization of the recently identified demethylsuberosin cyclase (PpDC).
-
Enzyme Preparation: The cyclase (e.g., PpDC) is expressed heterologously in a host system that supports the functional expression of cytochrome P450 enzymes, such as Saccharomyces cerevisiae (e.g., strain WAT11). Microsomes containing the recombinant enzyme are isolated.
-
Reaction Mixture: A typical reaction mixture would contain:
-
Microsomal preparation containing the cyclase
-
100 µM 7-Demethylsuberosin (substrate)
-
500 µM NADPH (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
-
Incubation: The reaction is incubated at 30°C with shaking (e.g., 220 rpm) for 2 hours.
-
Product Extraction and Analysis: The reaction is quenched, and products are extracted. The formation of the cyclized product is monitored and quantified using HPLC-MS/MS.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to study the expression levels of genes encoding the biosynthetic enzymes in different plant tissues or under various conditions.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues of interest using a suitable kit or protocol. The quality and quantity of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Primer Design: Gene-specific primers are designed for the target genes (e.g., PAL, C4H, 4CL, prenyltransferase, cyclase) and a reference gene (e.g., actin or ubiquitin) for normalization.
-
qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically includes cDNA, forward and reverse primers, and SYBR Green master mix.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene for normalization.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has made significant strides, particularly with the recent identification of the key cyclase enzyme. This technical guide provides a solid foundation for researchers by consolidating the current understanding of the pathway, presenting available quantitative data, and outlining essential experimental protocols. However, several areas warrant further investigation. The precise kinetic parameters of the demethylsuberosin cyclase need to be determined to fully understand the efficiency of the final step. Furthermore, the regulatory mechanisms governing the expression of the genes in this pathway remain largely unexplored. A deeper understanding of these aspects will be crucial for the successful metabolic engineering of plants or microbial systems for the enhanced production of this compound, a compound with significant potential in drug discovery and development.
References
Xanthyletin Derivatives and Analogues: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Synthesis, Bioactivity, and Experimental Protocols
Xanthyletin, a naturally occurring pyranocoumarin, and its synthetic derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives and analogues, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways.
Core Biological Activities and Quantitative Data
This compound and its analogues have demonstrated significant potential in several therapeutic areas, most notably in oncology, anti-inflammatory applications, and as antimicrobial agents. The biological efficacy of these compounds is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Table 1: Anticancer Activity of this compound Derivatives and Analogues (IC50 Values)
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Neopeucedalactone (a this compound-type coumarin) | HL-60 (human leukemia) | Not Specified | 9.97 | [1] |
| Neopeucedalactone | THP-1 (human leukemia) | Not Specified | 27.80 | [1] |
| Neopeucedalactone | PC-3 (human prostate cancer) | Not Specified | 48.68 | [1] |
| Coumarin-Acrolein Hybrid 5d | A549 (human lung carcinoma) | MTT Assay | 0.70 ± 0.05 | [2] |
| Coumarin-Acrolein Hybrid 6e | KB (human oral epidermoid carcinoma) | MTT Assay | 0.39 ± 0.07 | [2] |
| This compound | MCF-7 (human breast adenocarcinoma) | Not Specified | ED50: 18.4 µg/mL | |
| Coumarin | HeLa (human cervical cancer) | Not Specified | 54.2 | |
| 5-Hydroxycoumarin Derivative 6h | MCF-7 (human breast adenocarcinoma) | Not Specified | 3.3 | |
| Coumarin-Triazole Conjugate 3 | C33 A (human cervical cancer) | MTT Assay | GI50: 4.4 - 7.0 | |
| 7-Isopentenyloxycoumarin | 5637 (human bladder carcinoma) | MTT Assay | 65 µg/mL |
Anti-inflammatory Activity
This compound and its analogues, such as osthole, exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating signaling pathways like NF-κB and MAPK.
Table 2: Anti-inflammatory Activity of this compound Analogues
| Compound | Model | Key Findings | Reference |
| Osthole | LPS-induced RAW 264.7 macrophages | Inhibited production of NO, PGE2, TNF-α, and IL-6. | |
| Osthole | DSS-induced ulcerative colitis in mice | Reduced clinical signs and colonic histopathological lesions. | |
| Osthole Derivatives | LPS-activated J774A mouse macrophages | Compound 56m showed an IC50 of 4.57 µM for inhibiting IL-6 release. | |
| Osthole Amide Derivatives | Carrageenan-induced inflammation in mice | Compounds 2 and 4 suppressed inflammation by 56.5% and 68.3%, respectively. |
Antimicrobial and Antifungal Activity
The antimicrobial properties of this compound and its derivatives have been evaluated against a range of bacteria and fungi.
Table 3: Antimicrobial and Antifungal Activity of this compound and its Derivatives (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Leucoagaricus gongylophorus | 25 (complete inhibition) | |
| Osthenol | Fusarium solani | 125 | |
| Osthenol | Candida albicans | 250 | |
| Osthenol | Aspergillus fumigatus | 250 |
Key Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their interaction with and modulation of critical cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a central regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. This compound derivatives have been shown to inhibit this pathway, leading to cancer cell death.
NF-κB Signaling Pathway in Inflammation
The NF-κB signaling pathway is a key regulator of the inflammatory response. This compound and its analogues can suppress inflammation by inhibiting the activation and nuclear translocation of NF-κB.
Detailed Experimental Protocols
To facilitate the replication and further development of research in this area, this section provides detailed methodologies for key experiments cited in the literature on this compound derivatives.
Synthesis of this compound Derivatives
General Procedure for Pechmann Condensation (e.g., for 4-Methylcoumarins):
-
Reactants: A phenol (e.g., resorcinol) is reacted with a β-ketoester (e.g., ethyl acetoacetate).
-
Catalyst: A Lewis acid catalyst such as SnCl2·2H2O or AlCl3 is used.
-
Reaction Conditions: The reaction is often carried out under solvent-free conditions using microwave irradiation for a specified time (e.g., 260 seconds).
-
Work-up: The reaction mixture is cooled to room temperature, washed with an ethanol-water mixture, and the product is recrystallized from hot ethanol.
-
Characterization: The structure of the synthesized compound is confirmed using UV-Vis, FTIR, and NMR spectroscopy.
General Procedure for Suzuki Coupling (for Aryl-substituted Coumarins):
-
Starting Materials: A bromo-substituted coumarin is coupled with a boronic acid derivative.
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh3)4, is typically used.
-
Base and Solvent: A base like K2CO3 or Na2CO3 is used in a solvent system such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours.
-
Purification: The product is purified by column chromatography on silica gel.
General Procedure for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (Click Chemistry for Coumarin-Triazole Hybrids):
-
Reactants: An alkyne-functionalized coumarin is reacted with an organic azide.
-
Catalyst: A copper(I) source, often generated in situ from CuSO4·5H2O and a reducing agent like sodium ascorbate, is used.
-
Solvent: The reaction is typically carried out in a solvent such as DMF or a mixture of t-BuOH and water.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
-
Isolation: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Biological Assays
MTT Cytotoxicity Assay:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Western Blot Analysis for PI3K/Akt and NF-κB Pathways:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, p65, IκBα) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software.
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflows
Visualizing the workflow of experimental procedures can aid in their understanding and implementation.
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents with potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide has provided a consolidated resource of quantitative biological data, detailed experimental protocols, and mechanistic insights to aid researchers in this promising field. The continued exploration of structure-activity relationships and the optimization of lead compounds will be crucial in translating the therapeutic potential of this compound analogues into clinical applications.
References
Pharmacological Profile of Xanthyletin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthyletin, a pyranocoumarin found in various plant species including those from the Citrus and Zanthoxylum genera, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its multifaceted activities, underlying mechanisms of action, and available quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Pharmacological Activities
This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antiplatelet effects. The following sections detail the quantitative data associated with these activities and the experimental methodologies employed in their determination.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of this compound required to inhibit 50% of cell proliferation, are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | 80.1 | ~351 | [1] |
| MCF-7 | Breast Adenocarcinoma | 19.3 | ~84.6 | [1] |
| PC-3 | Prostate Cancer | 97.2 | ~426 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound against the A549, MCF-7, and PC-3 cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and a solubilizing agent (e.g., 150 µL of DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ value was determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
This compound has shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells.
| Cell Line | Stimulant | Parameter Measured | IC₅₀ (µM) | Reference |
| BV-2 | LPS | Nitric Oxide Production | 5.4 | [1] |
Experimental Protocol: Nitric Oxide Assay in BV-2 Cells
The inhibitory effect of this compound on NO production was assessed using the Griess assay.
-
Cell Culture: BV-2 microglial cells were cultured in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells were then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, the cell culture supernatant (50 µL) was mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance of the resulting azo dye was measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable product of NO, was determined from a sodium nitrite standard curve. The percentage of inhibition of NO production was calculated, and the IC₅₀ value was determined.
Antifungal Activity
This compound exhibits inhibitory activity against several plant pathogenic fungi. The half-maximal inhibitory concentration (IC₅₀) values are presented below.
| Fungal Species | IC₅₀ (mg/L) | Reference |
| Rhizoctonia solani | 49.1 | [1] |
| Fusarium graminearum | 117.2 | |
| Pyricularia oryzae | 31.6 |
Experimental Protocol: Fungal Growth Inhibition Assay
The antifungal activity of this compound was evaluated using a mycelial growth rate method.
-
Media Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and incorporated into a molten potato dextrose agar (PDA) medium at various final concentrations.
-
Inoculation: A mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony was placed at the center of each PDA plate.
-
Incubation: The plates were incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.
-
Measurement: The diameter of the fungal colony was measured in two perpendicular directions.
-
Data Analysis: The percentage of mycelial growth inhibition was calculated relative to a control plate containing only the solvent. The IC₅₀ value was determined from the dose-response curve.
Antiplatelet Activity
This compound has been shown to inhibit platelet aggregation induced by arachidonic acid and collagen. Its mechanism of action involves the inhibition of thromboxane B2 formation and phosphoinositide breakdown in washed rabbit platelets.
Experimental Protocol: Thromboxane B2 Formation Assay
-
Platelet Preparation: Washed rabbit platelets were prepared from platelet-rich plasma by centrifugation and resuspension in a buffer.
-
Incubation with this compound: Platelets were pre-incubated with this compound or vehicle for a specific time.
-
Stimulation: Platelet aggregation and thromboxane synthesis were induced by the addition of agonists such as arachidonic acid or collagen.
-
Reaction Termination and Extraction: The reaction was stopped, and thromboxane B2, the stable metabolite of thromboxane A2, was extracted from the supernatant.
-
Quantification: Thromboxane B2 levels were quantified using a specific radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action and Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.
Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anticancer Signaling
The anticancer activity of this compound is partly attributed to its ability to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.
Antiplatelet Signaling
This compound's antiplatelet effect is mediated by the inhibition of key pathways involved in platelet activation and aggregation.
Pharmacokinetics and Toxicology
Currently, there is a limited amount of publicly available experimental data on the pharmacokinetics and toxicology of this compound. In silico predictions suggest that this compound possesses drug-like properties. However, comprehensive in vivo studies are required to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile. The acute oral LD₅₀ in rats is predicted to be greater than 2000 mg/kg, suggesting low acute toxicity. Further research is warranted to establish a complete safety and pharmacokinetic profile for this compound.
Conclusion and Future Directions
This compound is a natural pyranocoumarin with a compelling and diverse pharmacological profile. Its demonstrated anticancer, anti-inflammatory, antifungal, and antiplatelet activities, coupled with its modulation of key signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics.
Future research should focus on:
-
Comprehensive Pharmacokinetic and Toxicological Studies: In-depth in vivo studies are crucial to establish the ADME and safety profile of this compound.
-
Mechanism of Action Elucidation: Further investigation is needed to fully delineate the molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy Studies: Preclinical studies in relevant animal models are required to validate the therapeutic potential of this compound for various diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of more potent and selective compounds.
The continued exploration of this compound's pharmacological properties holds significant promise for the future of drug discovery and development.
References
In Vitro Cytotoxicity of Xanthyletin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthyletin, a pyranocoumarin found in various plant species, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the in vitro anticancer activities of this compound, focusing on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development of this compound as a potential chemotherapeutic agent.
Cytotoxicity of this compound Across Various Cancer Cell Lines
This compound has demonstrated dose- and time-dependent cytotoxic effects on a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| SCC-1 | Oral Squamous Carcinoma | 10 - 30 | 24 | MTT | [3] |
| SGC-7901 | Gastric Adenocarcinoma | Not explicitly stated, but showed significant inhibition | Not specified | Not specified | [3] |
| Caco-2 | Colorectal Adenocarcinoma | ≥ 0.34 mM | 72 | MTT | [1] |
| HCT-8 | Ileocecal Adenocarcinoma | ≥ 0.34 mM | 72 | MTT | |
| HEp-2 | Larynx Epidermoid Carcinoma | ≥ 0.34 mM | 72 | MTT | |
| HeLa | Cervical Cancer | Showed cytotoxic activity | Not specified | Not specified | |
| A549 | Non-Small-Cell Lung Cancer | Not specified | Not specified | Not specified | |
| MKN-45 | Gastric Carcinoma | 18.6, 9.3, 3.9 | 12, 24, 48 | MTS | |
| HTB-140 | Melanoma | Not specified | Not specified | MTT | |
| A-431 | Squamous Carcinoma | > 50 | Not specified | Not specified | |
| A375 | Melanoma | 44 | Not specified | Not specified | |
| MCF-7 | Breast Cancer | 10 µg/mL | Not specified | Not specified | |
| Prostate Cancer | Prostate Cancer | 46.8 | Not specified | Not specified |
Note: Some studies did not provide specific IC50 values but reported significant cytotoxic activity.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.
Apoptosis Induction
Studies have shown that this compound treatment leads to characteristic morphological and biochemical changes associated with apoptosis in cancer cells. This includes nuclear condensation and fragmentation, as well as the externalization of phosphatidylserine, which can be detected by Annexin V staining. The pro-apoptotic effects are mediated by the regulation of key proteins in the apoptotic cascade. For instance, this compound has been observed to decrease the Bcl-2/Bax ratio, leading to the activation of downstream caspases such as procaspase-9 and procaspase-3.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including oral squamous carcinoma and gastric adenocarcinoma. This arrest prevents cancer cells from proceeding through mitosis, thus halting their proliferation. Flow cytometry analysis of this compound-treated SCC-1 cells revealed a significant increase in the percentage of cells in the G2 phase, from 11.62% to 63.15%. The mechanism underlying this cell cycle arrest involves the downregulation of key regulatory proteins such as Chk1, Chk2, and the phosphorylation of CDC2.
Table 2: Effect of this compound on Cell Cycle Distribution in SCC-1 Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | Not specified | Not specified | 11.62 | |
| This compound | Not specified | Not specified | 63.15 |
Modulation of Signaling Pathways
The anticancer effects of this compound are attributed to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
MEK/ERK Signaling Pathway
A primary mechanism of action for this compound is the inhibition of the MEK/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit the phosphorylation of MEK and ERK in a concentration-dependent manner in SCC-1 oral cancer cells, without affecting the total levels of these proteins.
References
Antifungal Activity of Xanthyletin Against Leucoagaricus gongylophorus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthyletin, a natural coumarin, has demonstrated significant antifungal activity against Leucoagaricus gongylophorus, the symbiotic fungus cultivated by leaf-cutting ants. This technical guide provides a comprehensive overview of the current knowledge on this topic, including quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and insights into its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antifungal agents, particularly those targeting agricultural pests.
Introduction
Leucoagaricus gongylophorus is a basidiomycete fungus that engages in an obligate symbiotic relationship with leaf-cutting ants of the genera Atta and Acromyrmex. The ants cultivate the fungus in their nests, providing it with foraged plant material, and in turn, the fungus serves as the primary food source for the ant colony. The disruption of this symbiosis, particularly through the inhibition of fungal growth, presents a promising strategy for the control of these significant agricultural pests. This compound, a secondary metabolite found in various plant species, has emerged as a potent inhibitor of L. gongylophorus growth. This guide details the scientific evidence supporting the antifungal properties of this compound against this symbiotic fungus.
Quantitative Data on Antifungal Activity
The antifungal efficacy of this compound against Leucoagaricus gongylophorus has been quantified in several studies. The key findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound against Leucoagaricus gongylophorus
| Compound | Concentration | Percent Inhibition of Mycelial Growth | Reference |
| Free this compound | 100 µg/mL | 85% | [1] |
| Nanoencapsulated this compound (NC5) | 100 µg/mL | 76% | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Leucoagaricus gongylophorus
| Compound | Concentration for Complete Inhibition | Reference |
| This compound | 25 µg/mL | [1] |
Experimental Protocols
A detailed understanding of the methodologies used to assess the antifungal activity of this compound is crucial for the replication and advancement of research in this area.
Fungal Strain and Culture Conditions
The Leucoagaricus gongylophorus strain is typically isolated from the fungus garden of a leaf-cutting ant colony (e.g., Atta sexdens rubropilosa)[1]. The fungus is then maintained in a laboratory setting on a specialized culture medium.
Culture Medium Composition: [1]
-
Malt extract: 20 g/L
-
Bacto-peptone: 5 g/L
-
Yeast extract: 2 g/L
-
Agar: 20 g/L
-
The components are dissolved in distilled water.
The fungus is cultivated in an incubator at a constant temperature of 25 °C in the dark.
Fungicidal Bioassay
The following protocol outlines the steps for evaluating the in vitro antifungal activity of this compound against L. gongylophorus.
Materials:
-
Pure this compound
-
Solvent for this compound (e.g., dimethyl sulfoxide - DMSO)
-
Sterile culture medium (as described in 3.1)
-
Petri dishes
-
Cultures of Leucoagaricus gongylophorus
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a minimal amount of a suitable solvent.
-
Incorporation into Culture Medium: The this compound stock solution is incorporated into the molten culture medium to achieve the desired final concentrations (e.g., 100 µg/mL or a range for MIC determination). A control group is prepared with the solvent alone to account for any potential effects of the solvent on fungal growth.
-
Plating: The medium (with and without this compound) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small plug of mycelium from an actively growing L. gongylophorus culture is aseptically transferred to the center of each agar plate.
-
Incubation: The inoculated plates are incubated at 25 °C for an extended period, typically 30 days, due to the slow growth rate of the fungus.
-
Measurement of Mycelial Growth: After the incubation period, the diameter of the fungal colony in both the control and treatment plates is measured.
-
Calculation of Inhibition Percentage: The percentage of mycelial growth inhibition is calculated using the following formula:
% Inhibition = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control group
-
dt = average diameter of the fungal colony in the treatment group
-
Preparation of this compound-Loaded Nanoparticles
To enhance the stability and delivery of this compound, it can be encapsulated in nanoparticles. One method involves the use of poly(ε-caprolactone) (PCL) as a polymer matrix. The nanoparticles are prepared by an interfacial polymer deposition method. The resulting nanoencapsulated this compound can then be tested for its antifungal activity using the bioassay described above.
Visualization of Experimental Workflow and Potential Mechanisms
Experimental Workflow
The general workflow for assessing the antifungal activity of this compound is depicted in the following diagram.
Caption: Workflow for Antifungal Activity Assessment.
Postulated Mechanism of Action
While the specific signaling pathways of this compound in Leucoagaricus gongylophorus have not been elucidated, the known antifungal mechanisms of coumarins suggest a potential mode of action involving the induction of apoptosis.
Caption: Postulated Apoptotic Pathway.
Discussion and Future Directions
This compound demonstrates potent antifungal activity against Leucoagaricus gongylophorus in vitro. The data presented in this guide highlight its potential as a lead compound for the development of novel bio-based fungicides for the control of leaf-cutting ants. The development of nanoformulations, such as those described herein, may further enhance its practical application by improving stability and delivery.
Future research should focus on several key areas:
-
Elucidation of the specific mechanism of action: Investigating the precise molecular targets and signaling pathways affected by this compound in L. gongylophorus will be crucial for optimizing its antifungal activity and understanding potential resistance mechanisms.
-
In vivo efficacy studies: While in vitro data are promising, studies under more realistic conditions, such as in ant colonies, are necessary to validate the effectiveness of this compound as a control agent.
-
Toxicological and environmental impact assessment: A thorough evaluation of the toxicity of this compound to non-target organisms and its environmental fate is essential before it can be considered for widespread use.
Conclusion
This technical guide has summarized the current state of knowledge regarding the antifungal activity of this compound against Leucoagaricus gongylophorus. The provided quantitative data, detailed experimental protocols, and insights into its potential mechanism of action offer a solid foundation for further research and development in this promising area of pest management. The continued investigation of natural compounds like this compound holds significant potential for the development of effective and environmentally sustainable alternatives to conventional synthetic pesticides.
References
Xanthyletin: An In-depth Technical Guide on its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthyletin, a pyranocoumarin found in various plant species, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the antibacterial spectrum of this compound. While research specifically detailing this compound's broad-spectrum antibacterial activity is limited, this document synthesizes the available data on its antimicrobial properties and draws context from the well-established antibacterial actions of the broader coumarin class of compounds. This guide includes available quantitative data, detailed experimental protocols for antimicrobial testing, and visual representations of potential mechanisms of action and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. This compound, a member of the coumarin family, has been investigated for various pharmacological properties. This guide focuses specifically on its potential as an antibacterial agent, consolidating the existing, albeit limited, scientific evidence and providing a framework for future research.
Antibacterial and Antifungal Spectrum of this compound
Direct and comprehensive studies on the antibacterial spectrum of this compound are not widely available in peer-reviewed literature. However, existing research indicates its potential as an antimicrobial agent, particularly against fungi.
One study demonstrated that this compound exhibits complete inhibition of the symbiotic fungus Leucoagaricus gongylophorus at a concentration of 25 μg/mL. Further research has reported its antifungal activity against Pyricularia oryzae, the causative agent of rice blast disease.
While specific minimum inhibitory concentration (MIC) values for this compound against a wide array of bacteria are not extensively documented, the broader class of coumarins has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on other coumarin derivatives have reported MIC values against various pathogens, suggesting that this compound may possess similar properties.
Table 1: Summary of Reported Antimicrobial Activity for this compound
| Organism | Type | Activity | Concentration |
| Leucoagaricus gongylophorus | Fungus | Complete Inhibition | 25 μg/mL |
| Pyricularia oryzae | Fungus | Antifungal Activity | Not specified |
Note: This table highlights the current limited quantitative data available specifically for this compound's antimicrobial activity. Further research is required to establish a comprehensive antibacterial spectrum.
Potential Mechanisms of Antibacterial Action
The precise molecular mechanisms underlying the potential antibacterial activity of this compound have not been fully elucidated. However, based on studies of other coumarins and natural antimicrobial compounds, several plausible mechanisms can be proposed.
Disruption of Bacterial Cell Membranes
A common mechanism of action for many natural antimicrobial compounds is the disruption of the bacterial cell membrane's integrity. This can lead to the leakage of intracellular components and ultimately, cell death. It is hypothesized that the lipophilic nature of this compound may facilitate its interaction with the lipid bilayer of bacterial membranes, altering their fluidity and permeability.
Caption: Plausible mechanism of membrane disruption by this compound.
Inhibition of Bacterial Enzymes
Coumarins have been reported to inhibit various bacterial enzymes that are crucial for survival. For instance, some coumarins are known to inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria. Inhibition of such key enzymes would effectively halt bacterial proliferation.
Interference with Bacterial Signaling Pathways
While no specific studies have linked this compound to the disruption of bacterial signaling pathways, some coumarins have been shown to interfere with quorum sensing. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting quorum sensing, these compounds can reduce bacterial pathogenicity.
Experimental Protocols for Antibacterial Spectrum Determination
To rigorously evaluate the antibacterial spectrum of this compound, standardized experimental protocols are essential. The following methodologies are recommended for determining key antibacterial parameters.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and reliable technique for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
Protocol: Agar Well Diffusion Assay
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Spread a standardized inoculum of the test bacterium (adjusted to 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.
-
-
Preparation of Wells and Application of this compound:
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
-
Add a known volume (e.g., 50-100 µL) of different concentrations of the this compound solution to each well.
-
A solvent control should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Methodological & Application
Application Notes and Protocols for Xanthyletin Extraction from Citrus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthyletin is a pyranocoumarin, a class of secondary metabolites found in various plant species, notably within the Citrus genus. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. Found predominantly in the roots of several Citrus species, efficient extraction and purification of this compound are critical for further research and potential therapeutic applications. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Citrus species.
Data Presentation: this compound Content in Citrus Species
The concentration of this compound can vary significantly depending on the Citrus species and the specific part of the plant. The root bark has been identified as a primary source of this valuable compound.
| Citrus Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Citrus reticulata (Mandarin) | Root Bark | 3.6 | [1] |
| Citrus medica (Citron) | Root Bark | 1.6 | [1] |
| Citrus sinensis on Citrus limonia rootstock | Roots | Present, high levels detected | [2] |
| Citrus paradisi 'Hudson' (Grapefruit) | Roots | Present, high levels detected | [2] |
| Citrus reticulata 'Murcott' | Roots | Present, high levels detected | [2] |
| Citrus reticulata 'Cleopatra' | Roots | Present, high levels detected | |
| Citrus reticulata 'Willowleaf' | Roots | Present, high levels detected |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Purification
This protocol outlines a widely used method for the extraction and subsequent purification of this compound from Citrus root material.
1. Sample Preparation:
- Collect fresh root material from the desired Citrus species.
- Wash the roots thoroughly to remove soil and other debris.
- Dry the roots in a convection oven at 40°C for 5-7 days until a constant weight is achieved.
- Grind the dried root material into a fine powder using a Wiley mill or a similar grinder (e.g., to a 500 µm mesh size).
2. Maceration Extraction:
- Place the powdered root material (e.g., 500 g) in a large glass container.
- Add n-hexane (e.g., 3 L) to the container, ensuring the powder is fully submerged.
- Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.
- Filter the mixture and collect the n-hexane extract.
- Repeat the maceration process on the plant residue sequentially with dichloromethane (3 L for 72 hours) and then methanol (3 L for 72 hours).
- Collect each solvent extract separately.
- Concentrate the extracts using a rotary evaporator under reduced pressure to obtain the crude hexane, dichloromethane, and methanol extracts. This compound is typically found in higher concentrations in the dichloromethane fraction.
3. Purification by High-Speed Counter-Current Chromatography (HSCCC):
- Solvent System Preparation: Prepare a two-phase solvent system. A commonly used system for coumarin separation is a mixture of hexane, ethanol, acetonitrile, and water. A specific ratio that has proven effective is 10:8:1:1 (v/v/v/v).
- HSCCC Operation:
- Dissolve the crude dichloromethane extract in the lower phase of the solvent system.
- Fill the HSCCC column with the stationary phase (upper phase).
- Inject the sample solution into the column.
- Pump the mobile phase (lower phase) through the column at a specific flow rate.
- Monitor the effluent with a UV detector and collect fractions based on the chromatogram peaks.
- Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
- Final Step: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Confirm the structure and purity using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
Protocol 2: Modern Extraction Techniques (Alternative Methods)
Modern extraction techniques can offer improved efficiency, reduced solvent consumption, and shorter extraction times.
1. Ultrasound-Assisted Extraction (UAE):
- Principle: Utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.
- Optimized Parameters for Coumarin Extraction from Citrus:
- Solvent: 50-70% aqueous ethanol.
- Solid-to-Liquid Ratio: 1:20 to 1:30 g/mL.
- Temperature: 40-70°C.
- Extraction Time: 30-60 minutes.
- Ultrasonic Power/Amplitude: Varies with equipment; typically optimized for maximum yield without degradation.
2. Microwave-Assisted Extraction (MAE):
- Principle: Employs microwave energy to heat the solvent and moisture within the plant cells, causing cell rupture and the release of target compounds into the solvent.
- Optimized Parameters for Coumarin Extraction from Citrus:
- Solvent: Ethanol or methanol.
- Microwave Power: 500-900 W.
- Irradiation Time: 5-10 minutes.
- Temperature: 60-80°C.
- Solid-to-Solvent Ratio: 1:20 to 1:40 g/mL.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound in the obtained extracts.
1. Preparation of Standards and Samples:
- Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol or acetonitrile.
- Create a series of standard solutions of known concentrations by diluting the stock solution.
- Dissolve a known amount of the crude or purified extract in the mobile phase and filter through a 0.45 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at a wavelength of 263 nm.
- Column Temperature: Ambient or controlled at 25°C.
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
- Inject the sample extract and determine the peak area corresponding to this compound.
- Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Logical relationship of the this compound extraction process.
References
Application Note: HPLC-Based Quantification of Xanthyletin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed methodology for the quantification of Xanthyletin, a coumarin with significant biological activities, in various plant extracts using High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed to ensure accuracy, precision, and reproducibility, making them suitable for quality control, phytochemical analysis, and drug discovery applications. This application note includes detailed experimental protocols, data presentation tables for comparative analysis, and a visual workflow diagram to guide researchers through the entire process from sample preparation to data analysis.
Introduction
This compound is a naturally occurring coumarin found in several plant species, particularly within the Rutaceae family, such as in the genera Zanthoxylum and Citrus. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-fungal activities. Accurate and reliable quantification of this compound in plant extracts is crucial for the standardization of herbal products, elucidation of its biosynthetic pathways, and for facilitating its development as a potential therapeutic agent. This application note presents a validated RP-HPLC-UV method optimized for the determination of this compound.
Experimental Protocols
Apparatus and Materials
-
HPLC System: An Agilent 1200 Series Liquid Chromatography system or equivalent, equipped with a G1322A degasser, G1311A quaternary pump, G1329A autosampler, G1316A column oven, and a G1314B UV detector.
-
Chromatographic Column: A Phenomenex® Phenyl-Hexyl column (250 x 4.6 mm i.d., 5 µm particle size) fitted with a Phenomenex® C18 guard cartridge (4 x 3 mm i.d., 5 µm particle size) is recommended.[1]
-
Data Acquisition Software: Agilent Technologies EZChrom SI software or equivalent.
-
Ultrasonic Bath: For sample extraction.
-
Vortex Mixer: For thorough mixing of samples.
-
Centrifuge: For separating particulate matter from extracts.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.
-
Glassware: Volumetric flasks, pipettes, beakers, and HPLC vials.
Reagents and Standards
-
This compound analytical standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Ethanol (EtOH): HPLC grade.
-
Water: Ultrapure water (Milli-Q or equivalent).
-
Formic Acid (optional): For mobile phase modification if needed.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.15 to 8.00 µg/mL.[1] These solutions are used to construct the calibration curve.
Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
-
Plant Material: Dry the plant material (e.g., leaves, bark, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol (or 70% ethanol).
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.
-
Filtration and Collection: After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat the extraction process on the residue with a fresh portion of the solvent. Combine the filtrates.
-
Concentration: Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution and Filtration: Reconstitute the dried extract with a known volume of acetonitrile (e.g., 5 mL). Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Chromatographic Conditions
The following chromatographic conditions have been validated for the quantification of this compound.[1]
| Parameter | Condition |
| Column | Phenomenex® Phenyl-Hexyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 263 nm |
| Run Time | Approximately 10 minutes |
Data Presentation and Validation Parameters
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Linearity and Range
The linearity of the method is determined by constructing a calibration curve with at least six concentrations of the this compound standard. The peak area is plotted against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line.
| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.15 - 8.00 | y = 102.9x + C | > 0.999 |
(Data based on a representative study; C is the y-intercept)[1]
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Formula | Representative Value (µg/mL) |
| LOD | 3.3 x (σ/S) | 0.03 |
| LOQ | 10 x (σ/S) | 0.09 |
(Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve)
Precision
Precision is assessed by performing replicate injections of the standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low (e.g., 0.18 µg/mL) | < 2.0% | < 2.0% |
| Medium (e.g., 4.50 µg/mL) | < 2.0% | < 2.0% |
| High (e.g., 7.50 µg/mL) | < 2.0% | < 2.0% |
(Acceptance criteria: %RSD ≤ 2%)
Accuracy
Accuracy is determined by the recovery of a known amount of this compound standard spiked into a sample matrix. The percentage recovery is calculated.
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low | 98 - 102% |
| Medium | 98 - 102% |
| High | 98 - 102% |
(Acceptance criteria: Recovery within 95-105%)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the HPLC quantification of this compound in plant extracts.
References
Application Notes and Protocols for the Synthesis of Xanthyletin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthyletin, a pyranocoumarin found in various plant species, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, and neuroprotective agents. This document provides detailed methodologies for the synthesis of this compound and its derivatives, focusing on established chemical reactions. Additionally, it outlines the key signaling pathways modulated by these compounds, offering insights for drug development and mechanism-of-action studies.
Key Synthetic Methodologies
The synthesis of this compound and its derivatives primarily relies on classical coumarin synthesis reactions such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. These methods offer versatile routes to the core coumarin scaffold, which can be further modified to generate a library of derivatives.
Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. For the synthesis of a key precursor to this compound, 7-hydroxy-4-methylcoumarin, resorcinol is reacted with ethyl acetoacetate.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin [1][2][3][4][5]
-
Reaction Setup: In a round-bottom flask, cautiously add 10 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice bath.
-
Addition of Reactants: To the cooled sulfuric acid, slowly add a mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper. The crude product is then recrystallized from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.
Plausible Synthesis of this compound from 7-hydroxycoumarin (Conceptual):
While a direct one-step synthesis of this compound via Pechmann condensation is not commonly reported, a plausible multi-step approach starting from a 7-hydroxycoumarin intermediate can be conceptualized. This would involve the introduction of the dimethylallyl group at the C6 or C8 position of the coumarin ring, followed by cyclization to form the pyran ring.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride in the presence of an alkali salt of the acid to form an α,β-unsaturated aromatic acid, which can then lactonize to form a coumarin.
Experimental Protocol: General Synthesis of Coumarins via Perkin Reaction
-
Reaction Mixture: A mixture of salicylaldehyde (10 mmol), acetic anhydride (20 mmol), and anhydrous sodium acetate (10 mmol) is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The mixture is heated in an oil bath at 180 °C for 4-5 hours.
-
Work-up: The hot reaction mixture is poured into a beaker of cold water. The solidified product is then boiled with a saturated solution of sodium bicarbonate to remove any unreacted starting materials and byproducts.
-
Purification: The mixture is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the coumarinic acid. The coumarin is then obtained by heating the acid, which undergoes lactonization. The crude coumarin can be purified by recrystallization from ethanol.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone in the presence of a basic catalyst. This reaction is particularly useful for the synthesis of coumarin-3-carboxylic acids and their derivatives.
Experimental Protocol: Synthesis of Coumarin-3-Carboxylic Acid Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve o-hydroxybenzaldehyde (10 mmol) and an active methylene compound (e.g., diethyl malonate, 12 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the solution.
-
Reaction: The reaction mixture is refluxed for 2-4 hours. The progress is monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of coumarin derivatives using the described methods. Please note that specific yields for this compound and its derivatives can vary based on the specific substrates and reaction conditions used.
| Product | Starting Materials | Method | Catalyst | Yield (%) | Reference |
| 7-Hydroxy-4-methylcoumarin | Resorcinol, Ethyl acetoacetate | Pechmann | Conc. H₂SO₄ | 80-88 | |
| 7-Hydroxy-4-methylcoumarin | Resorcinol, Ethyl acetoacetate | Pechmann | Amberlyst-15 | ~95 | |
| Coumarin | Salicylaldehyde, Acetic anhydride | Perkin | Sodium acetate | ~70 | |
| Coumarin-3-carboxylate derivatives | o-Hydroxybenzaldehydes, Diethyl malonate | Knoevenagel | Piperidine | 65-97 | |
| Curcumin derivatives | Curcumin, Various aldehydes | Knoevenagel | Piperidine-based polymers | 16-72 |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.58 (d, J=9.5 Hz, 1H), 7.18 (s, 1H), 6.75 (s, 1H), 6.22 (d, J=9.5 Hz, 1H), 6.18 (d, J=9.8 Hz, 1H), 5.65 (d, J=9.8 Hz, 1H), 1.48 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 161.4, 156.0, 155.8, 143.5, 131.5, 128.7, 123.5, 113.3, 112.8, 109.4, 103.2, 78.3, 28.3.
Note: The provided spectroscopic data is a representative example and may vary slightly depending on the solvent and instrument used.
Signaling Pathways and Biological Applications
This compound and its derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these interactions is crucial for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers. Some coumarin derivatives have been shown to inhibit this pathway, leading to cancer cell death.
Putative Mechanism of this compound:
Based on the activity of similar natural products, this compound may inhibit the PI3K/Akt pathway by directly or indirectly interfering with the phosphorylation of key components like Akt. This inhibition would lead to the downstream deactivation of pro-survival signals and the activation of apoptotic pathways.
Caption: PI3K/Akt Signaling Pathway and potential inhibition by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress. Activation of the Nrf2 pathway by natural compounds is a promising strategy for chemoprevention and treatment of diseases associated with oxidative stress.
Putative Mechanism of this compound:
This compound, like other phenolic compounds, may activate the Nrf2 pathway by inducing its dissociation from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.
Caption: Nrf2 Signaling Pathway and its potential activation by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of coumarin-based compounds.
Caption: General workflow for Pechmann condensation.
Caption: General workflow for Perkin reaction.
Conclusion
The synthetic methodologies presented provide a robust framework for the synthesis of this compound and a diverse range of its derivatives. The choice of a specific protocol will depend on the desired substitution pattern and the availability of starting materials. The modulation of key signaling pathways like PI3K/Akt and Nrf2 by these compounds highlights their therapeutic potential and provides a basis for further investigation in drug discovery and development. Further studies are warranted to elucidate the precise molecular interactions of this compound and its derivatives within these pathways to fully realize their clinical applications.
References
Application Notes and Protocols: Bioassay for Xanthyletin's Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthyletin, a pyranocoumarin found in various plant species, has demonstrated promising antifungal properties.[1][2] These application notes provide detailed protocols for developing a comprehensive bioassay to evaluate the antifungal activity of this compound. The described methods are based on established standards for antifungal susceptibility testing and are adaptable for screening natural products against a variety of fungal pathogens.[3][4][5] The protocols will enable researchers to determine key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound, and to investigate its potential mechanisms of action by exploring its effects on critical fungal signaling pathways.
Key Experimental Protocols
Two primary methods are recommended for assessing the antifungal activity of this compound: Broth Microdilution and Disk Diffusion. These methods are widely accepted and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus. It is a quantitative method that is well-suited for screening natural products.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Solvent control (e.g., DMSO)
Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time for sporulation or growth.
-
Harvest fungal cells or spores and suspend them in sterile saline.
-
Adjust the inoculum suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This can be done using a spectrophotometer at a wavelength of 530 nm.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is not inhibitory to fungal growth (typically ≤1%).
-
-
Assay Setup:
-
Add 100 µL of each this compound dilution to the respective wells of the microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include the following controls:
-
Growth Control: 100 µL of broth medium + 100 µL of fungal inoculum (no this compound).
-
Sterility Control: 200 µL of broth medium (no inoculum).
-
Solvent Control: 100 µL of broth medium with the highest concentration of DMSO used + 100 µL of fungal inoculum.
-
Positive Control: Serial dilutions of a standard antifungal drug.
-
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Candida species) for 24-48 hours. For some molds, incubation may need to be extended.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye or with the aid of a reading mirror. For azoles against yeasts, the endpoint is often defined as the concentration that results in a 50% reduction in growth compared to the growth control.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-inoculate the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at the appropriate temperature until growth is visible in the growth control spot.
-
The MFC is the lowest concentration of this compound from which no fungal growth occurs on the agar plate.
Disk Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antifungal activity.
Materials:
-
This compound solution
-
Sterile filter paper disks (6 mm in diameter)
-
Fungal inoculum (prepared as in the broth microdilution method)
-
Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts)
-
Sterile swabs
-
Positive control antifungal disks
-
Solvent control disks
Protocol:
-
Inoculum Application:
-
Dip a sterile swab into the standardized fungal inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of growth.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution (e.g., 20 µL per disk).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Place the this compound-impregnated disks, along with positive and solvent control disks, onto the inoculated agar surface.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Data Presentation
Quantitative data from the bioassays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Species.
| Fungal Species | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) (e.g., Fluconazole) | This compound MFC (µg/mL) |
| Candida albicans | |||
| Candida glabrata | |||
| Aspergillus fumigatus | |||
| Cryptococcus neoformans |
Table 2: Zone of Inhibition Diameters for this compound in Disk Diffusion Assay.
| Fungal Species | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) |
| Candida albicans | |||
| Candida glabrata | |||
| Aspergillus fumigatus | |||
| Cryptococcus neoformans |
Visualization of Experimental Workflow and Potential Mechanisms
Understanding the experimental workflow and the potential biological pathways affected by this compound is crucial for comprehensive research.
References
- 1. Evaluation of antifungal effect and toxicity of this compound and two bacterial metabolites against Thai isolates of Pythium insidiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of this compound, an inhibitor of ants' symbiotic fungus, by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols for Xanthyletin as a Phytochemical Standard
Introduction
Xanthyletin is a pyranocoumarin, a class of phenolic compounds widely distributed in the plant kingdom, notably in the Rutaceae (citrus) and Moraceae families.[1] It is recognized for a variety of biological activities, including antifungal, anti-inflammatory, antibacterial, and anti-tumor properties.[2][3][4] Due to its well-defined chemical structure and stability, this compound serves as an essential reference standard in phytochemical analysis. Its use is critical for the accurate identification, quantification, and quality control of plant extracts and derived products in research, development, and commercial settings.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on utilizing this compound as a standard in various analytical techniques.
Application Notes
Physicochemical Characterization
Using this compound as a standard requires a thorough understanding of its physical and chemical properties. It is a crystalline solid that serves as a benchmark for comparing isolated compounds from natural sources.
| Property | Value | Reference |
| IUPAC Name | 8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2-one | [5] |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.24 g/mol | |
| CAS Number | 553-19-5 | |
| Appearance | Crystalline Solid | - |
| Solubility | Soluble in acetonitrile, methanol, chloroform |
Spectroscopic Analysis
This compound is used to calibrate instruments and as a reference for spectral comparison to identify its presence in complex mixtures.
-
UV-Visible Spectroscopy : In methanol, this compound exhibits characteristic UV absorption maxima, typically around 221 nm and 323 nm. It shows strong absorption at 254 nm and intense fluorescence at 366 nm, which is useful for its visualization in techniques like Thin Layer Chromatography (TLC).
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands for its functional groups, including a strong carbonyl (C=O) stretch from the lactone ring around 1720-1727 cm⁻¹ and bands for the aromatic moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive methods for structural confirmation. The spectra provide a unique fingerprint for this compound.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. The molecular ion peak [M]⁺ is observed at m/z 228.
| Spectroscopic Data for this compound Identification | |
| ¹³C NMR (Chemical Shifts δ in ppm) | Linear Pyranocoumarin Signals : δC 104.4 (C-3'), 113.0 (C-4'). These signals are characteristic and distinguish it from other coumarin types. |
| Mass Spectrometry (MS) | Molecular Ion : m/z 228 (C₁₄H₁₂O₃). Key Fragments (LC-ESI-QTOF, [M+H]⁺ at m/z 229.0859) : m/z 213.0543, 185.0587, 157.0641. |
Chromatographic Analysis
This compound is extensively used as an external or internal standard for the qualitative and quantitative analysis of plant extracts using High-Performance Liquid Chromatography (HPLC).
-
Identification : The retention time of a peak in a sample chromatogram is compared with that of the pure this compound standard under identical conditions.
-
Quantification : A calibration curve is generated by running a series of known concentrations of the this compound standard. The concentration of this compound in a sample is then determined by interpolating its peak area on this curve.
-
Method Validation : As a standard, this compound is crucial for validating analytical methods, including establishing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| HPLC Method Validation Parameters for this compound | |
| Linearity Range | 0.15 - 8.00 µg/mL. |
| Correlation Coefficient (r²) | > 0.99. |
| Accuracy (Recovery) | ~100%. |
| Precision (RSD) | < 5%. |
| Limit of Detection (LOD) | Dependent on instrument, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrument, typically in the ng/mL range. |
Experimental Protocols
Protocol 1: General Extraction of Coumarins (like this compound) from Plant Material
This protocol describes a general procedure for extracting coumarins from dried plant material. This compound can be used as a standard to track the efficiency of the extraction process.
Materials:
-
Dried and powdered plant material (e.g., from Citrus or Peucedanum species)
-
Extraction Solvent: 70-95% Methanol or Ethanol
-
Rotary evaporator
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Elution Solvents: Hexane-Ethyl Acetate or Chloroform-Methanol gradients
Procedure:
-
Maceration/Percolation : Soak the powdered plant material (100 g) in the extraction solvent (e.g., 70% aqueous acetonitrile, 500 mL) for 24-48 hours at room temperature. Alternatively, perform continuous extraction in a percolator or Soxhlet apparatus for 6-8 hours.
-
Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Solvent-Solvent Partitioning : Resuspend the crude extract in water and partition it against a non-polar solvent like chloroform (e.g., 5 x 200 mL). Coumarins like this compound will preferentially move to the chloroform layer.
-
Drying and Evaporation : Collect the chloroform fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent to yield a concentrated coumarin-rich fraction.
-
Chromatographic Purification :
-
Prepare a silica gel column packed in hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC, spotting alongside a this compound standard.
-
Combine fractions containing the compound of interest (matching the Rf value of the this compound standard) and evaporate the solvent to obtain purified this compound.
-
Protocol 2: Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is fundamental for quantitative analysis.
Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL) :
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer it quantitatively to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
This stock solution should be stored at 4°C and protected from light.
-
-
Working Standard Solutions :
-
Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile.
-
For a calibration curve ranging from 0.15 to 8.00 µg/mL, perform dilutions as required. For example, to make a 8 µg/mL solution, transfer 0.8 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.
-
Prepare at least 5-7 concentrations to ensure a robust calibration curve. All solutions should be prepared in triplicate.
-
Protocol 3: Quantitative Analysis of this compound using RP-HPLC
This protocol details a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.
Materials & Equipment:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water
-
This compound standard solutions (from Protocol 2)
-
Sample extract, dissolved in acetonitrile and filtered through a 0.45 µm syringe filter
Chromatographic Conditions:
-
Mobile Phase : Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30°C.
-
Injection Volume : 20 µL.
-
Detection Wavelength : 263 nm.
Procedure:
-
System Equilibration : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve :
-
Inject each of the prepared working standard solutions (from lowest to highest concentration).
-
Record the retention time and peak area for each injection.
-
Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve and correlation coefficient (r²).
-
-
Sample Analysis :
-
Inject the prepared sample solution.
-
Identify the this compound peak by comparing its retention time to that of the standard.
-
Record the peak area of this compound in the sample.
-
-
Quantification :
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve: y = mx + c, where y is the peak area of the sample, m is the slope, and x is the concentration.
-
Account for any dilution factors used during sample preparation to determine the final concentration in the original material.
-
Context: Biological Signaling Pathways
Understanding the biological context of a phytochemical is crucial in drug development. Coumarins, including this compound, are known to exhibit anti-inflammatory effects. One of the key mechanisms for this action is the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and interleukins.
References
- 1. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H12O3 | CID 65188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xanthyletin-Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and potential therapeutic applications of Xanthyletin-loaded nanoparticles. The detailed protocols offer step-by-step guidance for the synthesis and evaluation of these promising drug delivery systems.
Introduction to this compound and Nanoparticle Drug Delivery
This compound, a naturally occurring coumarin compound, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiplatelet effects. However, its poor aqueous solubility and potential for degradation can limit its therapeutic efficacy. Nanoencapsulation presents a promising strategy to overcome these limitations by enhancing solubility, stability, and providing controlled release of this compound. This document focuses on the formulation of this compound-loaded poly(ε-caprolactone) (PCL) nanoparticles, a biodegradable and biocompatible polymer widely used in drug delivery systems.
Therapeutic Potential and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in the pathogenesis of various diseases.
Anti-Cancer Effects
This compound and related coumarins have demonstrated potent anti-cancer activity through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Key signaling pathways implicated in these effects include:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation in cancer cells. Inhibition of NF-κB can lead to decreased expression of anti-apoptotic proteins and increased sensitivity of cancer cells to apoptotic stimuli.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that is often overactive in cancer, promoting tumor growth and survival. This compound can inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes involved in cell cycle progression and survival.
-
Apoptosis Induction: this compound can induce apoptosis through the intrinsic mitochondrial pathway, which involves the activation of caspase-3 and caspase-9, leading to DNA fragmentation and cell death.
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the production of pro-inflammatory mediators.
-
COX-2 Inhibition: this compound can suppress the expression and activity of Cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, this compound can effectively reduce inflammation and associated pain.
Data Presentation: Physicochemical Properties of this compound-Loaded PCL Nanoparticles
The following table summarizes the key physicochemical characteristics of an optimized this compound-loaded PCL nanocapsule formulation (NC5) as reported in the literature[1][2][3].
| Parameter | Value | Reference |
| Particle Size (nm) | 304 | [1][2] |
| Polydispersity Index (PDI) | Not explicitly stated, but SEM images suggest a relatively uniform size distribution. | |
| Zeta Potential (mV) | -29.3 | |
| Encapsulation Efficiency (%) | 98.0 | |
| Drug Loading (%) | Not explicitly stated. | |
| Morphology | Spherical | |
| Physical Stability | Stable for at least 4 months at 4°C |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PCL Nanoparticles by Interfacial Polymer Deposition
This protocol is based on the nanoprecipitation method, also known as solvent displacement.
Materials:
-
This compound
-
Poly(ε-caprolactone) (PCL)
-
Isodecyl oleate (oil core)
-
Span® 60 (surfactant)
-
Tween® 80 (surfactant)
-
Acetone (organic solvent)
-
Ultrapure water
Procedure:
-
Organic Phase Preparation:
-
Dissolve PCL, this compound, isodecyl oleate, and Span® 60 in 30 mL of acetone.
-
-
Aqueous Phase Preparation:
-
Dissolve Tween® 80 in ultrapure water.
-
-
Nanoparticle Formation:
-
Slowly inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Continue stirring until the acetone has completely evaporated, leaving a milky-white colloidal suspension of nanoparticles.
-
-
Purification:
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation to remove any unencapsulated drug or excess surfactants.
-
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant containing the unencapsulated this compound.
-
Quantify the amount of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100
-
-
Calculation of Drug Loading (DL):
-
Lyophilize a known volume of the nanoparticle suspension to obtain the dry weight of the nanoparticles.
-
DL (%) = [Weight of encapsulated this compound / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study using Dialysis
Procedure:
-
Dialysis Bag Preparation:
-
Soak a dialysis membrane (with a molecular weight cut-off appropriate to allow diffusion of free this compound but retain the nanoparticles) in the release medium.
-
-
Sample Preparation:
-
Place a known volume of the this compound-loaded nanoparticle suspension into the dialysis bag and seal it.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released as a function of time to obtain the in vitro release profile. The release profile of this compound from PCL nanoparticles has been shown to be biphasic, with an initial burst release followed by a sustained release phase.
-
Mandatory Visualizations
Caption: Proposed anticancer signaling pathways of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for this compound nanoparticles.
References
- 1. Xanthoxyletin Inhibits Proliferation of Human Oral Squamous Carcinoma Cells and Induces Apoptosis, Autophagy, and Cell Cycle Arrest by Modulation of the MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
Application Notes: Protocol for Testing Xanthyletin's Effect on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets, or thrombocytes, are small, anuclear cell fragments crucial for hemostasis. However, their abnormal activation can lead to thrombosis, a primary cause of cardiovascular diseases such as heart attack and stroke.[1][2] Antiplatelet agents are therefore vital for the prevention and treatment of these conditions.[2] Xanthyletin, a coumarin compound isolated from plant sources, has been identified as an inhibitor of platelet aggregation.[3] Specifically, it has been shown to inhibit platelet aggregation induced by arachidonic acid and collagen.[3] The antiplatelet action of this compound is attributed to its ability to suppress the formation of thromboxane A2 (TXA2) and inhibit phosphoinositide breakdown.
This document provides a comprehensive protocol for researchers to investigate the antiplatelet effects of this compound. It details the methodologies for performing in vitro platelet aggregation assays, assessing thromboxane B2 (TXB2) formation, and exploring the underlying signaling pathways, particularly the PI3K/Akt pathway, which is a key regulator of platelet function.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolution: Accurately weigh the desired amount of this compound powder. Dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solution with a suitable buffer (e.g., saline or Tyrode's buffer) to prepare the final working concentrations. The final DMSO concentration in the platelet suspension should be kept below 0.1% to avoid affecting platelet function.
Preparation of Platelet-Rich and Platelet-Poor Plasma
The gold standard for in vitro platelet function testing is Light Transmission Aggregometry (LTA), which uses platelet-rich plasma (PRP).
-
Blood Collection: Collect whole human blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid platelet activation from the venipuncture.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake turned off. This separates the blood into layers. Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a polypropylene tube.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), which is used to calibrate the aggregometer, centrifuge the remaining blood at a higher speed of 1500-2000 x g for 15 minutes.
-
Platelet Count Adjustment: Use a hematology analyzer to determine the platelet count in the PRP. Adjust the count to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using the prepared PPP. Keep PRP at room temperature and use within 4 hours of blood collection.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Setup: Pre-warm the platelet aggregometer to 37°C.
-
Calibration: Pipette an appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette with a magnetic stir bar. Place it in the reference well of the aggregometer to set 100% light transmission. Pipette the same volume of adjusted PRP into another cuvette and place it in the sample well to set 0% light transmission.
-
Incubation: Transfer a fresh 450 µL aliquot of PRP into a new cuvette. Add 50 µL of the vehicle control (e.g., saline with 0.1% DMSO) or a working solution of this compound at the desired final concentration. Allow it to incubate for 2-5 minutes while stirring.
-
Initiation of Aggregation: Add a platelet agonist such as arachidonic acid or collagen to initiate aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The increase in light transmission reflects the degree of platelet aggregation.
-
Data Analysis: Calculate the percentage of maximum aggregation relative to the vehicle control. To determine the IC50 value (the concentration of this compound required to inhibit aggregation by 50%), plot the percentage of inhibition against the logarithm of the this compound concentration.
Thromboxane B2 (TXB2) Assay
Thromboxane A2 is highly unstable, so its production is measured by quantifying its stable metabolite, TXB2.
-
Sample Preparation: Following the platelet aggregation assay with arachidonic acid or collagen as the agonist, stop the reaction by adding a COX inhibitor like indomethacin and placing the cuvettes on ice. Centrifuge the samples to pellet the platelets and collect the supernatant.
-
ELISA Procedure: Quantify the TXB2 concentration in the supernatant using a commercial competitive ELISA kit. The general steps involve:
-
Adding standards and samples to a microplate pre-coated with antibodies.
-
Adding a TXB2-peroxidase conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution, which reacts with the bound conjugate to produce a color change.
-
Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The concentration of TXB2 is inversely proportional to the color intensity. Calculate the TXB2 concentration in the samples by comparing their absorbance to a standard curve.
Western Blot for PI3K/Akt Pathway Analysis
The PI3K/Akt signaling pathway is crucial for platelet activation. Investigating the phosphorylation status of key proteins in this pathway can elucidate this compound's mechanism of action.
-
Platelet Lysis: After stimulating platelets with an agonist in the presence or absence of this compound, lyse the platelets using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on their activation.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Inhibitory Effect of this compound on Agonist-Induced Platelet Aggregation
| This compound Conc. (µM) | Agonist | Maximum Aggregation (%) (Mean ± SD) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | Collagen (2 µg/mL) | 85.2 ± 5.6 | 0 |
| 10 | Collagen (2 µg/mL) | 68.1 ± 4.9 | 20.1 |
| 25 | Collagen (2 µg/mL) | 45.5 ± 6.2 | 46.6 |
| 50 | Collagen (2 µg/mL) | 22.3 ± 3.8 | 73.8 |
| 100 | Collagen (2 µg/mL) | 9.7 ± 2.1 | 88.6 |
| 0 (Vehicle) | Arachidonic Acid (0.5 mM) | 90.4 ± 4.3 | 0 |
| 10 | Arachidonic Acid (0.5 mM) | 71.2 ± 5.1 | 21.2 |
| 25 | Arachidonic Acid (0.5 mM) | 48.8 ± 4.7 | 46.0 |
| 50 | Arachidonic Acid (0.5 mM) | 25.1 ± 3.9 | 72.2 |
| 100 | Arachidonic Acid (0.5 mM) | 11.5 ± 2.5 | 87.3 |
Table 2: IC50 Values of this compound for Platelet Aggregation Inhibition
| Agonist | IC50 (µM) |
|---|---|
| Collagen (2 µg/mL) | Calculated Value |
| Arachidonic Acid (0.5 mM) | Calculated Value |
Table 3: Effect of this compound on Thromboxane B2 (TXB2) Production
| Treatment | Agonist (Collagen) | TXB2 Production (ng/mL) (Mean ± SD) |
|---|---|---|
| Vehicle | - | 1.5 ± 0.3 |
| Vehicle | + | 45.8 ± 6.1 |
| This compound (50 µM) | + | 15.3 ± 2.9 |
| Aspirin (100 µM) | + | 5.2 ± 1.1 |
Table 4: Effect of this compound on PI3K/Akt Pathway Phosphorylation
| Treatment | Agonist (Collagen) | p-PI3K / Total PI3K (Relative Fold Change) | p-Akt / Total Akt (Relative Fold Change) |
|---|---|---|---|
| Vehicle | - | 1.0 | 1.0 |
| Vehicle | + | 4.8 ± 0.5 | 5.2 ± 0.6 |
| this compound (50 µM) | + | 2.1 ± 0.3 | 2.5 ± 0.4 |
Visualizations
References
Application Notes and Protocols for Assessing Xanthyletin's Anti-proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing standard cell culture techniques for evaluating the anti-proliferative effects of Xanthyletin, a natural coumarin compound. The protocols detailed below are essential for researchers in oncology and drug discovery seeking to investigate the therapeutic potential of this compound.
Introduction to this compound's Anti-proliferative Activity
This compound, a pyranocoumarin found in various plants, has demonstrated significant anti-proliferative effects in several cancer cell lines.[1][2] Its mechanism of action involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.[3][4] Understanding the precise techniques to assess these effects is crucial for advancing its development as a potential anti-cancer agent.
Data Presentation: Summary of this compound's Anti-proliferative Effects
The following table summarizes the reported anti-proliferative activity of this compound and related coumarins across various cancer cell lines. This data provides a comparative overview of its potency and selectivity.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Xanthoxyletin | Oral Squamous Carcinoma (SCC-1) | MTT Assay | IC50 | 10–30 μM | [3] |
| Xanthylium Derivative 3 | Murine Embryonic Teratocarcinoma (P19) | Not Specified | IC50 | 233.05 µM | |
| Xanthylium Derivative 4 | Murine Embryonic Teratocarcinoma (P19) | Not Specified | IC50 | 98.38 µM | |
| Coumarin Derivative 4 | Human Promyelocytic Leukemia (HL60) | MTT Assay | IC50 | 8.09 µM | |
| Coumarin Derivative 8b | Human Hepatocellular Carcinoma (HepG2) | MTT Assay | IC50 | 13.14 µM | |
| Scopoletin | Human Promyelocytic Leukemia (HL-60) | DNA Fragmentation | Apoptosis Induction | Dose-dependent |
Key Experimental Protocols
Detailed methodologies for essential in vitro assays to characterize the anti-proliferative effects of this compound are provided below.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) dissolved in the appropriate culture medium. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and can be detected with specific antibodies.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM and incubate at 37°C.
-
Fixation and Denaturation: After incubation, remove the labeling solution, wash the cells with PBS, and then fix and denature the DNA by adding a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Detection: Wash the cells and add a fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature in the dark.
-
Quantification: Measure the fluorescence intensity using a microplate reader or visualize and quantify proliferating cells using fluorescence microscopy.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and reproductive integrity.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Compound Treatment: Allow the cells to adhere, and then treat them with various concentrations of this compound. The treatment can be continuous or for a defined period.
-
Incubation: Incubate the plates for 7-14 days at 37°C, 5% CO2, allowing colonies to form.
-
Fixation and Staining: After the incubation period, gently wash the colonies with PBS, fix them with a solution like 4% paraformaldehyde for 20 minutes, and then stain with a staining solution such as 0.5% crystal violet for 5-20 minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells) manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This compound has been shown to induce cell cycle arrest.
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and then treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them with cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for assessing this compound's anti-proliferative effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Xanthoxyletin Inhibits Proliferation of Human Oral Squamous Carcinoma Cells and Induces Apoptosis, Autophagy, and Cell Cycle Arrest by Modulation of the MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Xanthyletin in Biological Samples: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the analytical determination of Xanthyletin in various biological samples. This compound, a coumarin found in various plants, has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The following sections detail validated methods using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely accessible method for the quantification of this compound. This method is particularly suitable for analyzing samples with relatively high concentrations of the analyte.
Application Note:
This protocol is adapted from a validated method for the determination of this compound in nanoparticle formulations and can be applied to biological samples with appropriate sample preparation to remove interfering matrix components.[1] The method demonstrates good linearity, accuracy, and precision.
Experimental Protocol:
a) Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
b) Sample Preparation (Urine):
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
c) Sample Preparation (Tissue):
-
Weigh approximately 100 mg of tissue and homogenize it in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate to the homogenate.
-
Vortex for 5 minutes, followed by centrifugation at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and repeat the extraction process twice.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
d) HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (approximately 345 nm).
-
Injection Volume: 20 µL.
Quantitative Data Summary (Based on a validated method for this compound):
| Parameter | Value | Reference |
| Linearity Range | 0.15 - 8.0 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.04 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.12 µg/mL | [1] |
| Accuracy (Recovery) | 98.2 - 101.5% | |
| Precision (RSD) | < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices.
Application Note:
Experimental Protocol:
a) Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another coumarin not present in the sample).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for injection or further evaporate and reconstitute in the initial mobile phase.
b) Sample Preparation (Urine):
-
Thaw and vortex the urine sample.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Dilute the supernatant 1:10 with water or the initial mobile phase.
-
Add the internal standard.
-
Inject into the LC-MS/MS system.
c) Sample Preparation (Tissue):
-
Homogenize 100 mg of tissue in 500 µL of cold methanol.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for analysis.
d) LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: These need to be optimized for this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by infusing a standard solution and performing a product ion scan. For this compound (MW: 228.25), the precursor ion would be m/z 229.2.
-
Internal Standard: A suitable internal standard, such as another coumarin like Psoralen, should be used.
Quantitative Data Summary (Representative data from similar coumarins):
| Parameter | Scopoletin in Rat Plasma | Imperatorin in Rat Plasma |
| Linearity Range | 5 - 1000 ng/mL | 2.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9996 | > 0.99 |
| LLOQ | 5 ng/mL | 3.0 ng/mL |
| Recovery | 93.9 - 96.6% | Not specified |
| Precision (RSD) | < 6.1% | < 10.9% |
| Accuracy (RE) | -3.0% to 2.5% | < 10.9% |
| Matrix Effect | 101.8 - 103.0% | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of thermally stable and volatile compounds. For many coumarins, derivatization is not necessary.
Application Note:
This method is less common for coumarins in biological samples due to their relatively low volatility. However, it can be a viable option, particularly for identifying and quantifying this compound in less complex matrices or after a thorough cleanup. The following protocol is a general guideline for coumarin analysis by GC-MS.
Experimental Protocol:
a) Sample Preparation:
-
A robust extraction and cleanup procedure, such as liquid-liquid extraction followed by solid-phase extraction (SPE), is critical to remove non-volatile matrix components.
-
Liquid-Liquid Extraction: Extract the sample (e.g., plasma, urine, tissue homogenate) with a non-polar solvent like ethyl acetate or dichloromethane.
-
Solid-Phase Extraction (SPE): Use a silica-based or polymer-based SPE cartridge for cleanup.
-
Evaporate the final extract to dryness and reconstitute in a small volume of a volatile solvent like hexane or ethyl acetate.
b) GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification or selected ion monitoring (SIM) for quantification. For this compound, characteristic ions would be monitored.
Visualizations
Caption: Workflow for this compound analysis in biological samples by LC-MS/MS.
Caption: Overview of sample preparation techniques for this compound analysis.
References
application of Xanthyletin in natural product-based drug discovery
Application Notes and Protocols for Researchers
Xanthyletin, a pyranocoumarin found in various plant species, has emerged as a compelling natural product in the field of drug discovery. Its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties, make it a valuable lead compound for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in harnessing the potential of this compound.
Anti-Cancer Applications
This compound has demonstrated significant anti-tumor activity against various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.
Quantitative Data Summary: Anti-Cancer Activity of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| Human Oral Squamous Carcinoma (SCC-1) | MTT Assay | IC50 | 10–30 μM | [1] |
| Human Ovarian Cancer (SK-OV-3) | MTT Assay | IC50 | 21.2 µg/mL | [2] |
| Human Non-Small-Cell Lung Cancer (A549) | Flow Cytometry | Apoptosis Induction | Dose-dependent increase | [3] |
| Human Prostate Cancer (PC-3) | Not Specified | IC50 | 48.68 µM | [4] |
| Human Leukemia (HL-60) | Not Specified | IC50 | 9.97 µM | [4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., SCC-1, SK-OV-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis of MEK/ERK and STAT3 Signaling Pathways
This protocol is used to investigate the effect of this compound on key signaling proteins.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's anti-cancer mechanism of action.
Caption: Experimental workflow for in vitro anti-cancer evaluation.
Anti-Inflammatory Applications
This compound exhibits anti-inflammatory properties by inhibiting key enzymes and mediators involved in the inflammatory cascade.
Quantitative Data Summary: Anti-Inflammatory Activity of this compound
| Assay | Model | Endpoint | Result | Reference |
| Lipoxygenase Inhibition | In vitro | % Inhibition | Not specified | |
| Prostaglandin Biosynthesis Inhibition | In vitro | Inhibition | Yes | |
| Carrageenan-induced paw edema | Rat | Reduction in edema | Dose-dependent |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of this compound.
-
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound orally at different doses (e.g., 10, 20, 40 mg/kg). Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
2. Lipoxygenase Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the lipoxygenase enzyme.
-
Materials:
-
Soybean lipoxygenase
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
This compound
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing borate buffer and the lipoxygenase enzyme solution.
-
Add different concentrations of this compound to the reaction mixture and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm for 3-5 minutes, which corresponds to the formation of hydroperoxides.
-
Calculate the percentage of inhibition of lipoxygenase activity.
-
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism.
Neuroprotective Applications
This compound shows promise in protecting neuronal cells from damage, a key aspect in the research of neurodegenerative diseases.
Experimental Protocol
1. In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from neurotoxin-induced damage.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)
-
This compound
-
MTT assay reagents
-
Reagents for assessing oxidative stress (e.g., DCFH-DA for ROS measurement)
-
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA and a fluorescence plate reader.
-
Evaluate the protective effect of this compound by comparing the viability and ROS levels of treated cells with those of the neurotoxin-only control.
-
Logical Relationship Diagram
Caption: Logical flow of this compound's neuroprotective effect.
Antimicrobial Applications
This compound has been reported to possess activity against various microorganisms.
Quantitative Data Summary: Antimicrobial Activity of this compound
| Organism | Assay Type | Endpoint | Result | Reference |
| Mycobacterium tuberculosis H37Rv | Not Specified | MIC | 60 µg/mL | |
| Symbiotic fungus of leaf-cutting ants | Not Specified | Inhibition | Total inhibition at 25, 50, and 100 µg/mL |
Experimental Protocol
1. Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Microorganism of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound (stock solution in DMSO)
-
96-well microtiter plate
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
-
These application notes and protocols provide a starting point for researchers to explore the therapeutic potential of this compound. Further investigations into its mechanisms of action, in vivo efficacy, and safety profiles are warranted to advance its development as a natural product-based drug.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Xanthyletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthyletin, a pyranocoumarin found in various plant species, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As a member of the coumarin family, it shares structural similarities with compounds known to modulate key signaling pathways involved in disease pathogenesis. These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in established preclinical models of inflammation and cancer. Due to the limited availability of published in vivo data specific to this compound, the following protocols are based on established methodologies for coumarins and related natural products. Researchers are strongly advised to perform initial dose-finding and toxicity studies to establish optimal and safe dosing regimens for this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.
Experimental Protocol
1.1. Animals:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats, 20-25g for mice).
-
Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
1.2. Materials:
-
This compound (of high purity).
-
Carrageenan (lambda, Type IV).
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose (CMC) or 1% Tween 80 in normal saline).
-
Positive control: Indomethacin or Diclofenac sodium.
-
Plethysmometer.
-
Syringes and needles.
1.3. Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into the following groups (n=6 per group):
-
Group I (Vehicle Control): Administer vehicle orally.
-
Group II (Positive Control): Administer Indomethacin (e.g., 10 mg/kg, p.o.).
-
Group III-V (this compound Treatment): Administer this compound at varying doses (e.g., 10, 25, 50 mg/kg, p.o.). Doses are hypothetical and require optimization.
-
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.04 | - |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6 |
| This compound | 10 | 0.75 ± 0.05 | 11.8 |
| This compound | 25 | 0.61 ± 0.04 | 28.2 |
| This compound | 50 | 0.50 ± 0.03 | 41.2 |
Experimental Workflow
Carrageenan-Induced Paw Edema Workflow
Anticancer Activity: Human Tumor Xenograft Model
This model is a cornerstone for evaluating the in vivo efficacy of potential anticancer agents using human cancer cell lines implanted in immunocompromised mice.
Experimental Protocol
2.1. Cell Line and Animals:
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other relevant human cancer cell line.
-
Animals: Female athymic nude mice (nu/nu) or SCID mice (6-8 weeks old).
-
Animals should be housed in a sterile environment with autoclaved food and water.
2.2. Materials:
-
This compound.
-
Vehicle (e.g., DMSO:Cremophor EL:PBS at 1:1:8 ratio).
-
Positive control: A standard chemotherapeutic agent for the chosen cell line (e.g., Paclitaxel or Doxorubicin).
-
Matrigel (optional, for enhancing tumor take rate).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Calipers.
2.3. Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group I (Vehicle Control): Administer vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Group II (Positive Control): Administer the standard chemotherapeutic agent (e.g., Paclitaxel, 10 mg/kg, i.p., once a week).
-
Group III-V (this compound Treatment): Administer this compound at varying doses (e.g., 20, 40, 80 mg/kg, i.p. or p.o., daily or every other day). Dosing regimen requires optimization.
-
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and general health of the animals throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
Data Presentation
Table 2: Effect of this compound on MDA-MB-231 Xenograft Tumor Growth (Hypothetical Data)
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) (Mean ± SEM) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 ± 1.5 |
| Paclitaxel | 10 mg/kg, i.p., weekly | 450 ± 80 | 64.0 | -8.5 ± 2.1 |
| This compound | 20 mg/kg, i.p., daily | 980 ± 120 | 21.6 | +4.8 ± 1.8 |
| This compound | 40 mg/kg, i.p., daily | 750 ± 100 | 40.0 | +3.5 ± 1.6 |
| This compound | 80 mg/kg, i.p., daily | 580 ± 95 | 53.6 | +1.2 ± 2.0 |
Experimental Workflow
Tumor Xenograft Experimental Workflow
Potential Signaling Pathways Modulated by this compound
Based on studies of other coumarins, this compound is likely to exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB and MAPK.[1][2]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anticancer drugs.
Inhibition of NF-κB Pathway by this compound
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.
Inhibition of MAPK/ERK Pathway by this compound
Disclaimer
The experimental protocols and data presented herein are for illustrative purposes and are based on general knowledge of in vivo studies with related compounds. It is imperative that researchers conduct their own literature search for any newly available data on this compound and perform necessary pilot studies to determine the optimal dosage, vehicle, administration route, and to assess any potential toxicity before embarking on full-scale efficacy studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes: Xanthyletin as a Molecular Probe in Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthyletin is a pyranocoumarin, a class of naturally occurring benzopyrone compounds found in various plants, including those from the Rutaceae family like Citrus species[1][2]. While the coumarin scaffold is foundational for many synthetic fluorescent probes, this compound's primary utility in cell biology is not as an imaging agent but as a bioactive molecular probe. It serves as a valuable tool to investigate and modulate fundamental cellular processes. Its demonstrated anti-tumor, anti-inflammatory, and anti-fungal properties make it an excellent candidate for probing signaling pathways implicated in cancer and inflammation[3][4][5]. These notes provide an overview of this compound's applications, mechanisms, and detailed protocols for its use in cell biology research.
Key Applications
This compound is primarily employed to study two major areas of cell biology:
-
Cancer Biology: It exhibits cytotoxic effects against a range of human cancer cell lines, including colorectal, larynx, and breast cancer cells, often without harming normal cells. It is used to probe mechanisms of apoptosis, cell proliferation, and survival by modulating key signaling pathways like PI3K/Akt/mTOR and JAK/STAT.
-
Inflammation Research: Coumarins, including this compound, are known to target pathways central to the inflammatory response, such as the NF-κB and MAPK signaling cascades. This compound can be used to investigate the regulation of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Quantitative Data: Cytotoxicity of this compound
The efficacy of this compound as a cytotoxic agent has been quantified across various human cancer cell lines. The following table summarizes the reported half-maximal effective concentration (ED₅₀) and half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Breast Adenocarcinoma | ED₅₀ | 18.4 | |
| Caco-2 | Colorectal Adenocarcinoma | CC₅₀ | ≥ 0.34 mM | |
| HCT-8 | Ileocecal Adenocarcinoma | CC₅₀ | ≥ 0.34 mM | |
| HEp-2 | Larynx Epidermoid Carcinoma | CC₅₀ | ≥ 0.34 mM | |
| HeLa | Cervical Carcinoma | - | Cytotoxic |
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. As a molecular probe, it can be used to dissect the roles of these pathways in cell survival, proliferation, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, growth, and proliferation, and its abnormal activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to suppressed cancer progression.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory genes. This compound can inhibit this pathway, thereby reducing inflammation. It is suggested to target IKKβ, a kinase that phosphorylates the inhibitor of NF-κB (IκBα), preventing its degradation and keeping NF-κB inactive in the cytoplasm.
Caption: this compound inhibits the NF-κB inflammatory pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling and is often constitutively active in cancer cells, promoting their growth. This compound has been identified as an inhibitor of this pathway, potentially by targeting the Janus kinase 2 (JAK2).
References
- 1. Isolation of this compound, an inhibitor of ants' symbiotic fungus, by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of targets and anticancer mechanisms of covalently acting natural products by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Xanthyletin-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the interactions between Xanthyletin, a natural pyranocoumarin, and its potential protein targets. This document outlines key biophysical and cellular techniques, provides detailed experimental protocols, summarizes relevant quantitative data, and visualizes associated signaling pathways and workflows.
Introduction to this compound
This compound is a plant-derived compound belonging to the coumarin family, recognized for its diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. Understanding the molecular mechanisms underlying these effects requires the identification of its direct protein targets and the characterization of these interactions. This document provides the necessary protocols and information to facilitate such studies.
Data Presentation: Quantitative Analysis of this compound and Related Coumarins
While direct binding affinities (Kd) for this compound with specific protein targets are not extensively reported in publicly available literature, its biological activity has been quantified in various cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant coumarins against different cancer cell lines, providing a basis for assessing its potency.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Prostate Cancer (PC-3) | Cytotoxicity | 46.8 | [1] |
| This compound | Melanoma (A375) | Cytotoxicity | 44 | [1] |
| This compound | Human Squamous Carcinoma | Cytotoxicity | 37.8 | [1] |
| This compound | Lung Cancer | Cytotoxicity | >50 | [1] |
| This compound | Colon Cancer | Cytotoxicity | >50 | [1] |
| Scopoletin | Lung Cancer (A549) | Cytotoxicity | ~28.5 (16 µg/mL) | |
| Esculetin | Leukemia (NB4) | Nrf2 Nuclear Translocation | Not specified | |
| Daphnetin | Hepatocellular Carcinoma (HepG2) | PI3K/Akt & Nrf2 Signaling | Not specified |
Key Experimental Techniques and Protocols
Several powerful biophysical and cellular techniques can be employed to identify and characterize the interaction between this compound and its protein targets.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, typically the protein) is immobilized, and the other (the analyte, this compound) is flowed across the surface. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (Kd).
Figure 1: General workflow for studying this compound-protein interactions using SPR.
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1 to 10 times the expected Kd.
-
Inject the this compound solutions over the immobilized protein surface and a reference flow cell (without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Monitor the binding in real-time, recording the association phase during injection and the dissociation phase during buffer flow.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Figure 2: General workflow for studying this compound-protein interactions using ITC.
-
Sample Preparation:
-
Purify the target protein to a high degree and dialyze it extensively against the chosen experimental buffer to ensure a perfect buffer match.
-
Dissolve this compound in the same dialysis buffer. A small percentage of DMSO may be used if necessary for solubility, but the same concentration must be present in the protein solution.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of this compound should typically be 10-20 times that of the protein.
-
Perform a series of small, sequential injections of this compound into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify and quantify the engagement of a small molecule with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Figure 3: General workflow for CETSA to assess this compound target engagement.
-
Cell Treatment and Heating:
-
Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Isothermal Dose-Response Curve: Treat cells with a range of this compound concentrations and heat them at a single, optimized temperature. Plot the amount of soluble protein as a function of this compound concentration to determine the EC50 of target engagement.
-
Potential Signaling Pathways Modulated by this compound
Based on the known biological activities of coumarins, this compound may exert its effects by modulating key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Flavonoids and other natural products have been shown to inhibit this pathway at various nodes.
Figure 4: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
This compound may inhibit the PI3K/Akt/mTOR pathway by directly binding to and inhibiting the kinase activity of key components like PI3K, Akt, or mTOR, or by modulating upstream regulators. This would lead to decreased phosphorylation of downstream effectors such as p70S6K and 4E-BP1, ultimately resulting in the inhibition of cell growth and proliferation.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. Many natural products, including coumarins, are known to activate this pathway.
Figure 5: Potential activation of the Keap1-Nrf2 pathway by this compound.
This compound may disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. This would result in the upregulation of antioxidant enzymes, contributing to the anti-inflammatory and chemopreventive effects of this compound.
Conclusion
The study of this compound-protein interactions is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent. The techniques and protocols outlined in these application notes provide a robust framework for researchers to identify and characterize the molecular targets of this compound. While direct quantitative binding data for this compound remains to be extensively documented, the provided cellular activity data and the general effects of related coumarins on key signaling pathways offer valuable starting points for future investigations. A multi-faceted approach combining biophysical and cellular methods will be essential for a comprehensive understanding of this compound's pharmacology.
References
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Xanthyletin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Xanthyletin.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. The primary synthetic routes for this compound involve variations of the Pechmann and Knoevenagel condensations.
Issue 1: Low or No Product Yield
-
Question: My reaction yield for this compound is consistently low or I am not getting any product. What are the possible causes and solutions?
-
Answer: Low or no yield in this compound synthesis can be attributed to several factors, primarily related to the choice of condensation reaction and reaction conditions.
-
Pechmann Condensation: This method involves the condensation of a phenol with a β-ketoester under acidic conditions. For this compound, this would typically involve the reaction of 7-hydroxy-5-methoxycoumarin (a derivative of umbelliferone) with a suitable prenylating agent or a precursor that can form the dimethylpyran ring.
-
Inadequate Catalyst: The Pechmann condensation requires a strong acid catalyst. If the acidity is too low, the reaction will not proceed efficiently.
-
Deactivated Substrate: The phenolic starting material might be deactivated, hindering the electrophilic aromatic substitution.
-
Suboptimal Temperature: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to decomposition of starting materials or products.
-
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. For this compound synthesis, a potential route involves the reaction of a suitably substituted salicylaldehyde with a compound that can form the pyrone ring.
-
Incorrect Base Catalyst: The Knoevenagel condensation is typically base-catalyzed. The strength and amount of the base are critical. A weak base is often preferred to avoid self-condensation of the aldehyde.
-
Water Removal: The reaction produces water, which can inhibit the reaction equilibrium. Removal of water, for instance, by azeotropic distillation, can drive the reaction towards product formation.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low this compound yield.
-
Issue 2: Formation of Side Products and Purification Challenges
-
Question: I am observing significant side product formation in my this compound synthesis, making purification difficult. What are the common side products and how can I minimize them and purify my desired product?
-
Answer: Side product formation is a common challenge. The nature of the side products depends on the synthetic route.
-
Common Side Products:
-
Self-condensation of starting materials: In the Knoevenagel condensation, the aldehyde can undergo self-condensation.
-
Over-alkylation or alternative cyclization: In the Pechmann route, side reactions on the phenolic substrate can occur.
-
Incomplete reaction: Residual starting materials will contaminate the product.
-
-
Minimizing Side Products:
-
Control Stoichiometry: Use a slight excess of one reactant to ensure the complete conversion of the other.
-
Slow Addition: Add one reactant slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
-
Temperature Control: Maintain the optimal reaction temperature to favor the desired reaction pathway.
-
-
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating this compound from structurally similar side products. A silica gel stationary phase with a gradient elution of non-polar to polar solvents (e.g., hexane-ethyl acetate) is commonly used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can significantly improve purity. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[1][2]
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for the chemical synthesis of this compound?
-
A1: Common starting materials include substituted phenols and salicylaldehydes. For instance, a derivative of umbelliferone (7-hydroxycoumarin) can be a precursor in a Pechmann-type synthesis.
-
-
Q2: Which catalysts are most effective for this compound synthesis?
-
Q3: What are the typical reaction times and temperatures for this compound synthesis?
-
A3: Reaction conditions vary depending on the specific protocol. Pechmann condensations often require heating for several hours at temperatures ranging from 60°C to 150°C. Knoevenagel condensations can sometimes be performed at room temperature, but may also require heating to drive the reaction to completion. Microwave-assisted synthesis can significantly reduce reaction times.
-
-
Q4: How can I monitor the progress of my this compound synthesis?
-
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.
-
-
Q5: What are the key characterization techniques for verifying the synthesis of this compound?
-
A5: The structure and purity of synthesized this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
-
Experimental Protocols
General Workflow for this compound Synthesis
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Note: Detailed, step-by-step protocols with specific quantities and reaction parameters are highly dependent on the chosen synthetic route and should be adapted from relevant literature procedures. It is crucial to consult peer-reviewed scientific articles for validated experimental details.
Quantitative Data Summary
The following tables summarize typical reaction parameters that can be optimized for coumarin synthesis, which are applicable to this compound. The exact values will depend on the specific substrates and chosen methodology.
Table 1: General Reaction Conditions for Pechmann Condensation
| Parameter | Typical Range | Notes |
| Catalyst | H₂SO₄, PPA, AlCl₃, etc. | Catalyst choice affects reaction rate and yield. |
| Temperature | 60 - 150 °C | Higher temperatures may be needed for less reactive phenols. |
| Reaction Time | 2 - 24 hours | Monitored by TLC until starting material is consumed. |
| Solvent | Often solvent-free or a high-boiling solvent | The choice depends on the reactants' solubility and reaction temperature. |
| Yield | 40 - 90% | Highly dependent on substrate and specific conditions. |
Table 2: General Reaction Conditions for Knoevenagel Condensation
| Parameter | Typical Range | Notes |
| Catalyst | Piperidine, Pyridine, etc. | Weak bases are generally preferred. |
| Temperature | Room Temp. - Reflux | Dependent on the reactivity of the aldehyde and methylene compound. |
| Reaction Time | 1 - 12 hours | Can be significantly shorter with microwave irradiation. |
| Solvent | Ethanol, Toluene, etc. | A solvent that allows for azeotropic removal of water is beneficial. |
| Yield | 50 - 95% | Generally good yields can be achieved under optimized conditions. |
References
Technical Support Center: Enhancing the Stability and Solubility of Xanthyletin
For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility and stability of Xanthyletin is a critical step in harnessing its therapeutic potential. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution? A1: this compound is a hydrophobic molecule with inherently low water solubility. Precipitation, especially when diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer, is a common issue known as "solvent-shifting precipitation." The aqueous environment cannot maintain the solubility of the hydrophobic this compound as the concentration of the organic co-solvent decreases, causing it to crash out of solution.[1][2][3]
Q2: What are the primary strategies to enhance the aqueous solubility and stability of this compound? A2: Several techniques can be employed to improve the solubility and stability of poorly soluble drugs like this compound.[4][5] The most common and effective methods include:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase aqueous solubility.
-
Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles or nanocarriers protects the molecule and enhances its apparent solubility.
-
Use of Co-solvents: While a simpler approach, using water-miscible organic solvents (co-solvents) can increase solubility, though care must be taken regarding potential toxicity in biological systems.
Q3: How do cyclodextrins work to solubilize this compound? A3: Cyclodextrins are cyclic oligosaccharides with a toroidal shape, featuring a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their nonpolar cavity. This host-guest inclusion complex effectively shields the hydrophobic drug from the aqueous environment, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, leading to a significant increase in the apparent solubility of the drug.
Q4: Which type of cyclodextrin is most effective for this compound? A4: The choice of cyclodextrin depends on the size and physicochemical properties of the guest molecule. For many hydrophobic compounds, chemically modified β-cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin. The optimal cyclodextrin and the stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-cyclodextrin ratio) should be determined experimentally through phase solubility studies.
Q5: What should I consider when preparing this compound-loaded nanoparticles? A5: When formulating this compound into nanoparticles, key considerations include the preparation method (e.g., nanoprecipitation, emulsification), the choice of polymer (e.g., PLGA, PCL), and the desired physicochemical properties of the final formulation. It is crucial to characterize the nanoparticles for particle size, surface charge (zeta potential), drug loading efficiency, and in vitro release profile. Analytical methods, such as RP-HPLC, must be validated to accurately quantify the amount of this compound encapsulated within the nanoparticles.
Q6: My this compound solution loses potency over time. What are the likely causes of degradation? A6: The stability of compounds in aqueous solutions can be influenced by factors such as pH, temperature, and exposure to light. Many complex molecules can undergo hydrolysis or oxidation. For this compound, it is crucial to investigate its degradation kinetics under different pH and temperature conditions to identify the optimal storage environment. Storing solutions protected from light and at a controlled pH can help minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: this compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Solution |
| Solvent-Shifting / Dilution Shock | The concentration of this compound exceeds its solubility limit in the final aqueous medium. |
| Troubleshooting Steps: 1. Lower Final Concentration: Reduce the target concentration of this compound in the aqueous medium. 2. Slow Addition with Agitation: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This helps to avoid localized high concentrations. 3. Increase Co-solvent Percentage: Slightly increase the final percentage of DMSO, ensuring it remains below the toxicity threshold for your experimental system (typically <0.5% for cell-based assays). | |
| Buffer Composition | The pH or ionic strength of the buffer is unfavorable for this compound solubility. |
| Troubleshooting Steps: 1. pH Adjustment: Empirically test the solubility across a range of pH values to find the optimum. 2. Avoid Incompatible Salts: Be aware that high concentrations of certain salts can decrease the solubility of organic compounds (salting-out effect). |
Issue 2: The prepared this compound-cyclodextrin complex shows poor solubility enhancement.
| Potential Cause | Solution |
| Inefficient Complexation | The preparation method did not result in the efficient formation of an inclusion complex. |
| Troubleshooting Steps: 1. Optimize Molar Ratio: Conduct a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin. 2. Change Preparation Method: Methods like freeze-drying (lyophilization) or kneading are often more effective than simple physical mixing. 3. Verify Complex Formation: Use analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or NMR spectroscopy to confirm the formation of the inclusion complex in the solid state. | |
| Incorrect Cyclodextrin Choice | The selected cyclodextrin's cavity size or chemical properties are not a good match for this compound. |
| Troubleshooting Steps: 1. Screen Different Cyclodextrins: Test various cyclodextrin types (e.g., HP-β-CD, SBE-β-CD, γ-CD) to find the most effective host molecule. |
Quantitative Data Summary
The following tables provide a comparative overview of solubilization strategies.
Table 1: Comparison of this compound Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solution, increasing the solubility of hydrophobic compounds. | Simple to prepare; suitable for initial screening. | Potential for solvent toxicity; limited enhancement; may precipitate upon further dilution. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a host-guest complex, increasing its apparent water solubility. | Significant solubility enhancement; reduction in drug toxicity; improved stability. | Requires specific drug-to-cyclodextrin ratio; increases formulation bulk; can be costly. |
| Nanoparticle Encapsulation | Entraps the drug within a polymeric matrix, increasing surface area and dissolution rate. | High drug loading potential; protects drug from degradation; allows for targeted or controlled release. | Complex formulation process; requires specialized equipment; potential for biocompatibility issues. |
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex (Freeze-Drying Method)
This protocol describes a common method for preparing a solid inclusion complex to enhance this compound's solubility.
-
Preparation of Solutions:
-
Accurately weigh Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in purified water to achieve the desired concentration based on a 1:1 molar ratio with this compound.
-
Accurately weigh this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
-
Complex Formation:
-
Slowly add the this compound solution to the aqueous HP-β-CD solution under constant magnetic stirring.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours to reach equilibrium.
-
-
Solvent Removal and Lyophilization:
-
Filter the resulting solution through a 0.45 µm syringe filter to remove any un-complexed, precipitated this compound.
-
Freeze the clear filtrate at -80°C until completely solid.
-
Lyophilize the frozen sample for at least 48 hours using a freeze-dryer to obtain a dry, fluffy powder of the this compound-HP-β-CD inclusion complex.
-
-
Characterization:
-
Store the resulting powder in a desiccator.
-
Characterize the complex using methods like DSC, XRD, and FTIR to confirm inclusion.
-
Protocol 2: Phase Solubility Study
This study is essential to determine the binding constant (Kf) and stoichiometry between this compound and a cyclodextrin.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Add Excess this compound: Add an excess amount of solid this compound to each cyclodextrin solution in separate sealed vials. Ensure undissolved solid is visible in each vial.
-
Equilibration: Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) and agitate for 48-72 hours until equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any solid particles.
-
Quantification: Quantify the concentration of dissolved this compound in each filtrate using a validated analytical method, such as RP-HPLC.
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the stoichiometry and calculate the stability constant of the complex.
Protocol 3: Quantification of this compound by RP-HPLC
This protocol provides a general method for the quantification of this compound, which can be adapted for solubility studies and formulation analysis.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from approximately 0.1 to 10 µg/mL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared experimental samples (e.g., from the phase solubility study) and determine the this compound concentration using the linear regression equation from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for cyclodextrin complexation.
Caption: Diagram of this compound inclusion complex formation.
References
Technical Support Center: Overcoming Microbial Resistance to Xanthyletin
Disclaimer: Xanthyletin is a natural coumarin compound with recognized antimicrobial properties. However, specific research on microbial resistance to this compound is limited. The following troubleshooting guide and FAQs are based on established principles of antimicrobial resistance observed with other compounds, particularly those in the coumarin class, and are intended to provide general guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: My microbial strain, previously susceptible to this compound, is now showing resistance. What are the likely mechanisms?
A1: When a microbial strain develops resistance to an antimicrobial agent like this compound, it is typically due to one or more of the following mechanisms[1]:
-
Increased Efflux: The bacterium may have upregulated or acquired genes for efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its target[2].
-
Target Site Modification: The microbial target of this compound may have undergone a mutation. This alteration can reduce the binding affinity of this compound, rendering it less effective.
-
Enzymatic Degradation/Modification: The microbe might have acquired the ability to produce enzymes that chemically modify or degrade this compound, inactivating the compound.
Q2: How can I determine if efflux pumps are responsible for the observed resistance to this compound?
A2: A common method is to perform a Minimum Inhibitory Concentration (MIC) assay with and without a known efflux pump inhibitor (EPI). If the MIC of this compound decreases significantly in the presence of the EPI, it suggests that efflux pumps are contributing to the resistance[3]. A commonly used broad-spectrum EPI is Phenylalanine-Arginine β-Naphthylamide (PAβN).
Q3: What are some strategies to overcome this compound resistance in the lab?
A3: Several strategies can be explored to overcome resistance[3]:
-
Combination Therapy: Using this compound in combination with another antimicrobial agent that has a different mechanism of action can create a synergistic effect, where the combined activity is greater than the sum of their individual effects[4].
-
Efflux Pump Inhibitors (EPIs): As mentioned, combining this compound with an EPI can restore its efficacy by preventing its removal from the bacterial cell.
-
Genetic Modification: In a research context, genetically modifying the microbe to knock out or downregulate the identified resistance genes (e.g., specific efflux pumps) can confirm their role and restore susceptibility.
Q4: Can I use this compound in combination with other antimicrobial agents?
A4: Yes, combination therapy is a promising approach. The effectiveness of a combination can be synergistic, additive, indifferent, or antagonistic. A checkerboard assay is the standard method to determine the nature of the interaction between two antimicrobial compounds.
Q5: How do I perform a checkerboard assay to test for synergy?
A5: A checkerboard assay involves testing a matrix of concentrations of two compounds, both alone and in combination, to determine the MIC of each in the presence of the other. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction. A detailed protocol is provided in the Experimental Protocols section.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | Ensure the bacterial inoculum is standardized for every experiment, typically to a 0.5 McFarland standard, to maintain a consistent cell density. |
| This compound Precipitation | This compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Include a solvent control to rule out any inhibitory effects of the solvent itself. |
| Media Composition | Components in the growth medium can sometimes interact with the antimicrobial agent. Use a standardized, recommended medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. |
| Incubation Conditions | Inconsistent incubation time or temperature can affect microbial growth and, consequently, the apparent MIC. Adhere strictly to a standardized incubation protocol (e.g., 18-24 hours at 37°C). |
Issue 2: this compound Appears Ineffective Against a Known Susceptible Strain
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound Stock | This compound solutions may degrade over time, especially if not stored properly. Prepare fresh stock solutions for each experiment and store them protected from light at an appropriate temperature (e.g., -20°C). |
| High Inoculum Density | An excessively high bacterial inoculum can overwhelm the antimicrobial agent, leading to apparent resistance. Verify your inoculum preparation and standardization procedures. |
| Biofilm Formation | If the bacteria form a biofilm in the assay plate, they may exhibit increased resistance. Use microplates designed to prevent biofilm formation or include steps to quantify and account for biofilm growth. Some coumarins have been shown to inhibit biofilm formation. |
Data Presentation
Table 1: Hypothetical MIC of this compound Against a Resistant Strain with and without an Efflux Pump Inhibitor (EPI)
| Compound | MIC (µg/mL) |
| This compound | 128 |
| Efflux Pump Inhibitor (PAβN) | >256 |
| This compound + PAβN (10 µg/mL) | 16 |
Table 2: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic A
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 64 | 16 | 0.5 | Synergy |
| Antibiotic A | 32 | 8 |
*FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antibiotic A in combination / MIC of Antibiotic A alone) = (16/64) + (8/32) = 0.25 + 0.25 = 0.5. An FIC index of ≤ 0.5 is considered synergistic.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the this compound stock solution (appropriately diluted in CAMHB to twice the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
This assay is a modification of the standard MIC protocol to assess the involvement of efflux pumps.
-
Perform MIC Assay: Determine the MIC of this compound and the efflux pump inhibitor (e.g., PAβN) separately as described in Protocol 1.
-
Prepare Sub-inhibitory EPI Concentration: Prepare a working solution of the EPI in CAMHB at a concentration that is sub-inhibitory (e.g., 1/4 or 1/8 of its MIC).
-
MIC with EPI: Repeat the MIC assay for this compound (steps 1-7 from Protocol 1), but use the CAMHB containing the sub-inhibitory concentration of the EPI for all dilutions.
-
Analysis: Compare the MIC of this compound with and without the EPI. A significant reduction (e.g., four-fold or greater) in the MIC in the presence of the EPI suggests efflux pump activity.
Protocol 3: Checkerboard Synergy Assay
This protocol allows for the determination of synergistic, additive, or antagonistic interactions between two antimicrobial agents.
-
Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of this compound horizontally (e.g., across columns 1-10) and two-fold serial dilutions of a second antimicrobial agent vertically (e.g., down rows A-G).
-
Controls: Row H should contain only the serial dilutions of this compound. Column 11 should contain only the serial dilutions of the second agent. Well H12 should contain only broth and inoculum (growth control).
-
Inoculation: Inoculate all wells (except for a sterility control) with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in each combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth using the formula: FIC = FIC of this compound + FIC of Agent B, where FIC of agent = (MIC of agent in combination) / (MIC of agent alone). The lowest FIC index determines the nature of the interaction.
Visualizations
Caption: Potential mechanisms of microbial resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Hypothetical signaling pathway leading to this compound resistance.
References
Technical Support Center: Optimizing HPLC Parameters for Xanthyletin Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) for the separation of Xanthyletin. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and frequently asked questions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for this compound separation using HPLC?
A1: A good starting point for developing a method for this compound separation is to use a Reverse-Phase (RP) HPLC method. Based on validated methods, the initial parameters can be set as follows.[1][2] These parameters should be optimized for your specific instrument and sample matrix.
Q2: How do I choose the right HPLC column?
A2: For a non-polar compound like this compound, a C18 column is the most common and effective choice.[3][4] Key factors to consider when selecting a column include:
-
Particle Size: Columns with 5 µm particles offer a good balance between efficiency and back-pressure. For higher resolution and faster analysis, columns with smaller particles (e.g., <3 µm) can be used, but this will increase system pressure.[5]
-
Column Dimensions: A standard analytical column (e.g., 250 mm x 4.6 mm) is suitable for method development. Shorter columns can be used for faster analysis times, provided resolution is adequate.
-
Stationary Phase: While C18 is the primary choice, if you face challenges with co-elution, alternative phases like C8 or Phenyl-Hexyl can offer different selectivity.
Q3: What is the importance of mobile phase preparation?
A3: Proper mobile phase preparation is critical for reproducible and reliable results.
-
High-Purity Solvents: Always use HPLC-grade solvents (e.g., acetonitrile, methanol, water) to minimize baseline noise and contamination.
-
Additives: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for coumarins by ensuring consistent ionization.
-
Degassing: The mobile phase should be degassed before use to prevent air bubbles from forming in the pump and detector, which can cause pressure fluctuations and baseline noise.
Q4: How should I prepare my this compound samples and standards?
A4: this compound is soluble in organic solvents.
-
Standard Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a solvent like acetonitrile or methanol. Create a series of dilutions from the stock solution to generate a calibration curve covering your expected sample concentration range.
-
Sample Preparation: The goal is to extract this compound and remove interfering substances. A common procedure involves dissolving the sample in acetonitrile, followed by filtration through a 0.2 µm or 0.45 µm syringe filter to remove particulates before injection. This protects the column from clogging and prolongs its life.
Data Presentation: HPLC Parameters for this compound
The following table summarizes a validated isocratic HPLC method for this compound analysis.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection Wavelength | 263 nm |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Q5: My this compound peak is tailing or showing poor shape. How can I fix this?
A5: Peak tailing is a common issue that can affect quantification.
-
Check Mobile Phase pH: For coumarins, an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by suppressing the ionization of any acidic functional groups.
-
Column Contamination: Contaminants from the sample may accumulate at the head of the column. Try flushing the column with a strong solvent or, if the problem persists, use a guard column to protect the analytical column.
-
Column Overload: Injecting too concentrated a sample can cause peak tailing. Try diluting your sample and re-injecting.
-
Column Degradation: The stationary phase can degrade over time, especially at extreme pH values. If other solutions fail, the column may need to be replaced.
Q6: The retention time for this compound is shifting between injections. What is the cause?
A6: Retention time variability can compromise peak identification.
-
Mobile Phase Composition: In reversed-phase chromatography, even small changes in the organic solvent percentage can cause significant shifts in retention time. Ensure your mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump's mixing performance is optimal.
-
Column Temperature: Fluctuations in ambient temperature can affect retention time. Using a column oven to maintain a constant temperature can resolve this issue.
-
Flow Rate Instability: Check the pump for leaks or pressure fluctuations, which can indicate a problem with seals or check valves.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 15-30 minutes.
Q7: I am seeing a noisy or drifting baseline. What should I do?
A7: A stable baseline is crucial for accurate integration and quantification.
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives are a common cause of baseline noise. Use high-purity, HPLC-grade solvents.
-
Air Bubbles: Degas the mobile phase thoroughly. Air bubbles passing through the detector cell will cause spikes in the baseline.
-
Detector Lamp Failure: An aging detector lamp can lead to increased noise and decreased sensitivity. Check the lamp's energy output.
-
Leaks: A leak anywhere in the system can cause baseline drift and noise. Visually inspect all fittings and connections.
Q8: The pressure in my HPLC system is too high or fluctuating. What does this mean?
A8: System pressure provides important diagnostic information.
-
High Pressure: This is often caused by a blockage in the system. The most common locations are the column inlet frit or the guard column. Try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent. Also, ensure your sample is filtered to prevent particulates from clogging the system.
-
Fluctuating Pressure: This typically points to a problem with the pump, such as a leak, worn piston seals, or faulty check valves. It can also be caused by air in the system; purging the pump may resolve the issue.
Experimental Protocols
Detailed Methodology for this compound Quantification
This protocol describes a standard procedure for the analysis of this compound using a validated RP-HPLC method.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in HPLC-grade acetonitrile.
-
Perform serial dilutions of the stock solution with acetonitrile to obtain at least five standard solutions with concentrations ranging from 0.15 to 8.00 µg/mL. These will be used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm cellulose acetate or PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in the "Data Presentation" table.
-
Equilibrate the C18 column with the mobile phase (Acetonitrile:Water, 60:40 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the prepared sample solution.
-
Record the chromatograms for a total run time of 10 minutes. The retention time for this compound should be approximately 7.2 minutes.
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Mandatory Visualization
References
Technical Support Center: Minimizing Xanthyletin Degradation During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Xanthyletin during extraction and subsequent handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The stability of this compound, a furanocoumarin, is primarily influenced by three main factors during the extraction process: exposure to light (photodegradation), suboptimal pH conditions (pH-mediated hydrolysis), and elevated temperatures (thermal degradation).[1][2] Each of these factors can lead to the breakdown of the this compound molecule, resulting in reduced yield and the formation of unwanted byproducts.
Q2: How does light exposure affect this compound stability?
A2: this compound is susceptible to photodegradation, particularly when exposed to UV radiation.[3][4] This process can be rapid, with one study showing complete degradation of unprotected this compound within thirty minutes of UV exposure. The degradation is often initiated by the absorption of light energy, which can lead to photochemical reactions that alter the molecule's structure. To mitigate this, it is crucial to protect the sample from light throughout the extraction and analysis process.
Q3: What is the optimal pH range for this compound stability?
A3: Coumarins, including this compound, are generally more stable in acidic to neutral conditions. The lactone ring, a key structural feature of coumarins, is susceptible to hydrolysis under alkaline (high pH) conditions. This hydrolysis opens the lactone ring, leading to the formation of coumarinic acid and subsequently other degradation products. Therefore, maintaining a pH below 7 is recommended to minimize this form of degradation.
Q4: Can high temperatures during extraction lead to this compound loss?
A4: Yes, elevated temperatures can cause thermal degradation of this compound. While moderate heating can improve extraction efficiency, excessive heat can accelerate degradation reactions. The rate of thermal degradation typically follows first-order kinetics and is dependent on the temperature and duration of heating. It is important to carefully control the temperature during extraction and solvent evaporation steps.
Q5: Which solvents are recommended for extracting this compound with minimal degradation?
A5: The choice of solvent is critical for both extraction efficiency and the stability of this compound. Methanol has been identified as an optimal solvent for the extraction of furanocoumarins from citrus fruits. A two-phase solvent system composed of hexane, ethanol, acetonitrile, and water has also been successfully used for high-yield isolation of pure this compound. Generally, polar solvents and their aqueous mixtures are effective for extracting furanocoumarins. The ideal solvent system will depend on the specific plant matrix and the chosen extraction method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Conduct all extraction and handling steps in a dark room or under amber light.2. Wrap all glassware (flasks, beakers, vials) in aluminum foil.3. Use amber-colored vials for sample storage. | Furanocoumarins are sensitive to UV light, which can cause significant degradation. Protecting the sample from light exposure at all stages is crucial to prevent photochemical reactions. |
| pH-Mediated Hydrolysis | 1. Ensure the pH of the extraction solvent and any aqueous solutions used is neutral or slightly acidic (pH < 7).2. If the plant material is alkaline, consider a brief pre-extraction wash with a slightly acidic buffer. | The lactone ring of coumarins is prone to opening under alkaline conditions, leading to irreversible degradation. |
| Thermal Degradation | 1. Use modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which often require lower temperatures and shorter extraction times.2. During solvent removal by rotary evaporation, use the lowest possible water bath temperature that allows for efficient evaporation. A temperature of around 45°C has been used successfully.3. Avoid prolonged exposure to heat. | High temperatures can accelerate the chemical breakdown of this compound. Minimizing heat exposure preserves the integrity of the molecule. |
| Incomplete Extraction | 1. Optimize the solvent system. Methanol or ethanol are often effective.2. Increase the extraction time or the number of extraction cycles.3. Reduce the particle size of the plant material to increase the surface area for solvent penetration. | The efficiency of extraction depends on the solvent's ability to solubilize the target compound and penetrate the plant matrix. |
Problem 2: Presence of Unknown Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation Products | 1. Review the extraction and handling procedures for potential exposure to light, high pH, or excessive heat.2. Use a validated HPLC method to separate and identify potential degradation products.3. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on a pure this compound standard to identify the retention times of its degradation products. | The appearance of extra peaks often indicates the presence of degradation products. Understanding the degradation profile helps in identifying the cause and preventing future occurrences. |
| Co-extracted Impurities | 1. Optimize the selectivity of the extraction by adjusting the solvent polarity.2. Employ a purification step after the initial extraction, such as solid-phase extraction (SPE) or column chromatography. | The initial extract may contain other compounds from the plant matrix that have similar chromatographic properties to this compound or its degradation products. |
Data Presentation
Table 1: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Effect on this compound | Mitigation Strategy | Primary Reference |
| Light (UV) | Rapid degradation | - Work in low-light conditions- Use amber glassware or foil wrapping | |
| pH (Alkaline) | Hydrolysis of lactone ring | - Maintain pH < 7 | |
| Temperature | Thermal degradation | - Use temperature-controlled extraction methods- Minimize heat during solvent evaporation | |
| Solvent | Influences stability and extraction efficiency | - Use optimal solvents like methanol or ethanol- Consider multi-solvent systems for purification |
Experimental Protocols
Protocol 1: Validated RP-HPLC Method for Quantification of this compound
This protocol is adapted from a validated method for determining this compound content.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 263 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the this compound extract with the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for this compound extraction.
References
Technical Support Center: Improving the Encapsulation Efficiency of Xanthyletin in Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the encapsulation efficiency (EE) of Xanthyletin in nanoparticles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency for this compound in polymeric nanoparticles?
A1: The encapsulation efficiency of this compound can be quite high, depending on the formulation and method used. For instance, using the interfacial polymer deposition method with poly(ε-caprolactone) (PCL), an encapsulation efficiency of up to 98.0% has been achieved for this compound-loaded nanocapsules.[1] However, the efficiency can be significantly lower for other formulations, such as nanospheres, where it might drop to around 79.3% with increased drug loading.[1]
Q2: Which nanoparticle preparation method is best for encapsulating a hydrophobic drug like this compound?
A2: Several methods can be employed to encapsulate hydrophobic drugs like this compound. The most common and effective methods include:
-
Interfacial Polymer Deposition: This method has been shown to be highly effective for this compound, yielding high encapsulation efficiencies.[1]
-
Nanoprecipitation (Solvent Displacement): This is a simple and rapid method often used for hydrophobic drugs.[2][3] It involves dissolving the polymer and drug in a water-miscible solvent and then adding this solution to an aqueous phase, causing the nanoparticles to form instantaneously.
-
Emulsion Solvent Evaporation: This technique is also well-suited for hydrophobic drugs and involves forming an oil-in-water (o/w) emulsion. The drug and polymer are dissolved in a volatile organic solvent (the oil phase), which is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently evaporated, leading to the formation of nanoparticles.
The choice of method will depend on the desired particle characteristics, the specific polymer used, and the scale of production.
Q3: How does the drug-to-polymer ratio affect the encapsulation efficiency of this compound?
A3: The drug-to-polymer ratio is a critical parameter. Generally, increasing the polymer concentration relative to the drug can lead to higher encapsulation efficiency. This is because a higher amount of polymer provides a larger matrix to entrap the drug. However, there is an optimal range. For nanocapsules, the encapsulation efficiency of this compound has been observed to remain high even with increasing drug amounts, while for nanospheres, a higher drug content can lead to a decrease in encapsulation efficiency. An excessively high drug concentration can lead to drug crystallization and lower encapsulation.
Q4: What is the role of surfactants in improving the encapsulation of this compound?
A4: Surfactants, or stabilizing agents, are crucial for several reasons. They reduce the interfacial tension between the organic and aqueous phases, which facilitates the formation of small and stable nanoparticles. They also prevent the aggregation of nanoparticles during and after preparation. For hydrophobic drugs like this compound, surfactants can enhance solubility in the formulation and improve drug loading within the nanoparticles. The choice and concentration of the surfactant are critical and need to be optimized for each formulation.
Q5: My this compound-loaded nanoparticles are aggregating. What could be the cause and how can I prevent it?
A5: Nanoparticle aggregation can be caused by several factors:
-
Insufficient stabilization: The concentration or type of surfactant may not be adequate to provide a sufficient repulsive force between the particles.
-
Inappropriate pH or ionic strength: The surface charge of the nanoparticles, which contributes to their stability, is dependent on the pH and ionic strength of the medium.
-
High nanoparticle concentration: Overly concentrated suspensions can lead to aggregation.
-
Temperature changes or freeze-thawing: These can destabilize the nanoparticles.
To prevent aggregation, you can:
-
Optimize the surfactant type and concentration.
-
Control the pH and ionic strength of the nanoparticle suspension.
-
Avoid excessively high nanoparticle concentrations.
-
Use cryoprotectants (e.g., sucrose, trehalose) if you need to freeze-dry the nanoparticles for long-term storage.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the encapsulation of this compound.
Issue 1: Low Encapsulation Efficiency (<70%)
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the organic solvent. | This compound is soluble in methanol. Ensure you are using an appropriate solvent where both the polymer (e.g., PCL) and this compound are fully dissolved. For nanoprecipitation, acetone is a common choice. |
| Drug partitioning into the aqueous phase. | For methods like emulsion solvent evaporation, the drug may partition into the external aqueous phase. To minimize this, you can saturate the aqueous phase with the drug beforehand or use a polymer with a higher affinity for this compound. |
| Inappropriate drug-to-polymer ratio. | A low polymer concentration may not be sufficient to encapsulate the drug effectively. Conversely, a very high drug concentration can lead to drug crystallization. Systematically vary the drug-to-polymer ratio to find the optimal range. |
| Suboptimal process parameters. | Factors like stirring speed, rate of addition of the organic phase to the aqueous phase, and temperature can significantly impact encapsulation. Optimize these parameters for your specific setup. For instance, a higher stirring speed can lead to smaller particles but may also increase drug leakage. |
| Incorrect choice or concentration of surfactant. | The surfactant plays a key role in stabilizing the forming nanoparticles and entrapping the drug. Screen different surfactants (e.g., PVA, Tween 80, Span 60) and optimize their concentration. |
| Premature precipitation of the polymer or drug. | Ensure that the solvent and anti-solvent are miscible and that the addition rate allows for controlled precipitation of the nanoparticles. |
Issue 2: Large Particle Size or Polydispersity
| Potential Cause | Recommended Solution |
| High polymer concentration. | A higher polymer concentration often leads to larger particles due to increased viscosity of the organic phase. Try decreasing the polymer concentration. |
| Low stirring speed. | Inadequate stirring during emulsification or nanoprecipitation can result in larger and more polydisperse nanoparticles. Increase the stirring speed to provide more energy for droplet/particle size reduction. |
| Inefficient surfactant. | The surfactant may not be effectively stabilizing the nanoparticle surface. Try a different surfactant or increase its concentration. |
| Aggregation of nanoparticles. | See the FAQ on nanoparticle aggregation for troubleshooting steps. |
| Slow solvent evaporation rate. | In the emulsion solvent evaporation method, a slow evaporation rate can lead to particle fusion and larger sizes. Optimize the temperature and pressure to control the evaporation rate. |
Issue 3: Inaccurate Encapsulation Efficiency Measurement
| Potential Cause | Recommended Solution |
| Incomplete separation of free drug from nanoparticles. | Use a reliable separation technique such as ultracentrifugation or centrifugal ultrafiltration to separate the nanoparticles from the supernatant containing the free drug. Ensure the centrifugation speed and time are sufficient to pellet all nanoparticles. |
| Drug degradation during analysis. | This compound can be sensitive to light and temperature. Protect your samples from light and analyze them promptly after preparation. |
| Issues with the HPLC method. | Problems with the HPLC system, such as incorrect mobile phase composition, column issues, or detector malfunction, can lead to inaccurate quantification. Refer to a comprehensive HPLC troubleshooting guide to diagnose and resolve these issues. |
| Incomplete extraction of the encapsulated drug. | To measure the total drug content, the nanoparticles must be completely dissolved to release the encapsulated this compound. Use a solvent that dissolves both the polymer and the drug (e.g., acetonitrile). Sonication can aid in the dissolution process. |
Section 3: Data Presentation
Table 1: Effect of Formulation Type and this compound Concentration on Encapsulation Efficiency (EE %) of PCL Nanoparticles
| Formulation Code | Formulation Type | This compound (mg) | Isodecyl Oleate (g) | PCL (mg) | EE (%) | Particle Size (nm) | Zeta Potential (mV) |
| NS1 | Nanosphere | 10 | 0 | 150 | 91.9 | 195 | -25.6 |
| NS2 | Nanosphere | 30 | 0 | 150 | 79.3 | 205 | -27.1 |
| NC3 | Nanocapsule | 10 | 0.6 | 150 | 94.5 | 290 | -28.5 |
| NC4 | Nanocapsule | 20 | 0.6 | 150 | 96.2 | 298 | -29.0 |
| NC5 | Nanocapsule | 30 | 0.6 | 150 | 98.0 | 304 | -29.3 |
Table 2: Influence of Drug-to-Polymer Ratio on Encapsulation Efficiency and Particle Size of a Hydrophobic Drug in PLGA Nanoparticles
| Drug:Polymer Ratio (w/w) | Encapsulation Efficiency (%) | Average Particle Size (nm) |
| 1:1 | 38.5 | 920 |
| 1:2 | 52.1 | 750 |
| 1:3 | 65.8 | 580 |
| 1:4 | 71.6 | 430 |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PCL Nanocapsules by Interfacial Polymer Deposition
This protocol is adapted from the methodology described in the study by Cazal et al. (2025).
-
Preparation of the Organic Phase:
-
Dissolve 150 mg of poly(ε-caprolactone) (PCL) and 30 mg of this compound in 30 mL of acetone.
-
Add 0.6 g of isodecyl oleate and 50 mg of Span® 60 to the acetone solution.
-
Stir the mixture until all components are fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 50 mg of Tween® 80 in 60 mL of ultrapure water.
-
Stir the solution until the surfactant is completely dissolved.
-
-
Nanoparticle Formation:
-
Add the organic phase to the aqueous phase dropwise under moderate magnetic stirring at room temperature.
-
Observe the formation of a milky colloidal suspension.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
-
Purification:
-
The resulting nanoparticle suspension can be used as is or purified by centrifugation to remove any non-encapsulated drug or excess surfactants.
-
Protocol 2: Determination of this compound Encapsulation Efficiency by HPLC
This protocol is based on standard methods for EE determination and specific parameters for this compound analysis.
-
Separation of Free this compound:
-
Transfer a known volume (e.g., 1 mL) of the nanoparticle suspension to an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
-
Quantification of Free this compound:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtered supernatant by HPLC to determine the concentration of free this compound.
-
HPLC Conditions for this compound:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm.
-
Injection Volume: 20 µL.
-
-
-
Quantification of Total this compound:
-
Take the same initial volume of the nanoparticle suspension (before centrifugation).
-
Add a sufficient amount of a solvent that dissolves the nanoparticles completely (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug. This may require a 1:10 or higher dilution.
-
Vortex or sonicate the mixture to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the filtered solution by HPLC to determine the total concentration of this compound.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Use the following formula: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
Section 5: Visualizations
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: Experimental workflow for determining encapsulation efficiency.
References
Technical Support Center: Addressing Off-Target Effects of Xanthyletin in Cellular Assays
Welcome to the technical support center for researchers utilizing Xanthyletin in cellular assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: I am observing unexpected or inconsistent results in my cell-based assays with this compound. What are the potential causes?
A1: Inconsistent results with this compound can arise from several factors related to its physicochemical properties and its interactions within a complex cellular environment. Key areas to troubleshoot include:
-
Compound Solubility and Stability: this compound, like many coumarins, has limited aqueous solubility. Precipitation in cell culture media can lead to an inaccurate effective concentration. Additionally, the stability of coumarin compounds can be pH-dependent, and degradation over the course of an experiment can reduce the concentration of the active compound. It is advisable to prepare fresh stock solutions in a suitable solvent like DMSO and to be mindful of the final solvent concentration in your assay, which should typically be below 0.5% to avoid solvent-induced cytotoxicity[1][2].
-
Assay Interference: As a fluorescent compound, this compound may interfere with fluorescence-based assays, leading to artificially high or low readings. It is crucial to run appropriate controls, such as media containing this compound without cells, to measure the compound's intrinsic fluorescence at the wavelengths used in your assay[3].
-
Off-Target Effects: this compound may interact with cellular components other than your intended target, leading to a complex biological response that can mask the on-target effect. This is a common challenge with small molecules and requires careful validation.
Q2: What are the known biological activities of this compound that could contribute to off-target effects?
A2: this compound is a member of the coumarin family and has been reported to possess a range of biological activities, including anti-tumor, anti-bacterial, and anti-fungal properties. Its cytotoxic effects have been observed in various cancer cell lines. Coumarins, as a class, are known to modulate multiple signaling pathways, which could be a source of off-target effects.
Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?
A3: A dose-response analysis is essential. Treat your cells with a range of this compound concentrations and assess both the desired biological effect and cell viability (e.g., using an MTT or LDH assay). The optimal concentration will elicit the desired on-target effect with minimal impact on cell viability. High concentrations of a small molecule increase the likelihood of binding to lower-affinity off-target proteins.
Troubleshooting Guide
Issue 1: High background or unexpected signal in fluorescence-based assays.
-
Possible Cause: Autofluorescence of this compound.
-
Recommended Solution:
-
Run a control experiment with this compound-treated cells (or just media with this compound) without the fluorescent probe to quantify the compound's intrinsic fluorescence.
-
Subtract the background fluorescence from your experimental readings.
-
If possible, switch to a non-fluorescence-based detection method (e.g., luminescence or colorimetric assays).
-
Issue 2: No observable effect or a weaker-than-expected effect of this compound.
-
Possible Cause: Poor solubility or degradation of this compound in the cell culture medium.
-
Recommended Solution:
-
Visually inspect the culture media for any precipitate after adding this compound.
-
Prepare a fresh, high-concentration stock solution in 100% DMSO and ensure complete dissolution before diluting into your culture medium.
-
Minimize the time between preparing the working solution and adding it to the cells. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Issue 3: Observed phenotype is inconsistent with the known function of the intended target.
-
Possible Cause: Off-target effects are dominating the cellular response.
-
Recommended Solution:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform Target Validation Experiments: Employ techniques like target knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR-Cas9) to confirm that the observed phenotype is dependent on the intended target.
-
Conduct Off-Target Profiling: Utilize advanced proteomic techniques such as the Cellular Thermal Shift Assay (CETSA) or Kinobeads assays to identify other cellular proteins that this compound may be binding to.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. This data can help in designing dose-response experiments.
| Cell Line | Cell Type | GI50 (µg/mL) |
| BXPC-3 | Pancreatic Cancer | 5.5 |
| DU-145 | Prostate Cancer | Not Specified |
| KM-20L2 | Colon Cancer | Not Specified |
| MCF7 | Breast Cancer | Not Specified |
| NCI-H460 | Lung Cancer | Not Specified |
| SF-268 | CNS Cancer | Not Specified |
| SH-SY5Y | Neuroblastoma | Not Specified |
Experimental Protocols for Off-Target Identification
To rigorously investigate and identify potential off-target effects of this compound, researchers can employ the following advanced experimental protocols.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the engagement of a small molecule with its protein target in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them in a thermocycler across a range of temperatures (e.g., 40°C to 70°C). Include a no-heat control.
-
Cell Lysis: Immediately after heating, lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinobeads Assay for Kinase Off-Target Profiling
The Kinobeads assay is a chemical proteomics approach used to profile the interaction of a compound with a large number of kinases simultaneously.
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve the activity of kinases.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound.
-
Affinity Purification: Add Kinobeads (sepharose beads conjugated with broad-spectrum kinase inhibitors) to the lysate. Kinases that are not inhibited by this compound will bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry Analysis: Identify and quantify the eluted kinases using mass spectrometry.
-
Data Analysis: A decrease in the amount of a particular kinase pulled down by the Kinobeads in the presence of this compound suggests that this compound is binding to and inhibiting that kinase.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the potential signaling pathways affected by this compound, the following diagrams have been generated using Graphviz.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Kinobeads assay experimental workflow for off-target profiling.
References
Technical Support Center: Enhancing the Bioavailability of Xanthyletin in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Xanthyletin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a natural coumarin compound found in various plants. Like many other coumarins, it exhibits low aqueous solubility, which is a primary contributor to its poor oral bioavailability. This limited absorption hinders the translation of its promising in vitro biological activities into in vivo efficacy.
Q2: What are the main factors contributing to the poor oral bioavailability of this compound?
A2: The primary factors include:
-
Low Aqueous Solubility: this compound is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: As a coumarin, this compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver and small intestine, reducing the amount of unchanged drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: There is evidence to suggest that this compound may be a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the compound back into the intestinal lumen after absorption.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as poly(ε-caprolactone) (PCL) nanoparticles, can increase its solubility and dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds like this compound in the gastrointestinal tract.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing technique (oral gavage). 2. Variability in food intake affecting absorption. 3. Genetic differences in metabolic enzyme expression. | 1. Ensure proper and consistent oral gavage technique. 2. Fast animals overnight before dosing to standardize gut content. 3. Use a sufficient number of animals per group to account for biological variability. |
| Low or undetectable plasma concentrations of this compound. | 1. Poor absorption due to low solubility. 2. Rapid first-pass metabolism. 3. Insufficient sensitivity of the analytical method. | 1. Employ a bioavailability-enhancing formulation (e.g., nanoparticles, solid dispersion). 2. Consider co-administration with a CYP450 inhibitor (use with caution and appropriate justification). 3. Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) for plasma sample analysis. |
| Pharmacokinetic profile shows a very short half-life. | 1. Rapid metabolism and clearance. 2. Active efflux by transporters like P-gp. | 1. Investigate the metabolic stability of this compound in liver microsomes. 2. Consider co-administration with a P-gp inhibitor to assess the impact of efflux on its pharmacokinetics. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Coumarin in Rats Following Oral Administration (50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| Nanoparticle Formulation | 750 ± 150 | 1.5 ± 0.3 | 3000 ± 550 | 500 |
| Solid Dispersion | 600 ± 110 | 1.8 ± 0.4 | 2400 ± 480 | 400 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve.
Table 2: In Vitro Characteristics of a this compound-Loaded Nanoparticle Formulation
| Parameter | Value |
| Average Particle Size | 304 nm |
| Zeta Potential | -29.3 mV |
| Encapsulation Efficiency | 98.0% |
Source: Adapted from a study on this compound-loaded PCL nanoparticles.[1]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PCL Nanoparticles
This protocol is based on the interfacial deposition of pre-formed polymer method.
Materials:
-
This compound
-
Poly(ε-caprolactone) (PCL)
-
Acetone
-
Polysorbate 80 (Tween® 80)
-
Sorbitan monostearate (Span® 60)
-
Isodecyl oleate
-
Purified water
Procedure:
-
Dissolve PCL and this compound in acetone to form the organic phase.
-
Add Span® 60 and isodecyl oleate to the organic phase.
-
Prepare an aqueous solution of Tween® 80.
-
Under moderate magnetic stirring, inject the organic phase into the aqueous phase.
-
Remove the acetone by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be characterized for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., aqueous suspension, nanoparticle suspension) at the desired concentration.
-
Administer the formulation to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated HPLC or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Protocol 3: HPLC Method for Quantification of a Coumarin Compound in Rat Plasma (Illustrative)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Acetonitrile and water (gradient elution may be required).
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples.
-
Perform protein precipitation by adding acetonitrile to the plasma samples (e.g., in a 3:1 ratio).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detection wavelength based on the UV absorbance maximum of this compound.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of this compound formulations.
Caption: Factors affecting the oral bioavailability of this compound at the intestinal level.
References
Technical Support Center: Optimizing Xanthyletin Dosage and Administration
Welcome to the technical support center for Xanthyletin in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during preclinical studies with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Solubility
Q1: My this compound formulation is not homogenous and appears to have precipitated in my aqueous vehicle. What is the cause and how can I fix it?
A1: This is a common issue. This compound, like many coumarins, has poor aqueous solubility.[1][2] Precipitation can lead to inaccurate dosing and variable results.
Troubleshooting Steps:
-
Inadequate Solvent System: Standard aqueous vehicles like saline are often unsuitable. A co-solvent system or lipid-based vehicle is necessary.[3]
-
Initial Solubilization: First, dissolve this compound in a minimal amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO).[4][5]
-
Vehicle Selection: Slowly add the DMSO stock solution to your chosen vehicle while vortexing or stirring continuously. This gradual addition is crucial to prevent immediate precipitation.
-
Vehicle Optimization: If precipitation still occurs, consider the alternative vehicle systems detailed in the table below. The goal is to maintain the compound in a solution or a fine, homogenous suspension.
-
Sonication: Use a sonicator to break down aggregates and create a more uniform dispersion, especially for suspension formulations.
Dosage and Administration
Q2: I am not observing the expected biological effect in vivo. What are the potential reasons related to dosage and administration?
A2: A lack of efficacy can stem from several factors, primarily insufficient systemic exposure due to poor bioavailability or a suboptimal administration route.
Troubleshooting Steps:
-
Low Bioavailability: this compound is a coumarin, a class of compounds known for potentially low oral bioavailability and rapid metabolism, which can include a significant first-pass effect in the liver. Oral administration may not provide sufficient systemic concentration.
-
Route of Administration: Consider an alternative route that bypasses the gastrointestinal tract and first-pass metabolism. Intraperitoneal (IP) or intravenous (IV) injections often lead to quicker and higher systemic exposure compared to oral delivery. Subcutaneous (SC) administration can also be a viable alternative.
-
Dose Selection: The selected dose may be too low. While specific in vivo dosages for this compound are not widely published, in vitro studies have shown biological activity (fungal inhibition) at concentrations of 25, 50, and 100 μg/mL. These can serve as a starting point for dose-range finding studies in vivo. A dose-escalation study is recommended to determine the optimal therapeutic dose.
-
Formulation Stability: Ensure your formulation is stable throughout the experiment. Coumarins can be unstable in neutral or alkaline pH solutions. It is advisable to prepare fresh formulations for each experiment.
Q3: I am observing signs of irritation or distress in my animals after injection. What could be the cause?
A3: Post-administration irritation can be caused by the formulation vehicle, the compound itself, or the administration technique.
Troubleshooting Steps:
-
Vehicle Toxicity: Some organic solvents (like DMSO) can be toxic or cause irritation at high concentrations. Ensure the final concentration of any solvent in your formulation is within safe limits for the chosen animal model and administration route. For example, the final DMSO concentration should typically be kept low.
-
pH and Osmolality: For parenteral routes (IV, IP, SC), ensure the pH of the dosing formulation is as close to physiological pH (around 7.4) as possible. Formulations with a pH outside the range of 5.5–8.5 can cause irritation. Also, check that the solution is nearly isotonic.
-
Administration Technique: Improper injection technique can cause tissue damage and distress. Ensure you are using the correct needle size and administration volume for the animal species and that the procedure is performed by trained personnel.
Quantitative Data Summaries
Table 1: Formulation Strategies for Poorly Soluble Compounds like this compound
| Vehicle Type | Components | Suitability | Key Considerations |
| Co-Solvent System | DMSO, PEG 400, Ethanol, Water/Saline | Oral, IP, IV | Start by dissolving this compound in a minimal volume of DMSO, then dilute slowly into a mixture of PEG 400 and water/saline. Final DMSO concentration should be minimized. |
| Lipid-Based Suspension | Corn oil, Sesame oil, Medium-Chain Triglyceride (MCT) oil | Oral, SC | Useful for lipophilic compounds. A fine, homogenous suspension is critical. Sonication can aid in preparation. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Oral, IV | Cyclodextrins can form inclusion complexes with poorly soluble drugs, significantly improving their aqueous solubility and bioavailability. |
| Nanoparticle Formulation | Poly(ε-caprolactone) (PCL) nanoparticles, Nanosuspensions | Oral, IV | Encapsulation in nanoparticles can improve stability, provide controlled release, and enhance bioavailability. |
Table 2: Comparison of Preclinical Administration Routes
| Route | Abbreviation | Advantages | Disadvantages | Best For |
| Oral | PO | Less invasive, mimics clinical route, easy to administer. | Subject to first-pass metabolism, variable and often low bioavailability for poorly soluble compounds. | Initial screening, chronic dosing studies where clinical translation is a key consideration. |
| Intravenous | IV | 100% bioavailability, rapid onset, precise dose delivery. | More invasive, potential for precipitation in blood, requires sterile and isotonic formulation. | Pharmacokinetic studies, determining maximum systemic exposure. |
| Intraperitoneal | IP | Bypasses first-pass metabolism, larger volume can be administered than IV, rapid absorption. | Potential for local irritation, risk of injection into organs, not a common clinical route. | Efficacy studies where high systemic exposure is needed quickly. |
| Subcutaneous | SC | Slower absorption for sustained effect, can be self-administered in clinical settings. | Slower onset, potential for local irritation, limited volume. | Sustained release studies, evaluating formulations designed for prolonged action. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage (Co-Solvent/Suspension)
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add a small volume of 100% DMSO (e.g., 50-100 µL) to the powder to create a stock solution. Vortex until the this compound is completely dissolved.
-
In a separate, larger sterile tube, prepare the final vehicle. A common vehicle is a mixture of PEG 400 and saline (e.g., 40% PEG 400, 60% saline).
-
While continuously vortexing the final vehicle, slowly and drop-wise add the this compound-DMSO stock solution. This slow addition is critical to prevent precipitation.
-
If a fine precipitate forms, creating a suspension, briefly sonicate the mixture in a water bath sonicator until the suspension is uniform and homogenous.
-
Visually inspect the final formulation for any large particles. Before each use, vortex the suspension well to ensure homogeneity.
Protocol 2: Western Blot Analysis for Nrf2 Pathway Activation
This protocol assumes treatment of cells or tissue lysates from animals treated with this compound.
-
Protein Extraction: Lyse cells or homogenized tissue with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 and a loading control (e.g., β-actin or GAPDH). To assess pathway activation, also probe for downstream targets like Heme Oxygenase-1 (HO-1).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased nuclear Nrf2 and total HO-1 levels would indicate pathway activation.
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Experimental workflow for preclinical evaluation.
Caption: The Keap1-Nrf2 antioxidant signaling pathway.
References
Technical Support Center: Managing Photostability of Xanthyletin in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthyletin. The information provided is designed to help manage and mitigate photostability issues encountered during formulation development and experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is this compound susceptible to it?
A1: Photodegradation is the chemical breakdown of a molecule caused by the absorption of light. Coumarins, the chemical class to which this compound belongs, are known to be photosensitive. Their conjugated double bond systems can absorb ultraviolet (UV) and sometimes visible light, leading to electronic excitation and subsequent chemical reactions that alter the molecule's structure and properties. This can result in a loss of therapeutic efficacy and the formation of potentially harmful degradation products.[1][2][3]
Q2: What are the typical degradation products of coumarins upon light exposure?
A2: While specific photodegradation products for this compound are not extensively documented in publicly available literature, the photodegradation of coumarins generally proceeds through pathways such as hydroxylation, dimerization, and oxidation. For instance, upon reaction with hydroxyl radicals generated during photocatalysis, coumarin can form hydroxylated products like 7-hydroxycoumarin. In the solid state or in organic solvents, cyclodimerization can occur.[4][5] It is crucial to perform forced degradation studies to identify the specific degradants in your formulation.
Q3: What are the initial signs that my this compound formulation is degrading due to light exposure?
A3: The initial signs of photodegradation can include a change in the physical appearance of the formulation, such as a color change or the formation of precipitates. Analytically, you may observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products in your HPLC chromatogram.
Q4: How can I improve the photostability of this compound in my formulation?
A4: Several strategies can be employed to enhance the photostability of this compound:
-
Nanoencapsulation: Encapsulating this compound in polymeric nanoparticles, such as poly(ε-caprolactone) (PCL), has been shown to significantly improve its photostability by providing a protective barrier against light.
-
Use of UV Absorbers: Incorporating excipients that absorb UV radiation, like titanium dioxide, can protect the active pharmaceutical ingredient (API) from light-induced degradation.
-
Antioxidants: If photo-oxidation is a suspected degradation pathway, the addition of antioxidants can be beneficial.
-
Light-Resistant Packaging: Storing the formulation in amber or opaque containers is a fundamental and effective way to prevent light exposure.
-
pH Optimization: The stability of a compound can be pH-dependent. Investigating the photostability of this compound at different pH values can help in selecting a buffer system that minimizes degradation.
-
Inert Atmosphere: Purging the formulation with an inert gas like nitrogen can displace oxygen and reduce the likelihood of photo-oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in a liquid formulation during handling.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Exposure to ambient light | Work under low-light conditions or use amber glassware. | Conduct all handling and formulation steps in a dark room or under yellow light. Store all solutions in light-protecting containers. |
| Incompatible solvent | The solvent may be promoting photodegradation. | Test the photostability of this compound in a range of pharmaceutically acceptable solvents to identify one that minimizes degradation. Aprotic solvents might influence stability differently than protic ones. |
| Presence of photosensitizers | Excipients in the formulation could be acting as photosensitizers. | Review all excipients for their potential to absorb light and transfer energy to this compound. If a suspect excipient is identified, consider replacing it with a more photochemically inert alternative. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram after photostability testing.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Photodegradation of this compound | The new peaks are likely degradation products. | Perform forced degradation studies (e.g., exposure to high-intensity UV light) to intentionally generate larger quantities of the degradants for identification purposes using techniques like LC-MS/MS. |
| Co-elution of degradants | The HPLC method may not be adequately separating this compound from its degradation products. | Optimize the HPLC method. This may involve changing the mobile phase composition, gradient, column type, or pH to achieve better resolution. A stability-indicating method should be developed and validated. |
| Degradation of excipients | The new peaks could be from the degradation of other components in the formulation. | Analyze a placebo formulation (without this compound) under the same stress conditions to see if the same peaks appear. |
Data Presentation
Table 1: Enhancement of this compound Photostability through Nanoencapsulation
| Formulation | Photostability Enhancement Factor | Reference |
| This compound-loaded poly(ε-caprolactone) nanoparticles (NC5) | 15.4-fold compared to free compound |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To intentionally degrade this compound to generate its photodegradation products for the development of a stability-indicating analytical method and for preliminary identification of degradants.
Materials:
-
This compound
-
Solvent (e.g., methanol, acetonitrile, or a formulation vehicle)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or vials)
-
Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
HPLC system with a UV detector
-
Dark control samples wrapped in aluminum foil
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Transfer the solution to transparent containers.
-
Prepare dark control samples by wrapping identical containers with the solution in aluminum foil.
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples immediately by HPLC to determine the percentage of this compound remaining and to observe the formation of degradation products.
-
Compare the chromatograms of the exposed samples to the dark control to differentiate between photodegradation and thermal degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its photodegradation products.
Starting HPLC Parameters (based on a published method for this compound quantification):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 263 nm
-
Column Temperature: Ambient
Method Development and Validation:
-
Inject a sample from the forced degradation study that shows significant degradation (e.g., 20-30% loss of the parent compound).
-
Assess the resolution between the this compound peak and the degradation product peaks.
-
If separation is inadequate, modify the mobile phase composition (e.g., change the acetonitrile/water ratio, introduce a gradient, add a third solvent like methanol, or adjust the pH with a buffer).
-
Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately quantify this compound in the presence of its degradation products, excipients, and other potential impurities.
Visualizations
References
Technical Support Center: Strategies to Reduce the Cytotoxicity of Xanthyletin to Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xanthyletin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at mitigating the cytotoxic effects of this compound on normal, healthy cells while maintaining its efficacy against cancer cells.
Frequently Asked Questions (FAQs)
Q1: Is this compound inherently selective in its cytotoxicity towards cancer cells over normal cells?
A1: Some studies suggest that this compound and related coumarin compounds possess a degree of natural selective cytotoxicity. For instance, the related compound Xanthoxyletin has been shown to significantly inhibit the proliferation of oral cancer cells at concentrations that have a much lower cytotoxic effect on normal embryonic bovine tracheal epithelial cells. However, the selectivity can be cell-line dependent and may not be sufficient for therapeutic applications without further optimization. Therefore, strategies to enhance this selectivity are a key area of research.
Q2: What are the primary strategies to decrease the cytotoxicity of this compound to normal cells?
A2: The main approaches to reduce the off-target toxicity of this compound include:
-
Encapsulation in Drug Delivery Systems: Utilizing nanocarriers like polymeric nanoparticles can shield normal cells from exposure to free this compound, while preferentially accumulating in tumor tissue through the enhanced permeability and retention (EPR) effect.[1]
-
Chemical Modification: Synthesizing derivatives of this compound can alter its physicochemical properties, potentially leading to improved selectivity and reduced toxicity to normal cells.[2]
-
Combination Therapy: Using this compound in combination with other therapeutic agents can allow for lower, less toxic doses of this compound to be used while achieving a synergistic anti-cancer effect.
Q3: How can I formulate this compound nanoparticles to reduce cytotoxicity?
A3: A common method for encapsulating hydrophobic compounds like this compound is through interfacial polymer deposition to form polymeric nanoparticles, such as those made from poly(ε-caprolactone) (PCL). This technique involves dissolving this compound and the polymer in an organic solvent, which is then added to an aqueous phase containing a surfactant. The organic solvent is subsequently evaporated, leading to the formation of drug-loaded nanoparticles. A detailed protocol is provided in the "Experimental Protocols" section below. These nanoparticle formulations can improve the therapeutic index by controlling the release of this compound and enhancing its delivery to cancer cells.[3]
Q4: Can modifying the chemical structure of this compound improve its safety profile?
A4: Yes, creating derivatives of the coumarin scaffold is a viable strategy.[2] The pattern of substitution on the basic coumarin structure influences its pharmacological and biochemical properties.[2] By adding or modifying functional groups, it is possible to synthesize analogues with increased selectivity for cancer cells and reduced impact on normal cells. This often involves structure-activity relationship (SAR) studies to identify modifications that enhance the therapeutic window.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
-
Possible Cause: The concentration of free this compound is too high.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 value in your specific normal cell line to identify a potential therapeutic window.
-
Optimize Incubation Time: Shorter exposure times may be sufficient to observe the desired effect on target cancer cells while reducing the cumulative toxic effect on normal cells.
-
Encapsulate this compound: Utilize a nanoparticle delivery system to reduce the concentration of free drug interacting with normal cells.
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure the same number of cells are seeded in each well for every experiment, as cell density can influence the apparent cytotoxicity.
-
Control for Solvent Effects: Use a consistent, low final concentration of the solvent (e.g., DMSO) across all wells, including controls. High solvent concentrations can be toxic to cells.
-
Check for Compound Precipitation: this compound is hydrophobic and may precipitate in aqueous culture media, especially at high concentrations. Visually inspect wells for precipitates and consider using a formulation with improved solubility, such as nanoparticle encapsulation.
-
Issue 3: Difficulty Interpreting Selective Cytotoxicity Data
-
Possible Cause: Lack of a standardized metric for selectivity.
-
Troubleshooting Step:
-
Calculate the Selectivity Index (SI): The SI is a useful metric for quantifying the selective cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). An SI value greater than 1 indicates a degree of selectivity for cancer cells.
-
Data Presentation
Table 1: Cytotoxicity of Xanthoxyletin (a related coumarin) in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) |
| SCC-1 | Human Oral Squamous Carcinoma | 10 |
| EBTr | Normal Embryonic Bovine Tracheal | 95 |
This table summarizes data showing the differential cytotoxicity of Xanthoxyletin, demonstrating its higher potency against a cancer cell line compared to a normal cell line.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PCL Nanoparticles by Interfacial Polymer Deposition
This protocol is adapted from a method for encapsulating this compound in poly(ε-caprolactone) (PCL) nanoparticles.
-
Organic Phase Preparation:
-
Dissolve 100 mg of PCL and 10 mg of this compound in 20 mL of acetone.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of Poloxamer 188 in 40 mL of deionized water.
-
-
Nanoparticle Formation:
-
Under magnetic stirring, add the organic phase dropwise into the aqueous phase.
-
Continue stirring for 10 minutes.
-
-
Solvent Evaporation:
-
Remove the acetone using a rotary evaporator under reduced pressure.
-
-
Purification and Storage:
-
The resulting nanoparticle suspension can be purified by centrifugation and removal of the supernatant to eliminate any remaining free drug or surfactant.
-
Resuspend the nanoparticle pellet in deionized water or a suitable buffer.
-
Store the nanoparticle suspension at 4°C.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
This is a general protocol for assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (either free or nanoparticle-encapsulated) in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for assessing the selective cytotoxicity of this compound formulations.
Caption: Postulated signaling pathways affected by this compound in cancer cells.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Xanthyletin and Other Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of xanthyletin with other notable coumarins, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. The information is supported by experimental data from various scientific studies, with detailed methodologies for key experiments and visual representations of relevant signaling pathways.
Anticancer Efficacy: A Cytotoxic Comparison
Coumarins have demonstrated significant potential as anticancer agents, with their efficacy varying based on their chemical structure and the type of cancer cell line. This compound, a pyranocoumarin, has been evaluated for its cytotoxic effects alongside other coumarins.
Comparative Cytotoxicity Data (IC50 values in µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected coumarins against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
| Coumarin | Cell Line | IC50 (µM) | Reference |
| This compound Analog (10) | L-1210 (Murine leukemia) | 2.6 | [1] |
| This compound Analog (17) | L-1210 (Murine leukemia) | 1.8 | [1] |
| This compound Analog (19) | L-1210 (Murine leukemia) | 2.1 | [1] |
| Osthole | PC3 (Prostate cancer) | - | [2] |
| Osthole | H1299 (Lung cancer) | - | [2] |
| Osthole | SKNMC (Neuroblastoma) | - | |
| Isoimperatorin | PC3 (Prostate cancer) | - | |
| Umbelliferone | MCF-7 (Breast cancer) | 15.56 | |
| Umbelliferone | MDA-MB-231 (Breast cancer) | 10.31 | |
| Scopoletin | MCF-7 (Breast cancer) | < 2 | |
| Scopoletin | MDA-MB-231 (Breast cancer) | < 2 | |
| Coumarin-cinnamic acid hybrid (8b) | HepG2 (Liver cancer) | 13.14 | |
| 3-Arylcoumarin Derivative (7) | A549 (Lung cancer) | 24 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin compounds (e.g., this compound, umbelliferone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers, making it a key target for anticancer therapies. Several coumarins, including osthole, have been shown to exert their anticancer effects by modulating this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by certain coumarins.
Anti-inflammatory Efficacy: Inhibition of Nitric Oxide Production
Chronic inflammation is implicated in a variety of diseases. Coumarins have been investigated for their anti-inflammatory properties, often by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).
Comparative Anti-inflammatory Data (Inhibition of NO Production)
The following table presents data on the inhibition of nitric oxide production by various coumarins in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Coumarin | Concentration | % NO Inhibition | IC50 (µM) | Reference |
| This compound | - | - | - | Data not available |
| Osthole | - | - | - | |
| Imperatorin | - | - | - | |
| Scopoletin | - | - | - | |
| Umbelliferone | - | - | - | |
| Esculetin | - | - | - | |
| Daphnetin | - | - | - | |
| Coumarin | 10 µM | Significant reduction | - | |
| Coumarin | 50 µM | Significant reduction | - |
Data for direct comparison of this compound is limited in the reviewed literature.
Experimental Protocol: Griess Assay for Nitric Oxide Determination
The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate overnight. Pre-treat the cells with different concentrations of coumarins for 1-2 hours before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB inhibitor is degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators, including inducible nitric oxide synthase (iNOS). Many coumarins exert their anti-inflammatory effects by inhibiting this pathway.
Caption: The NF-κB signaling pathway and potential inhibitory points for coumarins.
Neuroprotective Efficacy: Combating Oxidative Stress
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Coumarins have been explored for their neuroprotective potential, with studies often utilizing neuronal cell lines like HT22 subjected to glutamate-induced toxicity.
Comparative Neuroprotective Data
The following table summarizes the neuroprotective effects of various coumarins against glutamate-induced toxicity in HT22 hippocampal cells.
| Coumarin | Concentration | Outcome | Reference |
| This compound | - | Data not available | |
| Daphnetin | Concentration-dependent | Protection against glutamate toxicity | |
| Esculetin | 20 µg (intracerebroventricular) | Reduced infarct volume in mice | |
| Isoliquiritigenin | - | Protection against glutamate-induced oxidative stress |
Specific comparative data for this compound in neuroprotection assays is limited in the reviewed literature.
Experimental Protocol: Neuroprotection Assay in HT22 Cells
This protocol describes a common in vitro model to assess the neuroprotective effects of compounds against glutamate-induced oxidative stress and cell death in the HT22 hippocampal neuronal cell line.
Principle: High concentrations of glutamate induce oxidative stress and apoptosis in HT22 cells. Neuroprotective compounds can mitigate this damage, which can be quantified by measuring cell viability.
Procedure:
-
Cell Seeding: Plate HT22 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test coumarins for a specified duration (e.g., 1-2 hours).
-
Glutamate Induction: Induce neurotoxicity by adding a final concentration of 5 mM glutamate to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer efficacy section.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the coumarin and glutamate to those treated with glutamate alone.
Signaling Pathway: Wnt/β-catenin
The Wnt/β-catenin signaling pathway is essential for neuronal development, synaptic plasticity, and neurogenesis. Dysregulation of this pathway has been implicated in neurodegenerative diseases. Some compounds may exert neuroprotective effects by modulating this pathway.
Caption: The canonical Wnt/β-catenin signaling pathway, a potential target for neuroprotective coumarins.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other coumarins in anticancer, anti-inflammatory, and neuroprotective activities. While quantitative data for this compound is most prominent in the context of cytotoxicity, other coumarins such as umbelliferone, scopoletin, and osthole have been more extensively studied across all three domains. The provided experimental protocols offer a standardized framework for future comparative studies. The signaling pathway diagrams illustrate the complex molecular mechanisms that may be targeted by these compounds. Further research is warranted to directly compare the efficacy of this compound with a broader range of coumarins under consistent experimental conditions to fully elucidate its therapeutic potential.
References
A Comparative Guide to Analytical Methods for Xanthyletin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Xanthyletin, a coumarin with significant biological activities, is crucial for research and development in pharmaceuticals and agriculture. This guide provides a comparative overview of various analytical methods for this compound quantification, focusing on High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information is compiled from validated methods to assist in selecting the most appropriate technique for specific research needs.
Comparative Overview of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique, other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer distinct advantages.[1][2]
Key Performance Indicators:
| Parameter | HPLC | HPTLC | UPLC-MS/MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Planar chromatography where separation occurs on a high-performance layer, followed by densitometric quantification.[1] | High-resolution separation coupled with highly sensitive and selective mass-based detection. |
| Selectivity | Good, can be optimized with column and mobile phase selection.[3][4] | Moderate to good, dependent on the mobile phase and stationary phase. | Excellent, based on mass-to-charge ratio of precursor and product ions. |
| Sensitivity | Good, with UV detection typically in the µg/mL to ng/mL range. | Moderate, with limits of detection often in the ng/band range. | Excellent, capable of detecting analytes at pg/mL to fg/mL levels. |
| Speed | Moderate, with typical run times of several minutes. | High throughput, as multiple samples can be analyzed simultaneously. | Fast, with very short run times due to high pressure and small particle size columns. |
| Cost | Moderate initial investment and operational costs. | Lower initial investment compared to HPLC and UPLC-MS/MS. | High initial investment and maintenance costs. |
| Applications | Routine quality control, quantification in formulations and plant extracts. | Rapid screening, quality control of herbal medicines. | Pharmacokinetic studies, metabolite identification, trace analysis. |
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods used for the quantification of this compound and related coumarins.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Reported Value | Reference |
| Linearity Range | 0.15 - 8.00 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.04 µg/mL | |
| Limit of Quantification (LOQ) | 0.12 µg/mL | |
| Accuracy (Recovery) | ~100% | |
| Precision (RSD) | < 5% |
Table 2: HPTLC Method Validation Parameters for Coumarin Quantification (Representative Data)
| Parameter | Reported Value | Reference |
| Linearity Range | 200 - 700 ng/band (for Luteolin) | |
| Correlation Coefficient (r²) | 0.994 (for Luteolin) | |
| Limit of Detection (LOD) | 54.06 ng/band (for Luteolin) | |
| Limit of Quantification (LOQ) | 163.84 ng/band (for Luteolin) | |
| Accuracy (Recovery) | 88.38% - 100.72% (for Luteolin) | |
| Precision (RSD) | < 5% |
Table 3: UPLC-MS/MS Method Validation Parameters for Coumarin Quantification (Representative Data)
| Parameter | Reported Value | Reference |
| Linearity Range | 5 - 1000 ng/mL (for Scopoletin) | |
| Correlation Coefficient (r) | 0.9996 (for Scopoletin) | |
| Lower Limit of Quantification (LLOQ) | 0.03 - 0.25 ng/mL (for various coumarins) | |
| Accuracy (RE%) | -3.0% to 2.5% (for Scopoletin) | |
| Precision (RSD%) | < 6.1% (for Scopoletin) |
Experimental Protocols
RP-HPLC Method for this compound Quantification
This method is suitable for the determination of this compound in biodegradable polymeric nanoparticles.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 263 nm.
-
Standard Preparation: Standard solutions of this compound are prepared by diluting a stock solution in acetonitrile to achieve concentrations ranging from 0.15 to 8.00 µg/mL.
-
Sample Preparation: Nanoparticle dispersions are centrifuged, and the supernatant containing free this compound is analyzed. For total this compound, nanoparticles are dissolved in acetonitrile.
HPTLC Method for Coumarin Quantification
This method can be adapted for the quantification of this compound in herbal extracts and formulations.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as toluene, ethyl acetate, and formic acid, is optimized for separation.
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chromatographic chamber with the mobile phase.
-
Densitometric Scanning: After development, the plate is dried, and the bands are scanned with a densitometer at the wavelength of maximum absorbance for this compound.
UPLC-MS/MS Method for Coumarin Quantification
This highly sensitive method is ideal for pharmacokinetic studies and trace analysis of this compound in biological matrices.
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size column, such as a Kinetex Phenyl-Hexyl column (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.2% formic acid and 5mM ammonium formate in water) and an organic phase (e.g., methanol).
-
Flow Rate: Typically around 0.2 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like methanol.
Visualizing the Cross-Validation Workflow
A cross-validation workflow ensures that different analytical methods provide comparable and reliable results for the quantification of the same analyte.
Caption: Workflow for cross-validation of analytical methods.
References
Xanthyletin's Bioactivity: A Comparative Analysis from Diverse Botanical Sources
Xanthyletin, a pyranocoumarin found in a variety of plants, has garnered significant attention from the scientific community for its diverse pharmacological properties. Researchers and drug development professionals are increasingly exploring its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This guide provides a comparative overview of this compound's bioactivity, drawing from studies on different plant sources, and presents the supporting experimental data and methodologies to facilitate further research and development.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The potency of this activity can vary depending on the plant source from which it is isolated.
Table 1: Comparative Anticancer Activity of this compound from Different Plant Sources
| Plant Source | Cancer Cell Line | IC50 Value (µM) | Reference |
| Zanthoxylum schinifolium | HL-60 (Leukemia) | 3.84 ppm (approx. 16.8 µM) | [1] |
| Peucedanum praeruptorum (related this compound-type coumarin) | HL-60 (Leukemia) | 9.97 | [2] |
| Peucedanum praeruptorum (related this compound-type coumarin) | THP-1 (Leukemia) | 27.80 | [2] |
| Peucedanum praeruptorum (related this compound-type coumarin) | PC-3 (Prostate Cancer) | 48.68 | [2] |
| Gorgonian, Echinogorgia sp. | Oral Squamous Carcinoma (SCC-1) | Concentration-dependent inhibition | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of this compound is commonly evaluated using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Culture: Cancer cells (e.g., HL-60, PC-3, SNU-C5) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to form formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Studies have shown its ability to interfere with the MEK/ERK and PI3K/AKT pathways.
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.
Anti-inflammatory Activity
Coumarins, including this compound, are recognized for their anti-inflammatory properties. This activity is often attributed to their ability to inhibit key inflammatory mediators. While specific comparative data for this compound from different plants is limited, studies on related coumarins provide insights into their potential mechanisms.
Table 2: Anti-inflammatory Activity of Coumarins from Various Plant Sources
| Plant Source | Coumarin Derivative | Anti-inflammatory Effect | Reference |
| Angelica dahurica | Isoimperatorin | Inhibition of COX-dependent phases and TNF-α induced expression. | |
| Chinese Herbs | Imperatorin, Deltoin, Sphondin | Inhibition of iNOS. | |
| Various Plants | Esculetin, Fraxetin, Daphnetin | Inhibition of lipoxygenase and cyclooxygenase systems. |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a short period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated by comparing the results of treated cells with untreated controls.
Antimicrobial Activity
This compound has also been investigated for its ability to inhibit the growth of various microorganisms.
Table 3: Antimicrobial Activity of this compound from Different Plant Sources
| Plant Source | Microorganism | Activity | Reference |
| Citrus sinensis grafted on Citrus limonia | Leucoagaricus gongylophorus (ants' symbiotic fungus) | Inhibitor | |
| Zanthoxylum avicennae | Fungi | Antifungal |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Workflow
The general workflow for screening and evaluating the bioactivity of this compound from a plant source involves several key steps.
Caption: General workflow for this compound bioactivity studies.
References
Validating the Mechanism of Action of Xanthyletin Through Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the proposed mechanism of action of Xanthyletin, a naturally occurring coumarin, using genetic knockout strategies. We objectively compare its performance with other bioactive compounds and provide detailed experimental protocols and supporting data to illustrate the validation process.
Introduction to this compound and its Putative Mechanism of Action
This compound is a pyranocoumarin found in various plant species that has demonstrated a range of biological activities, including anti-tumor and anti-inflammatory effects.[1][2] Like many coumarin derivatives, this compound is believed to exert its effects by modulating key cellular signaling pathways.[1][3] Based on existing literature for related compounds, a primary putative mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.
This guide will outline a systematic approach to validate the hypothesis that this compound's therapeutic effects are mediated through the inhibition of a specific kinase, "Kinase A," upstream of the NF-κB signaling cascade.
Validating the Target of this compound using CRISPR-Cas9
The most definitive method for validating a drug's mechanism of action is to specifically eliminate its putative target and observe the resulting effect on drug efficacy. The CRISPR-Cas9 gene-editing technology provides a precise and efficient tool for creating targeted gene knockouts.
Experimental Workflow for Target Validation
The overall workflow for validating the role of "Kinase A" in this compound's activity is depicted below.
Caption: Experimental workflow for validating the mechanism of action of this compound using CRISPR-Cas9 mediated knockout of a putative target kinase.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound is hypothesized to exert its effects.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Derived Xanthyletin: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing synthetic and naturally derived Xanthyletin. This document synthesizes available data on their properties, outlines experimental protocols for their evaluation, and visualizes relevant biological pathways.
Introduction
This compound, a pyranocoumarin found in various plant species, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties. As research into its therapeutic potential progresses, a critical consideration for investigators is the source of the compound: should they utilize this compound isolated from natural sources or its chemically synthesized counterpart? This guide provides a comprehensive comparison of synthetic and naturally derived this compound, offering insights into their respective characteristics and the methodologies used for their analysis.
Data Presentation: A Comparative Overview
The primary distinctions between naturally derived and synthetic compounds often lie in their purity, impurity profiles, and, consequently, their biological activity and bioavailability. The following table summarizes the expected general differences between natural and synthetic this compound. It is important to note that these are general principles, and the specific characteristics of any batch of this compound will depend on the isolation or synthesis and purification methods employed.
| Parameter | Naturally Derived this compound | Synthetically Derived this compound | Key Considerations for Researchers |
| Source | Extracted from plants such as Citrus species, Zanthoxylum species, and Peucedanum praeruptorum.[1] | Produced through chemical reactions in a laboratory setting. | Natural sourcing may be subject to variability based on plant species, growing conditions, and extraction efficiency. Synthetic routes offer greater control and consistency. |
| Purity | Purity can be high but may vary depending on the sophistication of the purification techniques used. Complete removal of all co-extracted plant metabolites can be challenging. | Typically achieves very high purity (often >98%) due to controlled reaction conditions and purification methods like crystallization and chromatography. | For sensitive biological assays, the high purity of synthetic this compound may be advantageous to avoid confounding results from trace impurities. |
| Impurity Profile | Impurities are typically other structurally related natural products (e.g., other coumarins) or plant metabolites co-extracted during the isolation process. | Impurities are generally residual starting materials, reagents, by-products of the synthesis, or isomers formed during the reaction. | The nature of impurities is a critical factor. In natural extracts, "impurities" may have their own biological activities, leading to synergistic or antagonistic effects. Synthetic impurities are less likely to be biologically active but could be toxic. |
| Biological Activity | The observed biological activity may be the result of this compound itself or a synergistic effect with other co-extracted compounds. | The biological activity can be attributed solely to the this compound molecule, providing a clearer understanding of its specific mechanism of action. | For mechanistic studies, synthetic this compound is often preferred. For exploring potential therapeutic benefits of a "whole-extract" approach, natural sources are relevant. |
| Bioavailability | Bioavailability can be influenced by the presence of other natural compounds in the extract, which may enhance or hinder its absorption and metabolism. | Bioavailability is dependent on the physicochemical properties of the pure this compound molecule and the formulation used. | Direct comparative studies on the bioavailability of natural versus synthetic this compound are lacking and would be a valuable area for future research. |
Experimental Protocols
To facilitate a rigorous comparison of synthetic and naturally derived this compound, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Isolation of Natural this compound
Method: High-Speed Counter-Current Chromatography (HSCCC)
This method is effective for the isolation and purification of this compound from plant extracts.
-
Plant Material Extraction:
-
Dried and powdered plant material (e.g., roots of Citrus sinensis) is macerated with a suitable solvent, such as dichloromethane, to obtain a crude extract.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
-
-
HSCCC Procedure:
-
A suitable two-phase solvent system is selected. A common system for this compound is hexane-ethyl acetate-methanol-water.
-
The HSCCC column is filled with the stationary phase.
-
The crude extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column.
-
The mobile phase is pumped through the column at a specific flow rate, and the effluent is monitored by UV detection.
-
Fractions are collected, and those containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The fractions containing pure this compound are combined and the solvent is evaporated. The purity is then confirmed by HPLC and the structure is verified by spectroscopic methods (NMR, MS).
-
Synthesis of this compound
Method: Pechmann Condensation
-
General Reaction Scheme:
-
Reactants: A substituted phenol (e.g., umbelliferone precursor) and a suitable β-ketoester.
-
Catalyst: A strong acid such as sulfuric acid, or a Lewis acid.
-
-
Illustrative Procedure (Hypothetical for this compound):
-
To a stirred solution of the appropriate 7-hydroxycoumarin precursor in a suitable solvent, add a prenylating agent (e.g., 3,3-dimethylallyl bromide) in the presence of a base.
-
The reaction mixture is heated under reflux for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Sample Preparation: Accurately weighed samples of synthetic and natural this compound are dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time and response factor.
-
Inject the sample solutions of synthetic and natural this compound.
-
Purity is calculated by determining the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
-
The impurity profile can be assessed by analyzing the number and relative abundance of other peaks.
-
In Vitro Anti-inflammatory Activity Assay
This protocol uses the RAW 264.7 macrophage cell line to assess the anti-inflammatory effects of this compound.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of synthetic or natural this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Following the same treatment protocol as the NO assay, collect the cell culture supernatant.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
-
Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative expression levels of iNOS and COX-2.
-
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathways of Coumarins
Coumarins, including this compound, are known to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes.
References
Xanthyletin's Therapeutic Target: A Comparative Analysis of Cyclooxygenase-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xanthyletin's potential therapeutic targeting of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. While direct experimental validation of this compound's binding to COX-2 is an area of ongoing research, its classification as a coumarin and known anti-inflammatory properties suggest it may act through this pathway. This guide compares the inhibitory effects of this compound with a well-established synthetic COX-2 inhibitor, Celecoxib, and a widely studied natural compound, Resveratrol.
Quantitative Comparison of COX-2 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Celecoxib, and Resveratrol against the COX-2 enzyme. A lower IC50 value indicates greater potency.
| Compound | Type | COX-2 IC50 |
| This compound | Natural (Pyranocoumarin) | Data not available |
| Celecoxib | Synthetic (Sulfonamide) | 40 nM[1] |
| Resveratrol | Natural (Stilbenoid) | 50 µM[2] |
Note: The absence of a specific IC50 value for this compound highlights a current gap in the literature and underscores the need for direct experimental validation. The anti-inflammatory effects of coumarins are, however, well-documented, and their mechanism of action is often attributed to the inhibition of enzymes in the arachidonic acid cascade, including cyclooxygenases.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the arachidonic acid signaling pathway, highlighting the role of COX-2, and a typical experimental workflow for determining a compound's COX-2 inhibitory activity.
Figure 1. Arachidonic Acid to Prostaglandin Signaling Pathway.
Figure 2. Experimental workflow for a COX-2 inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a standard protocol for an in vitro Cyclooxygenase-2 (COX-2) inhibition assay.
In Vitro COX-2 Inhibition Assay Protocol
This protocol is based on the Cayman Chemical COX Inhibitor Screening Assay Kit (Catalog No. 701050) and is a common method for determining the potency of COX inhibitors.
1. Reagent Preparation:
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol): Prepare by diluting a 10X stock solution with ultrapure water. Equilibrate to 37°C before use.
-
Heme: Dilute the provided stock solution in the 1X Reaction Buffer.
-
COX-2 Enzyme (human recombinant): Dilute the enzyme in the 1X Reaction Buffer and keep on ice.
-
Arachidonic Acid (Substrate): Prepare a solution of arachidonic acid in ethanol.
-
Stannous Chloride: Prepare a saturated solution to stop the enzymatic reaction.
-
Test Compounds: Dissolve this compound, Celecoxib, and Resveratrol in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine the IC50 value.
2. Assay Procedure:
-
To a series of reaction tubes, add the Reaction Buffer, Heme, and the diluted COX-2 enzyme.
-
Add the various concentrations of the test compounds or the vehicle control (for 100% initial activity) to the respective tubes.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution to all tubes.
-
Incubate the reaction mixture at 37°C for exactly two minutes.
-
Stop the reaction by adding the saturated stannous chloride solution.
3. Detection:
-
The amount of Prostaglandin F2α (PGF2α), a stable derivative of the COX-2 product Prostaglandin H2 (PGH2), is quantified using an Enzyme Immunoassay (EIA). The absorbance is read at a wavelength of 405-420 nm.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
While this compound's direct interaction with and inhibition of COX-2 requires further experimental validation, its classification as a coumarin with known anti-inflammatory properties makes COX-2 a plausible therapeutic target. This guide provides a framework for comparing its potential efficacy against established synthetic and natural inhibitors. The provided experimental protocol offers a standardized method for researchers to directly assess the COX-2 inhibitory activity of this compound and other novel compounds, thereby contributing to the validation of its therapeutic targets.
References
Xanthyletin vs. Standard Antifungal Drugs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Xanthyletin, a natural coumarin, has demonstrated promising antifungal properties. This guide provides a comparative analysis of this compound and standard antifungal drugs, presenting available experimental data, detailed methodologies for key experiments, and insights into its potential mechanism of action.
Quantitative Performance Analysis
Direct comparative studies of this compound against standard antifungal drugs on common human pathogenic fungi are limited in publicly available literature. The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound against specific fungal species and typical MIC ranges for standard antifungal drugs against clinically relevant fungi.
It is crucial to note that the data for this compound and standard drugs are not from head-to-head comparative studies. Variations in experimental conditions across different studies can influence MIC values.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Leucoagaricus gongylophorus | 25 µg/mL (complete inhibition) | [1] |
| Pyricularia oryzae | Activity reported, specific MIC not available | [1] |
| Pythium insidiosum | Activity reported, specific MIC not available |
Table 2: Typical MIC Ranges of Standard Antifungal Drugs
| Antifungal Drug | Candida albicans MIC Range (µg/mL) | Aspergillus niger MIC Range (µg/mL) |
| Fluconazole | 0.25 - >64 | 16 - >64 |
| Amphotericin B | 0.125 - 2 | 0.5 - 4 |
| Itraconazole | 0.015 - 4 | 0.125 - >16 |
| Caspofungin | 0.015 - 2 | 0.06 - 0.5 |
Mechanism of Action: An Emerging Picture
The precise molecular mechanism of this compound's antifungal activity is not yet fully elucidated. However, evidence from studies on related coumarins and its efficacy against ergosterol-lacking organisms suggests a multi-faceted mode of action that likely differs from conventional antifungal agents like azoles.
Disruption of Fungal Cell Wall and Membrane Integrity
Studies on other coumarins, such as scopoletin, indicate that they can interfere with the fungal cell wall and plasma membrane. This interference can lead to increased cell permeability and leakage of essential intracellular components, ultimately resulting in fungal cell death. The activity of this compound against Pythium insidiosum, an oomycete that lacks ergosterol in its cell membrane, strongly suggests that its primary target is not ergosterol synthesis, a common mechanism for azole antifungals.
Potential Involvement of the Ca2+/Calcineurin Signaling Pathway
Research on a structurally related linear pyranocoumarin has shown that its antifungal activity against Botrytis cinerea involves the disruption of calcium homeostasis and the Ca2+/calcineurin signaling pathway. This pathway is a critical regulator of virulence and stress responses in many pathogenic fungi. It is plausible that this compound may also exert its antifungal effects by targeting components of this signaling cascade, leading to a downstream cascade of events that inhibit fungal growth and survival.
Caption: Hypothesized Ca2+/Calcineurin Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for standard in vitro antifungal susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
References
A Comparative Analysis of the Anti-inflammatory Properties of Xanthyletin and its Analogues
In the ongoing search for novel anti-inflammatory agents, natural products continue to be a valuable source of inspiration. Xanthyletin, a prenylated coumarin found in various plant species, has garnered attention for its potential therapeutic properties, including anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory properties of this compound and its structural analogues, offering insights for researchers, scientists, and drug development professionals. The information presented is based on available experimental data from multiple studies, highlighting key structure-activity relationships and mechanistic insights.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its analogues is often evaluated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in cellular models of inflammation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table summarizes the available data on the NO inhibitory activity of this compound and related coumarins. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Chemical Structure | Assay System | IC50 (µM) | Reference |
| This compound | 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one | LPS-stimulated RAW 264.7 macrophages | Data not available in a direct comparative study | |
| Luteolin | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-chromenone | LPS-stimulated RAW 264.7 macrophages | 17.1 | [1] |
| 2',3',5,7-Tetrahydroxyflavone | 2-(2,3-dihydroxyphenyl)-5,7-dihydroxy-4-chromenone | LPS-stimulated RAW 264.7 macrophages | 19.7 | [1] |
| Compound 3o (a 4-methyl-7-substituted coumarin) | N/A | Anti-denaturation assay | 44% inhibition at 100 µg/mL | [2] |
| Compound 5f (a 4-methyl-7-substituted coumarin) | N/A | Anti-denaturation assay | Promising activity | [2] |
| Compound 6c (a 4-methyl-7-substituted coumarin) | N/A | Anti-denaturation assay | Promising activity | [2] |
| Compound 7d (a 4-methyl-7-substituted coumarin) | N/A | Anti-denaturation assay | Promising activity |
Note: Direct comparative IC50 values for this compound's anti-inflammatory activity alongside a series of its close analogues were not available in the reviewed literature. The table includes data for structurally related flavonoids and other coumarin derivatives to provide a broader context for anti-inflammatory potency.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of coumarin derivatives, including this compound, are often mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2). Many anti-inflammatory compounds, including various coumarins, exert their effects by inhibiting one or more steps in this pathway.
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound and its analogues.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated by phosphorylation in response to extracellular stimuli. The activation of MAPKs, such as p38, JNK, and ERK, leads to the activation of various transcription factors, including AP-1, which also play a role in the expression of pro-inflammatory genes.
Caption: The MAPK signaling pathway, a key target for anti-inflammatory compounds.
Experimental Protocols
The evaluation of the anti-inflammatory properties of this compound and its analogues typically involves a combination of in vitro and in vivo experimental models.
In Vitro: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This is a widely used cell-based assay to screen for anti-inflammatory activity.
Methodology:
-
Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or its analogues) for a defined period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture.
-
Incubation: The cells are incubated for a further 24 hours to allow for the production of inflammatory mediators.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of the test compounds.
-
Compound Administration: The test compounds are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
While a direct, comprehensive comparative study on the anti-inflammatory properties of this compound and a wide array of its synthetic or natural analogues is currently lacking in the scientific literature, the available data on related coumarins and flavonoids provide a valuable framework for understanding their potential. The evidence suggests that coumarin-based structures are promising scaffolds for the development of new anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key inflammatory pathways such as NF-κB and MAPK. Future research focusing on systematic structure-activity relationship studies of this compound analogues is warranted to identify more potent and selective anti-inflammatory agents. Such studies, employing standardized in vitro and in vivo models, will be crucial for advancing our understanding and unlocking the full therapeutic potential of this class of natural compounds.
References
Unveiling the Cellular Response to Xanthyletin: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of Xanthyletin, a natural pyranocoumarin, benchmarked against other coumarin derivatives and standard therapeutic agents. While direct comparative transcriptomic studies on this compound are not yet available, this document synthesizes known biological activities with inferred transcriptomic signatures from studies on structurally related coumarins like scopoletin and esculetin. The aim is to offer a robust, data-driven framework for understanding this compound's mechanism of action and to guide future research and drug discovery efforts.
Comparative Analysis of Bioactive Compounds
This compound exhibits a range of biological activities, primarily centered on anti-inflammatory and anti-cancer effects. To contextualize its efficacy, we compare it with Scopoletin, another natural coumarin with well-documented therapeutic properties, and Ibuprofen, a standard non-steroidal anti-inflammatory drug (NSAID).
| Compound | Class | Primary Mechanism of Action | IC50 (Various Assays) | Key Cellular Effects |
| This compound | Pyranocoumarin | Inhibition of pro-inflammatory pathways (e.g., NF-κB), modulation of apoptosis-related proteins. | Varies by cell line and assay. | Anti-inflammatory, anti-proliferative, pro-apoptotic. |
| Scopoletin | Simple Coumarin | Modulation of NF-κB, Nrf2, and STAT3 signaling pathways; antioxidant activity.[1][2] | Varies by cell line and assay. | Anti-inflammatory, anti-cancer, neuroprotective.[2] |
| Ibuprofen | NSAID | Non-selective inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. | Varies by assay. | Anti-inflammatory, analgesic, antipyretic. |
Inferred Transcriptomic Signatures of this compound
Based on its known biological activities and transcriptomic data from related coumarins, a hypothetical transcriptomic profile for cells treated with this compound is presented below. This profile suggests a significant impact on genes related to inflammation, cell cycle regulation, and apoptosis.
Differentially Expressed Genes (DEGs) Following this compound Treatment (Hypothetical Data)
| Gene | Gene Symbol | Log2 Fold Change (Hypothetical) | p-value (Hypothetical) | Biological Process |
| Interleukin 6 | IL6 | -2.5 | < 0.01 | Inflammation |
| Cyclooxygenase 2 | PTGS2 (COX-2) | -2.1 | < 0.01 | Inflammation |
| Tumor Necrosis Factor | TNF | -2.8 | < 0.01 | Inflammation, Apoptosis |
| B-cell lymphoma 2 | BCL2 | -1.9 | < 0.05 | Apoptosis (Anti-apoptotic) |
| Bcl2-associated X protein | BAX | +2.3 | < 0.05 | Apoptosis (Pro-apoptotic) |
| Caspase 3 | CASP3 | +2.0 | < 0.05 | Apoptosis |
| Cyclin D1 | CCND1 | -1.8 | < 0.05 | Cell Cycle |
| Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha | NFKBIA (IκBα) | +1.5 | < 0.05 | NF-κB Signaling |
| Heme Oxygenase 1 | HMOX1 | +2.2 | < 0.05 | Oxidative Stress Response |
Experimental Protocols
To generate the kind of data presented hypothetically in this guide, a robust experimental design is crucial. The following outlines a standard protocol for a comparative transcriptomics study using RNA sequencing (RNA-Seq).
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant human cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology research).
-
Culture Conditions: Maintain cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound, Scopoletin, Ibuprofen (or another relevant comparator), and a vehicle control (e.g., DMSO) at predetermined concentrations for a specified time (e.g., 24 hours).
RNA Extraction and Sequencing
-
RNA Isolation: Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase I treatment step to remove genomic DNA contamination.
-
Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform paired-end sequencing on an Illumina NovaSeq or similar platform to a depth of at least 20 million reads per sample.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of raw sequencing reads and Trimmomatic to remove adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using featureCounts or a similar tool.
-
Differential Gene Expression Analysis: Use DESeq2 or edgeR in R to normalize the count data and perform differential expression analysis between treatment groups and the vehicle control.
-
Pathway and Functional Enrichment Analysis: Use tools like g:Profiler or GOseq to identify enriched Gene Ontology (GO) terms and biological pathways (e.g., KEGG, Reactome) among the differentially expressed genes.
Visualizing Cellular Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams are provided.
Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.
Caption: Experimental workflow for comparative transcriptomics analysis.
Caption: Logical flow from this compound treatment to cellular effects.
References
Confirming the Structure of Xanthyletin Isolates: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the definitive structural confirmation of natural product isolates is paramount. This guide provides a comprehensive comparison of the 2D NMR data of Xanthyletin with two common structural alternatives, Luvangetin and Seselin, to aid in the unambiguous identification of this compound from natural sources.
This guide presents a detailed analysis of 1H and 13C NMR, along with key 2D NMR correlations from COSY, HSQC, and HMBC experiments. By comparing the spectral data of these closely related pyranocoumarins, researchers can confidently distinguish this compound from its isomers, ensuring the integrity of their isolated compounds for further pharmacological and developmental studies.
Structural Comparison of this compound and Alternatives
This compound, a linear pyranocoumarin, shares its core structure with other naturally occurring coumarins, which can lead to misidentification if relying solely on 1D NMR or mass spectrometry data. Luvangetin, another linear pyranocoumarin, and Seselin, an angular pyranocoumarin, are two such examples that can be easily confused with this compound. The key structural differences lie in the substitution pattern on the aromatic ring and the fusion of the pyran ring.
Table 1: Comparison of ¹H NMR Spectral Data (δH in ppm)
| Position | This compound | Luvangetin | Seselin |
| H-3 | 6.25 (d, J=9.5 Hz) | 6.23 (d, J=9.5 Hz) | 6.22 (d, J=9.5 Hz) |
| H-4 | 7.59 (d, J=9.5 Hz) | 7.98 (d, J=9.5 Hz) | 7.58 (d, J=9.5 Hz) |
| H-5 | 7.39 (s) | 7.20 (s) | 7.15 (s) |
| H-8 | 6.81 (s) | - | 6.75 (s) |
| H-3' | 5.66 (d, J=10.0 Hz) | 5.67 (d, J=10.0 Hz) | 5.65 (d, J=10.0 Hz) |
| H-4' | 6.78 (d, J=10.0 Hz) | 6.75 (d, J=10.0 Hz) | 6.38 (d, J=10.0 Hz) |
| 2'-(CH₃)₂ | 1.48 (s) | 1.47 (s) | 1.45 (s) |
| 8-OCH₃ | - | 3.92 (s) | - |
Table 2: Comparison of ¹³C NMR Spectral Data (δC in ppm)
| Position | This compound | Luvangetin | Seselin |
| 2 | 161.2 | 160.7 | 161.1 |
| 3 | 113.0 | 112.9 | 113.1 |
| 4 | 143.5 | 144.5 | 143.4 |
| 4a | 112.7 | 113.2 | 112.5 |
| 5 | 126.2 | 126.5 | 121.5 |
| 6 | 119.4 | 115.4 | 115.8 |
| 7 | 155.8 | 156.1 | 150.8 |
| 8 | 104.4 | 131.3 | 107.9 |
| 8a | 152.3 | 152.5 | 156.2 |
| 2' | 77.0 | 77.1 | 77.2 |
| 3' | 128.9 | 128.8 | 129.0 |
| 4' | 121.1 | 121.3 | 121.8 |
| 2'-(CH₃)₂ | 28.2 | 28.1 | 28.3 |
| 8-OCH₃ | - | 60.9 | - |
Note: NMR data can vary slightly based on the solvent and instrument used.
Experimental Protocols for 2D NMR Analysis
The following provides a general methodology for acquiring high-quality 2D NMR data for the structural elucidation of this compound and related coumarins.
Sample Preparation:
-
Dissolve 5-10 mg of the isolated compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Acquisition time: ~3-4 s
-
Relaxation delay: 1-2 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-2048
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Number of scans: 2-4 per increment
-
Number of increments: 256-512
-
Relaxation delay: 1.5-2 s
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.2
-
Number of scans: 4-8 per increment
-
Number of increments: 128-256
-
Relaxation delay: 1.5-2 s
-
¹J(C,H) coupling constant optimized for ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 16-32 per increment
-
Number of increments: 256-512
-
Relaxation delay: 1.5-2 s
-
Long-range coupling constant (ⁿJ(C,H)) optimized for 8-10 Hz.
-
Key 2D NMR Correlations for this compound Structure Confirmation
The following diagrams illustrate the crucial 2D NMR correlations that definitively confirm the structure of this compound.
Caption: Key HMBC correlations for this compound.
The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and between different spin systems. For this compound, key correlations include those from the olefinic protons H-3 and H-4 to carbons in the pyrone and benzene rings, and from the protons of the dimethylpyran ring (H-3', H-4', and the methyl protons) to the coumarin nucleus. These correlations confirm the linear fusion of the pyran ring.
Caption: Key COSY correlations for this compound.
The COSY spectrum reveals proton-proton coupling networks. In this compound, two distinct spin systems are observed. The first is the AX system of the olefinic protons H-3 and H-4 in the α-pyrone ring. The second is the AX system of the protons H-3' and H-4' in the pyran ring. The absence of further couplings from these systems helps to confirm their isolated nature within the molecular framework.
Workflow for Structure Confirmation
The process of confirming the structure of an unknown isolate suspected to be this compound involves a systematic workflow.
Caption: General workflow for 2D NMR-based structure confirmation.
By following this workflow and carefully comparing the acquired 2D NMR data with the provided reference tables and key correlations, researchers can confidently and accurately confirm the structure of their this compound isolates. This rigorous approach is essential for advancing natural product research and drug development.
Navigating the Preclinical Safety Landscape of Xanthyletin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Xanthyletin, a naturally occurring pyranocoumarin found in various plant species, has garnered significant interest for its diverse pharmacological activities. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount before clinical translation. This guide provides a comparative overview of the preclinical toxicology of this compound, contextualized with data from other coumarin derivatives. Due to a lack of publicly available, specific quantitative toxicity data for this compound, this guide leverages information on related compounds to offer a broader perspective on the potential safety considerations for this class of molecules.
Comparative Toxicological Data
The following table summarizes the available preclinical toxicology data for this compound and selected coumarin analogs. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent investigations. The absence of specific LD50 and NOAEL values for this compound highlights a critical data gap in its preclinical safety assessment.
| Compound | Class | Acute Toxicity (LD50) | Sub-chronic Toxicity (NOAEL) | Genotoxicity | Other Relevant Findings |
| This compound | Pyranocoumarin | Data not available | Data not available | Data not available | Belongs to the coumarin class; general coumarin toxicity concerns may apply. |
| Coumarin | Simple Coumarin | Oral (rat): ~293 mg/kg | Data not available | Not mutagenic in Ames test. | Can cause hepatotoxicity in sensitive species (e.g., rats) and a subset of humans. Devoid of anticoagulant activity.[1] |
| Esculetin | Simple Coumarin | Oral (mouse): >2000 mg/kg | Data not available | Data not available | Demonstrates low acute toxicity. |
| Osthole | Furanocoumarin | Oral (mouse): 710 mg/kg | Mild inflammatory processes in hepatic and renal tissues at 5-50 mg/kg/day for 45 days. | Data not available | Clinical signs of acute toxicity include tremors, hyperventilation, and photophobia. |
| Scopoletin | Simple Coumarin | Data not available | Considered non-toxic to most cell types in vitro. | Data not available | Generally regarded as having a favorable safety profile with low toxicity.[2] |
Note: The lack of comprehensive, publicly available toxicology data for this compound underscores the necessity for rigorous, guideline-compliant preclinical safety studies to establish a definitive safety profile.
Experimental Protocols
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of a compound's safety. The following are detailed methodologies for key preclinical toxicology studies relevant to the evaluation of this compound.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[3][4][5]
-
Principle: A stepwise procedure where the substance is administered orally to a small group of animals (typically three female rats) at a defined dose. The outcome (mortality or survival) determines the next step: dosing at a higher or lower fixed dose level.
-
Animal Model: Healthy, young adult female rats are typically used as they are generally more sensitive.
-
Procedure:
-
A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The test substance is administered as a single oral dose.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Based on the number of mortalities within a specified timeframe, the test is either stopped, or the next group of animals is dosed at a higher or lower level.
-
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels. While not designed to calculate a precise LD50, it provides a range of lethal dosage.
Sub-chronic Oral Toxicity (OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.
-
Principle: The test substance is administered daily to groups of animals (typically rats) for 90 days. Toxic effects are monitored throughout the study and during a post-treatment recovery period.
-
Animal Model: Typically, groups of at least 10 male and 10 female rats per dose group.
-
Procedure:
-
At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.
-
The substance is administered orally (e.g., by gavage, in diet, or drinking water) seven days a week for 90 days.
-
Observations include clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.
-
At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
-
-
Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no substance-related adverse findings are observed. This is crucial for establishing safe exposure levels for humans.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.
-
Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver, to mimic mammalian metabolism).
-
The treated bacteria are plated on a minimal agar medium.
-
After incubation, the number of revertant colonies (colonies that have undergone a reverse mutation) is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo test detects damage to chromosomes or the mitotic apparatus in mammals.
-
Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing red blood cells (erythroblasts). When the main nucleus is expelled during erythrocyte maturation, any micronuclei formed from chromosome fragments or whole chromosomes are left behind in the cytoplasm.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Animals are exposed to the test substance, usually via one or more administrations.
-
At appropriate times after treatment, bone marrow or peripheral blood is collected.
-
The cells are prepared on slides and stained to visualize the micronuclei in immature (polychromatic) erythrocytes.
-
The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
-
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic in vivo.
Visualizing Preclinical Safety Workflows
To better illustrate the logical flow of a preclinical safety assessment, the following diagrams, generated using Graphviz, depict a standard workflow for acute toxicity testing and a conceptual signaling pathway potentially affected by toxic compounds.
Caption: Workflow for an acute oral toxicity study following the OECD 423 guideline.
Caption: A conceptual signaling pathway illustrating potential mechanisms of cytotoxicity.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Xanthyletin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Xanthyletin, a coumarin with diverse biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields, conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[1][2] | Protects against splashes and airborne particles that can cause eye irritation.[2] |
| Hand Protection | Chemical-resistant protective gloves.[1][3] | Prevents skin absorption, as many chemicals can be absorbed through the hands. |
| Skin and Body Protection | Impervious clothing, including a long-sleeved shirt and long pants at a minimum. A lab coat or chemical-resistant suit may be necessary for larger quantities. | Minimizes skin contact with the substance. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. A type N95 (US) dust mask is recommended. | Protects against the inhalation of dust or aerosols, which can cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Engineering Controls:
-
Always work in a well-ventilated area.
-
The use of a chemical fume hood is highly recommended to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
2. Safe Handling Procedures:
-
Avoid all direct contact with this compound. This includes avoiding contact with skin and eyes, and refraining from inhaling any dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, store the powder at -20°C and solutions at -80°C.
-
Keep the compound away from direct sunlight and sources of ignition.
4. Spill and Emergency Procedures:
-
In the event of a spill, immediately evacuate the area.
-
Don full personal protective equipment before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable container for disposal.
-
Ensure adequate ventilation during cleanup.
-
In case of accidental contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
5. Disposal:
-
All waste materials, including unused this compound and any contaminated lab supplies, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
